Product packaging for (S)-(+)-1-Chloro-2-methylbutane(Cat. No.:CAS No. 40560-29-0)

(S)-(+)-1-Chloro-2-methylbutane

Cat. No.: B1631678
CAS No.: 40560-29-0
M. Wt: 106.59 g/mol
InChI Key: IWAKWOFEHSYKSI-YFKPBYRVSA-N
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Description

(S)-(+)-1-Chloro-2-methylbutane is a useful research compound. Its molecular formula is C5H11Cl and its molecular weight is 106.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11Cl B1631678 (S)-(+)-1-Chloro-2-methylbutane CAS No. 40560-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-chloro-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAKWOFEHSYKSI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40560-29-0
Record name (S)-(+)-1-Chloro-2-methylbutane
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Foundational & Exploratory

(S)-(+)-1-Chloro-2-methylbutane chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-(+)-1-Chloro-2-methylbutane

Introduction

This compound is a chiral halogenated organic compound with significant applications in stereoselective synthesis.[1] As a versatile chiral building block, it serves as a crucial intermediate in the production of various bioactive molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its defined stereochemistry allows for the synthesis of enantiomerically pure compounds, which is critical for drug efficacy and safety.[1] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and purification, and its key chemical reactions.

Chemical and Physical Properties

The properties of this compound are summarized below. This data is essential for its handling, application in reactions, and purification.

Identifiers and General Properties
PropertyValueReference
IUPAC Name (2S)-1-chloro-2-methylbutane[3]
CAS Number 40560-29-0[2][3][4]
Molecular Formula C₅H₁₁Cl[2][3][4]
Molecular Weight 106.59 g/mol [2][3][4]
Appearance Colorless clear liquid[1][2]
Purity ≥ 98% (GC)[2]
Physical and Spectroscopic Data
PropertyValueReference
Boiling Point 99 - 101 °C[2]
Density 0.89 g/mL[2][4]
Melting Point -104 °C[5]
Refractive Index (n20/D) 1.41 - 1.412[2]
Optical Rotation ([α]20/D) +1.3° to +2.3° (neat)[2][6]
Specific Rotation +1.7° (neat)[4][6]
Safety and Handling
PropertyValueReference
Flash Point 0 °C (32 °F) - closed cup
GHS Classification Flammable Liquid, Category 2[3][7]
Hazard Statements H225: Highly flammable liquid and vapor[3][7]
Storage Temperature 2 - 8 °C (Refrigerator)[1][2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis are crucial for researchers working with this compound.

Synthesis from (S)-(-)-2-Methyl-1-butanol

A common method for the preparation of this compound involves the reaction of its corresponding alcohol, (S)-(-)-2-methyl-1-butanol, with a chlorinating agent. While direct reaction with concentrated HCl is effective for tertiary alcohols, reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are often preferred for primary alcohols to minimize carbocation rearrangements and side reactions.[8]

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with (S)-(-)-2-methyl-1-butanol.

  • Reagent Addition: Thionyl chloride (SOCl₂) is added dropwise to the alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The reaction is typically performed at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is carefully poured over ice water to quench any remaining thionyl chloride.

  • Extraction: The product is extracted from the aqueous layer using a suitable organic solvent, such as diethyl ether.

  • Washing: The organic layer is subsequently washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., anhydrous MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol

Purification is essential to achieve the high purity required for subsequent synthetic applications.[5]

Methodology:

  • Acid Wash: The crude this compound is stirred vigorously with concentrated sulfuric acid (95% H₂SO₄). The acid layer is replaced if it becomes colored and the process is repeated until it remains colorless.[5]

  • Neutralization: The organic layer is then washed with a saturated sodium carbonate (Na₂CO₃) solution to neutralize any residual acid.[5]

  • Water Wash: A subsequent wash with distilled water is performed to remove any remaining inorganic salts.[5]

  • Drying: The purified product is dried over anhydrous magnesium sulfate (B86663) (MgSO₄).[5]

  • Distillation: The final purification is achieved by fractional distillation under atmospheric or reduced pressure to obtain the pure this compound.[5]

Visualized Workflows and Pathways

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification Reactants (S)-(-)-2-Methyl-1-butanol + Thionyl Chloride (SOCl₂) Reaction Reaction in Flask (with Pyridine) Reactants->Reaction Quench Quenching with Ice Water Reaction->Quench Extraction Solvent Extraction (e.g., Diethyl Ether) Quench->Extraction Washing Washing Sequence (NaHCO₃, Brine) Extraction->Washing Drying Drying over Anhydrous MgSO₄ Washing->Drying Distillation Fractional Distillation Drying->Distillation FinalProduct This compound Distillation->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Free-Radical Chlorination Pathway

This compound undergoes light-induced free-radical chlorination with Cl₂ to yield a mixture of dichlorinated products.[9][10] This reaction highlights the potential for further functionalization, though it can impact the stereochemistry of the molecule.

G cluster_products Products Reactant (S)-1-Chloro-2-methylbutane Condition Cl₂ / light (hν) Reactant->Condition Product1 1,4-Dichloro-2-methylbutane (Optically Active) Condition->Product1 Chlorination at C4 Product2 1,2-Dichloro-2-methylbutane (Optically Inactive - Racemic) Condition->Product2 Chlorination at C2

Caption: Reaction pathway for the free-radical chlorination of this compound.

Chemical Reactivity and Applications

This compound is a valuable reagent in organic synthesis due to its reactivity in several key transformations.

  • Nucleophilic Substitution: The chlorine atom can be displaced by a wide range of nucleophiles, making it a key substrate for introducing new functional groups at a chiral center. For instance, reaction with aqueous potassium hydroxide (B78521) (KOH) can lead to the formation of 2-methyl butanol via a substitution reaction.[11]

  • Grignard Reagent Formation: It can be used to form a Grignard reagent. This organometallic compound is a powerful tool for creating carbon-carbon bonds, enabling the synthesis of more complex chiral molecules.[5] The Grignard reagent derived from this compound has been employed in the preparation of optically active secondary carbinols.[5]

  • Free-Radical Halogenation: As illustrated in the diagram above, further halogenation can occur under UV light.[9][10] The reaction at the C2 position proceeds through a planar free radical, leading to a racemic mixture of the 1,2-dichloro product, rendering it optically inactive.[10][12] In contrast, chlorination at the C4 position does not affect the existing chiral center, resulting in an optically active product.[10]

Conclusion

This compound is a cornerstone chiral building block in modern organic and pharmaceutical chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the asymmetric synthesis of complex molecular targets. A thorough understanding of its handling, synthesis, and reaction pathways is essential for researchers and scientists aiming to leverage its unique stereochemical attributes in drug development and other advanced applications.

References

In-Depth Technical Guide to the Structure Elucidation of (S)-(+)-1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and data interpretation required for the structural elucidation of (S)-(+)-1-Chloro-2-methylbutane. The methodologies detailed herein are foundational for the characterization of chiral molecules in pharmaceutical and chemical research.

Molecular Structure and Physicochemical Properties

This compound is a chiral halogenated alkane. Its structure is characterized by a butyl chain with a chlorine atom at the C1 position and a methyl group at the C2 position. The "(S)" designation indicates the stereochemical configuration at the chiral center (C2), and the "(+)" signifies its dextrorotatory nature in polarimetry.

PropertyValue
IUPAC Name (2S)-1-chloro-2-methylbutane
Synonyms (S)-2-Methylbutyl chloride, Active amyl chloride
Molecular Formula C₅H₁₁Cl
Molecular Weight 106.59 g/mol
CAS Number 40560-29-0
Appearance Colorless liquid
Boiling Point 99-101 °C
Density 0.89 g/mL at 25 °C
Refractive Index (n20/D) 1.41
Specific Rotation [α]20/D +1.3° to +2.3° (neat)

Spectroscopic Data for Structural Confirmation

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5Triplet2H-CH₂Cl
~1.8Multiplet1H-CH(CH₃)-
~1.5Multiplet2H-CH₂CH₃
~1.0Doublet3H-CH(CH₃)-
~0.9Triplet3H-CH₂CH₃

¹³C NMR Spectroscopy Data

Chemical Shift (δ) ppmCarbon Assignment
~48-CH₂Cl
~38-CH(CH₃)-
~26-CH₂CH₃
~17-CH(CH₃)-
~11-CH₂CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its elemental composition and connectivity.

Key Fragmentation Peaks

m/zProposed Fragment
106/108[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
77[M - C₂H₅]⁺
70[M - HCl]⁺
57[C₄H₉]⁺ (tert-butyl cation, a common rearrangement)
43[C₃H₇]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkyl halide, the key absorption is the C-Cl stretch.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
2850-3000C-H stretch (alkane)
1450-1470C-H bend (alkane)
1370-1380C-H bend (alkane)
650-850C-Cl stretch

Stereochemistry Determination

Polarimetry

The stereochemistry of the chiral center is confirmed by polarimetry. The positive sign of the specific rotation indicates that (S)-1-Chloro-2-methylbutane is dextrorotatory, meaning it rotates the plane of polarized light to the right.

Experimental Protocols

Synthesis and Purification

This compound can be synthesized from (S)-(-)-2-methyl-1-butanol via a nucleophilic substitution reaction, typically using thionyl chloride (SOCl₂) or a similar chlorinating agent. It is important to note that while the configuration at the chiral center is retained, the sign of optical rotation can change between the reactant and the product.[1]

Purification: The crude product is typically purified by distillation to remove any unreacted starting material and byproducts.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.

Mass Spectrometry

Sample Introduction:

  • The sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system, which separates the compound from any impurities before it enters the ion source.

Ionization:

  • Electron ionization (EI) is a common method for analyzing small organic molecules.

Infrared Spectroscopy

Sample Preparation:

  • A small drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition:

  • The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Polarimetry

Sample Preparation:

  • Accurately prepare a solution of known concentration of this compound in a suitable solvent (e.g., ethanol (B145695) or chloroform). Alternatively, the measurement can be performed on the neat liquid if a suitable cell is available.

  • Fill a polarimeter cell of a known path length (e.g., 1 dm) with the solution, ensuring there are no air bubbles.

Measurement:

  • Place the cell in the polarimeter.

  • Measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) at a controlled temperature.

  • The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical process for the complete structure elucidation of this compound.

structure_elucidation cluster_elemental Elemental & Molecular Formula cluster_connectivity Connectivity cluster_stereochem Stereochemistry MS Mass Spectrometry MolFormula C5H11Cl MS->MolFormula Molecular Ion Peak HNMR 1H NMR MolFormula->HNMR CNMR 13C NMR MolFormula->CNMR IR IR Spectroscopy MolFormula->IR Connectivity 1-Chloro-2-methylbutane HNMR->Connectivity Chemical Shifts & Coupling CNMR->Connectivity Number of C environments IR->Connectivity C-Cl Stretch Polarimetry Polarimetry Connectivity->Polarimetry FinalStructure This compound Polarimetry->FinalStructure Positive Optical Rotation

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The comprehensive structural elucidation of this compound requires the synergistic application of multiple analytical techniques. NMR spectroscopy establishes the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, IR spectroscopy identifies key functional groups, and polarimetry determines the absolute stereochemistry. The detailed protocols and data presented in this guide serve as a robust reference for the characterization of this and other chiral molecules in a research and development setting.

References

Spectroscopic Profile of (S)-(+)-1-Chloro-2-methylbutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (S)-(+)-1-Chloro-2-methylbutane. Due to the limited availability of specific experimental data for the (S)-enantiomer, this guide incorporates data from its racemic mixture and closely related isomers to provide a thorough analytical profile. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Data Presentation

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Parameter ¹H NMR (Predicted) ¹³C NMR (Predicted)
Solvent CDCl₃CDCl₃
Standard TMS (0 ppm)TMS (0 ppm)
Chemical Shifts (δ, ppm)
C1-H₂~3.4 - 3.6C1: ~48-52
C2-H~1.8 - 2.0C2: ~35-39
C3-H₂~1.3 - 1.5C3: ~25-29
C4-H₃~0.9C4: ~11-15
C2-CH₃~1.0C2-CH₃: ~16-20
Coupling Constants (J, Hz) Not AvailableNot Applicable
Multiplicity C1-H₂: Doublet of doubletsNot Applicable
C2-H: Multiplet
C3-H₂: Multiplet
C4-H₃: Triplet
C2-CH₃: Doublet

Note: Predicted values are based on standard chemical shift correlations and data from similar structures like 1-chloro-2-methylpropane (B167039).

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
2965 - 2875StrongC-H stretching (alkane)
1465MediumC-H bending (CH₂, CH₃)
1380MediumC-H bending (CH₃)
725 - 650StrongC-Cl stretching

Data obtained from the NIST WebBook for the racemic mixture of 1-chloro-2-methylbutane, which is expected to be identical to the spectrum of the (S)-enantiomer.[1]

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Proposed Fragment
106/108Low[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)
71Moderate[M - Cl]⁺
57High[C₄H₉]⁺
41High[C₃H₅]⁺
29High[C₂H₅]⁺

Data sourced from the NIST Mass Spectrometry Data Center for 1-chloro-2-methylbutane.[2][3] The presence of isotopic peaks for chlorine (M and M+2) is a characteristic feature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide. These protocols are generalized for the analysis of chiral haloalkanes and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of the chiral haloalkane is prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃). The use of a chiral solvating agent or a chiral derivatizing agent can be employed to induce diastereomeric differentiation for the determination of enantiomeric excess.

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.

  • Data Acquisition:

    • ¹H NMR: Standard one-dimensional proton NMR spectra are acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like 1-chloro-2-methylbutane, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The typical scanning range is 4000-400 cm⁻¹.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like 1-chloro-2-methylbutane, Gas Chromatography (GC) is the preferred method for sample introduction, allowing for separation from any impurities.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) is used.

  • GC Conditions: A suitable capillary column (e.g., a non-polar column like DB-5ms) is used. The oven temperature is programmed to ensure good separation. Helium is typically used as the carrier gas.

  • MS Conditions: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 10-200) to detect the molecular ion and fragment ions.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which aids in structure elucidation.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chiral compound such as this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Characterization Sample Pure this compound NMR_Sample Dissolve in CDCl3 (+/- Chiral Auxiliary) Sample->NMR_Sample IR_Sample Prepare Neat Liquid Film Sample->IR_Sample MS_Sample Inject into GC Sample->MS_Sample NMR NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS GC/MS System MS_Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Generate Spectrum IR->IR_Data MS_Data Acquire Total Ion Chromatogram Generate Mass Spectrum MS->MS_Data Structure_Elucidation Structure Verification NMR_Data->Structure_Elucidation Purity_Analysis Purity Assessment NMR_Data->Purity_Analysis Enantiomeric_Purity Enantiomeric Excess (via Chiral NMR) NMR_Data->Enantiomeric_Purity IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation MS_Data->Purity_Analysis Final_Report Comprehensive Spectroscopic Profile Structure_Elucidation->Final_Report Purity_Analysis->Final_Report Enantiomeric_Purity->Final_Report

References

Chirality of 1-chloro-2-methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 1-chloro-2-methylbutane (B150327), a chiral haloalkane of interest in synthetic organic chemistry and as a building block in the development of new chemical entities. This document details the molecule's stereoisomers, physical properties, and relevant experimental protocols for its synthesis and characterization.

Core Concepts: Chirality in 1-chloro-2-methylbutane

1-chloro-2-methylbutane possesses a single stereocenter at the C2 position. The four different substituents attached to this carbon atom—a hydrogen atom, a methyl group, an ethyl group, and a chloromethyl group—result in the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (S)-(+)-1-chloro-2-methylbutane and (R)-(-)-1-chloro-2-methylbutane. The "S" and "R" descriptors refer to the absolute configuration of the stereocenter based on the Cahn-Ingold-Prelog priority rules, while the (+) and (-) signs indicate the direction in which each enantiomer rotates plane-polarized light (dextrorotatory and levorotatory, respectively).

Chirality_of_1_chloro_2_methylbutane cluster_S This compound cluster_R (R)-(-)-1-chloro-2-methylbutane S_mol S_mol mirror S_mol->mirror R_mol R_mol mirror->R_mol

Figure 1: Enantiomers of 1-chloro-2-methylbutane.

Physicochemical Properties

The enantiomers of 1-chloro-2-methylbutane share identical physical properties such as boiling point, density, and refractive index. However, they exhibit opposite optical activity, a defining characteristic of chiral molecules. The specific rotation is a standardized measure of this activity.

PropertyThis compound(R)-(-)-1-chloro-2-methylbutaneRacemic (±)-1-chloro-2-methylbutane
Molecular Formula C₅H₁₁ClC₅H₁₁ClC₅H₁₁Cl
Molecular Weight 106.59 g/mol 106.59 g/mol 106.59 g/mol
Boiling Point ~100 °C~100 °C~100 °C
Density ~0.886 g/mL at 25 °C~0.886 g/mL at 25 °C~0.886 g/mL at 25 °C
Refractive Index ~1.412 at 20 °C~1.412 at 20 °C~1.412 at 20 °C
Specific Rotation ([α]D) +1.64° to +2.3° (neat)[1]-1.64° (neat)[2]

Experimental Protocols

Enantioselective Synthesis of this compound

The stereospecific synthesis of this compound can be achieved from the commercially available chiral precursor, (S)-(-)-2-methyl-1-butanol, via a nucleophilic substitution reaction that proceeds with inversion of configuration. A common method involves the use of thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine (B92270) to minimize side reactions.

Reaction Scheme:

(S)-(-)-2-methyl-1-butanol + SOCl₂ → this compound + SO₂ + HCl

Materials and Reagents:

  • (S)-(-)-2-methyl-1-butanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with (S)-(-)-2-methyl-1-butanol and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath to 0 °C.

  • A solution of thionyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 5 °C. Anhydrous pyridine is added to the reaction mixture to neutralize the HCl generated.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the slow addition of ice-cold water.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield pure this compound.

Determination of Optical Rotation using Polarimetry

The optical rotation of the synthesized enantiomer is measured using a polarimeter to confirm its enantiomeric purity.

Instrumentation and Materials:

  • Polarimeter

  • Polarimeter cell (1 dm)

  • Sodium lamp (D-line, 589 nm)

  • Sample of 1-chloro-2-methylbutane

  • Suitable achiral solvent (e.g., chloroform (B151607) or ethanol)

Procedure:

  • Sample Preparation: Prepare a solution of the 1-chloro-2-methylbutane enantiomer of a known concentration (c, in g/mL) in a suitable achiral solvent.

  • Instrument Calibration: Calibrate the polarimeter with the pure solvent (blank) to obtain a zero reading.

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter and measure the observed rotation (α) in degrees.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

    [α] = α / (l × c)

    where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

The measured specific rotation is then compared to the literature value for the pure enantiomer to determine the optical purity.

Workflow for Chirality Determination

The following diagram illustrates the logical workflow for the synthesis and characterization of a chiral sample of 1-chloro-2-methylbutane.

Chirality_Workflow cluster_synthesis Enantioselective Synthesis cluster_characterization Chiral Characterization start Start with Chiral Precursor ((S)-2-methyl-1-butanol) reaction SN2 Reaction (e.g., with SOCl2) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Fractional Distillation workup->purification product Isolated Enantiomer ((S)-1-chloro-2-methylbutane) purification->product polarimetry Polarimetry product->polarimetry Measure Optical Rotation gc Chiral Gas Chromatography product->gc Separate Enantiomers optical_purity Determine Optical Purity polarimetry->optical_purity gc->optical_purity absolute_config Confirm Absolute Configuration optical_purity->absolute_config

Figure 2: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide has provided a detailed examination of the chirality of 1-chloro-2-methylbutane. Understanding the distinct properties and synthesis of its enantiomers is crucial for its application in stereoselective synthesis and the development of chiral molecules in the pharmaceutical and chemical industries. The provided experimental protocols offer a foundation for the preparation and characterization of enantiomerically enriched 1-chloro-2-methylbutane in a research setting.

References

A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chirality of a molecule is a critical determinant of its biological activity. In the pharmaceutical industry, the demand for enantiomerically pure compounds is driven by the need for drugs with improved efficacy and reduced side effects.[1] Chiral building blocks, small, stereochemically defined molecules, are essential starting materials for the synthesis of these complex chiral drugs.[] This technical guide provides an in-depth overview of the core strategies for the discovery and synthesis of chiral building blocks, with a focus on methodologies relevant to drug development professionals. We will explore the primary approaches: leveraging the chiral pool, resolution of racemic mixtures, and asymmetric synthesis, including catalytic and auxiliary-mediated methods. This guide will present quantitative data in structured tables for easy comparison and provide detailed experimental protocols for key reactions.

Core Strategies for Accessing Chiral Building Blocks

The synthesis of enantiomerically pure compounds can be broadly categorized into three main approaches: utilizing naturally occurring chiral molecules (the chiral pool), separating enantiomers from a racemic mixture (resolution), and creating a specific enantiomer from a prochiral starting material (asymmetric synthesis).

The Chiral Pool: Nature's Starting Materials

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources.[3] These include amino acids, carbohydrates, terpenes, and alkaloids. Synthesis starting from a chiral pool compound can be highly efficient as the initial chirality is already established.

Key Chiral Pool Building Blocks:

  • Amino Acids: L-amino acids are abundant and provide a versatile source of chirality for the synthesis of a wide range of compounds, including unnatural amino acids and chiral amines.

  • Carbohydrates: Sugars like glucose and fructose (B13574) offer a dense array of stereocenters, making them valuable starting materials for complex natural product synthesis.

  • Terpenes: Compounds like limonene, pinene, and camphor (B46023) are readily available from plant sources and serve as excellent starting points for the synthesis of various chiral molecules.

  • Hydroxy Acids: Lactic acid and tartaric acid are common chiral building blocks used in a variety of synthetic applications.

Resolution of Racemic Mixtures

Many chemical syntheses produce a racemic mixture, an equal mixture of both enantiomers. Resolution is the process of separating these enantiomers. While this approach can be effective, a significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%, unless the undesired enantiomer can be racemized and recycled.

Common Resolution Techniques:

  • Diastereomeric Salt Formation: This classical method involves reacting a racemic acid or base with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.[]

  • Enzymatic Kinetic Resolution: Enzymes can selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This highly enantioselective method is widely used for the resolution of alcohols and amines.[4]

  • Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. It is a powerful analytical tool and can also be used for preparative separations.

Asymmetric Synthesis: Building Chirality Intentionally

Asymmetric synthesis is the most elegant and often most efficient approach, as it aims to selectively create the desired enantiomer from a prochiral substrate. This can be achieved through the use of chiral catalysts or chiral auxiliaries.

A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. This is a highly atom-economical and desirable approach in industrial settings.

  • Transition Metal Catalysis: Chiral complexes of metals like ruthenium, rhodium, and iridium are highly effective catalysts for a variety of asymmetric transformations, including hydrogenation and transfer hydrogenation of ketones and imines.[5][6]

  • Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives, for example, are effective catalysts for asymmetric aldol (B89426) reactions.[7][8]

  • Biocatalysis: Enzymes, as natural chiral catalysts, offer unparalleled stereoselectivity under mild reaction conditions. Lipases, proteases, and oxidoreductases are commonly used in the synthesis of chiral building blocks.[9]

A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered and reused.[10] Evans oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various chiral building blocks using the methodologies discussed.

Table 1: Asymmetric Synthesis of Chiral α-Amino Acids via Strecker Reaction

Aldehyde/KetoneChiral Auxiliary/CatalystDiastereomeric Ratio (dr)Yield (%)Enantiomeric Excess (ee) (%)Reference
Pivaldehyde(R)-Phenylglycine amide>99:176-93>98 (for (S)-tert-leucine)[11][12]
3,4-Dimethoxyphenylacetone(R)-Phenylglycine amide>99:176-[12]

Table 2: Asymmetric Hydrogenation of Ketones to Chiral Alcohols

KetoneCatalyst SystemSubstrate/Catalyst Ratio (S/C)Yield (%)Enantiomeric Excess (ee) (%)Reference
α-ChloroacetophenoneRu(OTf)--INVALID-LINK--1000-96[5]
4-Chromanone (B43037)MsDPEN–Cp*Ir complex5000-99[5]
AcetophenoneIron catalyst with chiral P2N4 ligand--up to 99[6]

Table 3: Organocatalytic Asymmetric Aldol Reaction

AldehydeKetoneCatalyst (mol%)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Reference
Benzaldehyde (B42025)Acetone (B3395972)1 (0.5 mol%) in brine80-97[13]
4-NitrobenzaldehydeCyclohexanoneAmine-acid bifunctional catalyst in waterHigh-High[14]
IsobutyraldehydeAcetoneL-proline97-96[8]

Table 4: Enzymatic Kinetic Resolution of Secondary Alcohols

SubstrateEnzymeAcyl DonorConversion (%)Enantiomeric Excess (ee) of Ester (%)Reference
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-olLipase (B570770) A from Candida antarctica (CAL-A)Vinyl butyrate44-4596-99[15]
1-Methyl-2,3-dihydro-1H-inden-1-olLipase A from Candida antarctica (CAL-A)Vinyl butyrate44-4596-99[15]
1-(Isopropylamine)-3-phenoxy-2-propanolLipase from Candida rugosa MYIsopropenyl acetate (B1210297)28.296.17[16]

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis of (S)-tert-Leucine[11][12]

This protocol describes the synthesis of a diastereomerically pure α-amino nitrile from pivaldehyde using (R)-phenylglycine amide as a chiral auxiliary, followed by conversion to (S)-tert-leucine.

Step 1: Synthesis of the α-Amino Nitrile

  • To a solution of (R)-phenylglycine amide hydrochloride (1.0 eq) in a mixture of methanol (B129727) and water (6:1 v/v) is added pivaldehyde (1.0 eq).

  • An aqueous solution of sodium cyanide (30%, 1.0 eq) is added, and the mixture is stirred at room temperature for 96 hours.

  • During this time, one diastereomer of the α-amino nitrile selectively precipitates.

  • The solid is collected by filtration, washed with water, and dried to afford the diastereomerically pure product (dr > 99:1).

Step 2: Conversion to (S)-tert-Leucine

  • The diastereomerically pure α-amino nitrile is subjected to a three-step sequence involving hydrolysis of the nitrile and the amide, and removal of the chiral auxiliary to yield (S)-tert-leucine.

  • The final product is obtained in high yield (73% over three steps) and excellent enantiomeric excess (>98% ee).

Protocol 2: Asymmetric Hydrogenation of 4-Chromanone[5]

This protocol details the asymmetric hydrogenation of a ketone to a chiral alcohol using an iridium catalyst.

  • A solution of 4-chromanone in a suitable solvent (e.g., methanol) is placed in a high-pressure reactor.

  • The MsDPEN–Cp*Ir catalyst is added at a substrate-to-catalyst ratio of 5000:1.

  • The reactor is pressurized with hydrogen gas to 15 atm.

  • The reaction mixture is stirred at 60 °C for 24 hours.

  • After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the chiral alcohol in 99% enantiomeric excess.

Protocol 3: Organocatalytic Asymmetric Aldol Reaction in Brine[13]

This protocol describes a highly enantioselective direct aldol reaction using a small organic molecule as a catalyst in an aqueous medium.

  • To a mixture of benzaldehyde (0.5 mmol) and acetone (2 mmol) is added a solution of catalyst 1 (0.5 mol%) in brine (0.5 mL).

  • The reaction mixture is stirred at room temperature for 5 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the aldol product in 80% yield and 97% enantiomeric excess.

Protocol 4: Enzymatic Kinetic Resolution of a Secondary Alcohol[9][17]

This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of a racemic secondary alcohol.

  • Reaction Setup: In a suitable vessel, combine the racemic secondary alcohol, an acyl donor (e.g., vinyl acetate or ethyl acetate), a solvent (e.g., toluene (B28343) or hexane), and the lipase (e.g., Candida antarctica lipase B, CALB).

  • Reaction: Stir the mixture at a controlled temperature (typically room temperature to 40 °C).

  • Monitoring: Monitor the progress of the reaction by TLC, gas chromatography (GC), or high-performance liquid chromatography (HPLC) to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted alcohol.

  • Workup: Once the desired conversion is reached, filter off the enzyme. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography.

  • Analysis: The enantiomeric excess of both the purified ester and the unreacted alcohol is determined by chiral GC or HPLC.

Visualizations of Key Concepts and Workflows

Signaling Pathways and Logical Relationships

Asymmetric_Synthesis_Strategies cluster_main Approaches to Chiral Building Blocks cluster_asymmetric Asymmetric Synthesis cluster_resolution Resolution Prochiral Substrate Prochiral Substrate Asymmetric Catalysis Asymmetric Catalysis Prochiral Substrate->Asymmetric Catalysis Chiral Catalyst Chiral Auxiliary Chiral Auxiliary Prochiral Substrate->Chiral Auxiliary Temporary Attachment Racemic Mixture Racemic Mixture Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Mixture->Diastereomeric Salt Formation Resolving Agent Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic Mixture->Enzymatic Kinetic Resolution Enzyme Chiral Pool Chiral Pool Enantiomerically Pure Starting Material Enantiomerically Pure Starting Material Chiral Pool->Enantiomerically Pure Starting Material Enantiomerically Enriched Product Enantiomerically Enriched Product Asymmetric Catalysis->Enantiomerically Enriched Product Diastereomeric Intermediate Diastereomeric Intermediate Chiral Auxiliary->Diastereomeric Intermediate Separated Diastereomers Separated Diastereomers Diastereomeric Salt Formation->Separated Diastereomers Enantiomerically Enriched Product + Unreacted Enantiomer Enantiomerically Enriched Product + Unreacted Enantiomer Enzymatic Kinetic Resolution->Enantiomerically Enriched Product + Unreacted Enantiomer Diastereomeric Intermediate->Enantiomerically Enriched Product Enantiomerically Pure Products Enantiomerically Pure Products Separated Diastereomers->Enantiomerically Pure Products Multistep Synthesis Multistep Synthesis Enantiomerically Pure Starting Material->Multistep Synthesis Complex Chiral Molecule Complex Chiral Molecule Multistep Synthesis->Complex Chiral Molecule

Caption: Overview of major strategies for obtaining chiral building blocks.

Catalytic_Cycle_Asymmetric_Hydrogenation catalyst M-H intermediate M-H(Ketone) catalyst->intermediate + Ketone substrate Ketone (R1-CO-R2) substrate->intermediate product Chiral Alcohol product->catalyst - Alcohol + H2 intermediate->product Hydride Transfer

Caption: Simplified catalytic cycle for asymmetric hydrogenation of a ketone.

Experimental Workflows

Strecker_Synthesis_Workflow start Start: Aldehyde + Chiral Amine step1 Step 1: Imine Formation + NaCN start->step1 step2 Step 2: Crystallization-Induced Asymmetric Transformation step1->step2 step3 Step 3: Filtration step2->step3 step4 Step 4: Hydrolysis & Auxiliary Removal step3->step4 end End: Enantiopure α-Amino Acid step4->end

Caption: Workflow for asymmetric Strecker synthesis of α-amino acids.

Enzymatic_Resolution_Workflow start Start: Racemic Alcohol + Acyl Donor step1 Step 1: Add Lipase & Solvent start->step1 step2 Step 2: Enzymatic Acylation (monitor to ~50% conversion) step1->step2 step3 Step 3: Filter Enzyme step2->step3 step4 Step 4: Chromatographic Separation step3->step4 end1 End: Enantiopure Ester step4->end1 end2 End: Enantiopure Alcohol step4->end2

Caption: General workflow for enzymatic kinetic resolution of a racemic alcohol.

References

A Technical Guide to Enantiomerically Pure Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and drug development. These non-superimposable mirror images are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit markedly different physiological effects in the chiral environment of the human body.[1] This guide provides an in-depth technical overview of enantiomerically pure compounds, covering their significance, methods of preparation and separation, and analytical techniques for determining enantiomeric purity.

The Significance of Enantiomeric Purity in Drug Development

The differential pharmacological and toxicological profiles of enantiomers necessitate the development of enantiomerically pure drugs.[2] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects or toxicity.[3] The use of single-enantiomer drugs can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and reduced potential for drug interactions.[1] Regulatory bodies like the FDA and EMA have increasingly favored the development of single-enantiomer drugs over racemic mixtures (a 1:1 mixture of enantiomers).

Pharmacological and Pharmacokinetic Differences Between Enantiomers

The distinct three-dimensional arrangements of enantiomers lead to differential interactions with chiral biological macromolecules such as enzymes and receptors.[4] This stereoselectivity is observed in both the pharmacodynamic (drug-receptor interaction) and pharmacokinetic (absorption, distribution, metabolism, and excretion) phases of drug action.[5]

Table 1: Comparison of Pharmacological and Pharmacokinetic Properties of Selected Drug Enantiomers

DrugEnantiomerPharmacological Activity (IC50/Ki)Key Pharmacokinetic DifferencesReference(s)
Propranolol (S)-(-)-PropranololHigh affinity for β-adrenergic receptorsSlower clearance than (R)-enantiomer[4]
(R)-(+)-PropranololLow affinity for β-adrenergic receptorsMore rapid clearance[4]
Warfarin (S)-(-)-Warfarin4-5 times more potent as an anticoagulantMetabolized primarily by CYP2C9[6]
(R)-(+)-WarfarinLess potentMetabolized by multiple CYP enzymes[6]
Ibuprofen (S)-(+)-IbuprofenActive inhibitor of cyclooxygenase (COX)Undergoes unidirectional inversion from (R)- to (S)-enantiomer in vivo[6]
(R)-(-)-IbuprofenInactive as a COX inhibitor[6]
Morphine (-)-MorphinePotent agonist of the µ-opioid receptor, leading to analgesiaBinds effectively to the active state of the receptor[7][8]
(+)-MorphineLacks significant analgesic activityFails to sustain the activation state of the receptor[7][8]

Synthesis and Separation of Enantiomerically Pure Compounds

The production of single-enantiomer drugs can be achieved through two primary strategies: asymmetric synthesis, which aims to create a single enantiomer from the outset, and chiral resolution, which involves the separation of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis, or enantioselective synthesis, is a reaction in which an achiral unit in a substrate is converted into a chiral unit in such a way that unequal amounts of stereoisomers are produced.[9] This is often achieved using chiral catalysts, reagents, or auxiliaries. The success of an asymmetric synthesis is quantified by its enantiomeric excess (ee), which is a measure of the purity of the product.

Table 2: Enantiomeric Excess (ee) in Asymmetric Synthesis of Chiral Amines and β-Amino Acids

Reaction TypeSubstrateCatalyst/MethodEnantiomeric Excess (ee)Reference(s)
Asymmetric Hydrogenation N-Aryl IminesIr/f-binaphane99%[10]
Asymmetric Hydrogenation 3-Substituted IndolesIr/SpinPHOXUp to 97%[9]
Reductive Amination Diaryl KetonesRu-catalyst with (S,S)-f-binaphane93% to >99%[11]
Reductive Amination Aliphatic KetonesRu-catalyst with (S,S)-f-binaphaneUp to 74%[11]
Cyclocondensation Fluoroacetic acid and N-sulfonyl aldiminesHBTM-2 (amidine-based catalyst)High[12]
Aminomethylation Bis-silyl ketene (B1206846) acetalsConfined imidodiphosphorimidate (IDPi)High[13]
Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Common methods include diastereomeric salt crystallization, enzymatic resolution, and chiral chromatography.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Separation of Deacetyldiltiazem (B1669934) Enantiomers

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Chiralpak AD (amylose derivative CSP), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (B46881) (e.g., 80:20:0.1 v/v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 240 nm.

  • Sample Preparation:

    • Prepare a stock solution of racemic deacetyldiltiazem in methanol (B129727) (e.g., 1 mg/mL).

    • Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Record the chromatogram and determine the retention times and peak areas for each enantiomer.

Diastereomeric Salt Crystallization

This classical resolution technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by crystallization.

Protocol: Resolution of Racemic 1-Phenylethylamine (B125046)

  • Materials: Racemic 1-phenylethylamine, (R)-(-)-mandelic acid (chiral resolving agent), methanol.

  • Procedure:

    • Dissolve racemic 1-phenylethylamine (1 equivalent) in warm methanol.

    • In a separate flask, dissolve (R)-(-)-mandelic acid (1 equivalent) in warm methanol.

    • Slowly add the mandelic acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The less soluble diastereomeric salt, (R)-1-phenylethylamine-(R)-mandelate, will precipitate.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

    • To recover the enantiomerically pure amine, dissolve the crystals in water and add a strong base (e.g., NaOH) to deprotonate the amine.

    • Extract the free (R)-1-phenylethylamine with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.

Enzymatic Resolution

Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. In a kinetic resolution, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the product.

Protocol: Lipase-Catalyzed Resolution of a Racemic Alcohol

  • Materials: Racemic secondary alcohol, vinyl acetate (B1210297) (acyl donor), a lipase (B570770) (e.g., from Candida antarctica), organic solvent (e.g., toluene).

  • Procedure:

    • Dissolve the racemic alcohol in the organic solvent.

    • Add the lipase to the solution.

    • Add vinyl acetate to the mixture and stir at a controlled temperature (e.g., 30°C).

    • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.

    • Once the desired conversion is reached, remove the enzyme by filtration.

    • Separate the unreacted alcohol from the ester product using column chromatography.

Visualizing Key Concepts and Workflows

Asymmetric Synthesis Workflow

The following diagram illustrates a general workflow for an asymmetric synthesis, from starting materials to the final enantiomerically enriched product.

Asymmetric_Synthesis_Workflow Asymmetric Synthesis Workflow Start Achiral Starting Material Reaction Asymmetric Reaction (Chiral Catalyst/Reagent) Start->Reaction Product Enantiomerically Enriched Product Reaction->Product Analysis Analysis of Enantiomeric Excess (e.g., Chiral HPLC) Product->Analysis Final Enantiomerically Pure Compound Analysis->Final

Caption: A typical workflow for asymmetric synthesis.

Chiral Resolution Workflow

This diagram outlines the steps involved in separating a racemic mixture into its individual enantiomers through chiral resolution.

Chiral_Resolution_Workflow Chiral Resolution Workflow Start Racemic Mixture (50% R, 50% S) Resolution Chiral Resolution (e.g., Crystallization, Chromatography, Enzymatic) Start->Resolution Separation Separation of Enantiomers Resolution->Separation EnantiomerR Enantiomer R Separation->EnantiomerR Pure R EnantiomerS Enantiomer S Separation->EnantiomerS Pure S

Caption: A generalized workflow for chiral resolution.

Stereoselective Signaling of the µ-Opioid Receptor

The µ-opioid receptor (MOR) exhibits significant stereoselectivity in its interaction with morphine enantiomers.[8][14] The naturally occurring (-)-morphine is a potent agonist, leading to analgesia, while the synthetic (+)-enantiomer is largely inactive.[7] This is due to the specific three-dimensional arrangement of the receptor's binding pocket, which preferentially accommodates the (-)-enantiomer, leading to receptor activation and downstream signaling.

MOR_Signaling Stereoselective Signaling of the µ-Opioid Receptor cluster_ligands Ligands cluster_receptor µ-Opioid Receptor (MOR) cluster_signaling Downstream Signaling Morphine_minus (-)-Morphine MOR_inactive Inactive MOR Morphine_minus->MOR_inactive Binds effectively Morphine_plus (+)-Morphine Morphine_plus->MOR_inactive Poor binding No_Effect No Significant Effect Morphine_plus->No_Effect MOR_active Active MOR MOR_inactive->MOR_active Conformational Change G_protein G-protein Activation MOR_active->G_protein Analgesia Analgesia G_protein->Analgesia

Caption: Stereoselective activation of the µ-opioid receptor.

Conclusion

The development and analysis of enantiomerically pure compounds are critical aspects of modern pharmaceutical research and development. A thorough understanding of the principles of stereochemistry, coupled with robust methods for asymmetric synthesis, chiral resolution, and enantiomeric purity analysis, is essential for the creation of safer and more effective drugs. This guide has provided a comprehensive overview of these key areas, offering both theoretical background and practical experimental protocols to aid researchers and scientists in this important field.

References

An In-depth Technical Guide on the Safety and Hazards of (S)-(+)-1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) and relevant regulatory guidelines before handling this chemical.

Introduction

(S)-(+)-1-Chloro-2-methylbutane is a chiral halogenated organic compound. It serves as a versatile building block in organic synthesis, particularly in the preparation of optically active molecules.[1] A thorough understanding of its safety and hazard profile is paramount for its safe handling and use in research and development. This guide provides a comprehensive overview of the known safety data, toxicological information, and recommended handling procedures.

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor.[2][3][4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification:

Hazard ClassCategoryHazard StatementPictogramSignal Word
Flammable Liquids2H225: Highly flammable liquid and vapor[2][3][4]
alt text
Danger

Precautionary Statements: P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior and potential for exposure.

PropertyValueReference
Molecular Formula C5H11Cl[2][3]
Molecular Weight 106.59 g/mol [2]
CAS Number 40560-29-0[2]
Appearance Colorless to almost colorless clear liquid
Boiling Point 100 °C at 750 mmHg[1][6]
Density 0.886 g/mL at 25 °C[1]
Flash Point 0 °C (closed cup)[7]
Refractive Index n20/D 1.412

Toxicological Data

Disclaimer: The following data is for the related compound 2-Chloro-2-methylbutane and should be used for informational purposes only as a potential indicator of toxicity. A formal toxicological assessment has not been conducted for this compound.

Toxicity EndpointRoute of ExposureSpeciesValueReference
Acute Toxicity Oral-No data available[8]
Inhalation-May cause respiratory tract irritation. Vapors may cause dizziness or suffocation.[9]
Dermal-May cause skin irritation.[9]
Skin Corrosion/Irritation Dermal-Causes skin irritation.[8]
Serious Eye Damage/Irritation Ocular-Causes serious eye irritation. May cause chemical conjunctivitis and corneal damage.[8][9]
Specific Target Organ Toxicity (Single Exposure) Inhalation-May cause respiratory irritation.[8]

Reactivity and Stability

ParameterDescriptionReference
Chemical Stability Stable under recommended storage conditions.[8][10]
Possibility of Hazardous Reactions Vapors may form explosive mixtures with air.[8]
Conditions to Avoid Heat, flames, sparks, and direct sunlight.[7][8]
Incompatible Materials Strong oxidizing agents.[7][8][10]
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides and hydrogen chloride gas.[7]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is limited, the following section outlines the standard methodologies that would be employed for its hazard assessment based on OECD guidelines.

Flash Point Determination

The flash point is a critical parameter for classifying flammable liquids. A standard method for its determination is the closed-cup method.

Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[11]

Apparatus: Pensky-Martens or Abel closed-cup flash point tester.[11][12]

Procedure Outline:

  • The apparatus is cleaned and dried thoroughly before use.

  • The sample is cooled to at least 17°C below the expected flash point and then poured into the test cup to the specified level.

  • The lid is securely placed on the cup.

  • Heating and stirring of the sample commence at a prescribed rate (e.g., 5-6°C/min for the Pensky-Martens method).[11]

  • The test flame is applied at regular temperature intervals by dipping it into the vapor space of the cup.

  • The temperature at which a distinct flash is observed is recorded as the flash point.

Acute Toxicity Testing

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are used to assess acute toxicity.

Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance's toxicity. The outcome of one step determines the dose for the next.[13]

Animal Model: Typically rats (usually females).[13]

Procedure Outline:

  • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • A group of three animals is dosed with the starting concentration.

  • The animals are observed for mortality and signs of toxicity for up to 14 days.[14]

  • Depending on the outcome (number of mortalities), the next step involves dosing another group of three animals at a higher or lower fixed dose.

  • The procedure is continued until a confident classification of the substance's toxicity can be made.[13]

Principle: This guideline outlines a procedure to assess the toxic effects of a substance applied to the skin in a single dose.

Animal Model: Typically rats, rabbits, or guinea pigs.

Procedure Outline:

  • The fur is clipped from the dorsal area of the animal 24 hours before the test.

  • The test substance is applied uniformly over a defined area of the skin (at least 10% of the body surface area).

  • The treated area is covered with a porous gauze dressing for a 24-hour exposure period.

  • After 24 hours, the dressing and any residual test substance are removed.

  • The animals are observed for signs of toxicity and mortality for at least 14 days.

Principle: This guideline describes a method to assess the toxicity of a substance when inhaled as a gas, vapor, or aerosol for a short duration.

Animal Model: Typically rats.

Procedure Outline:

  • Animals are placed in a whole-body or head-only exposure chamber.

  • The test substance is introduced into the chamber at a specific concentration for a defined period, typically 4 hours.

  • The animals are observed for signs of toxicity during and after exposure for a period of at least 14 days.

  • Mortality, clinical signs, and body weight changes are recorded.

Potential Toxicological Pathways and Hazard Workflow

Due to the lack of specific mechanistic data for this compound, a generalized logical workflow for its hazard assessment is presented below. For short-chain chlorinated hydrocarbons, toxicity can be associated with their metabolism, which may involve cytochrome P450-mediated oxidation and subsequent conjugation reactions. These processes can sometimes lead to the formation of reactive intermediates that can cause cellular damage.[15]

Hazard_Assessment_Workflow cluster_characterization Chemical Characterization cluster_hazard_id Hazard Identification cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (if necessary) cluster_risk Risk Assessment A Physicochemical Properties (Volatility, Solubility) B GHS Classification (Flammability) A->B C In Silico / QSAR Prediction (Toxicity Estimation) A->C I Exposure Assessment B->I D Skin Irritation / Corrosion (OECD TG 439) C->D E Eye Irritation / Damage (OECD TG 492) C->E F Acute Oral Toxicity (OECD TG 423) D->F If skin irritation is observed E->F G Acute Dermal Toxicity (OECD TG 402) F->G H Acute Inhalation Toxicity (OECD TG 403) G->H J Risk Characterization H->J I->J K Safe Handling Procedures J->K

Caption: A logical workflow for the hazard assessment of a chemical substance.

Conclusion

The primary and most well-documented hazard associated with this compound is its high flammability. While specific quantitative toxicological data is lacking, the available information on structurally similar compounds suggests that it may cause skin, eye, and respiratory irritation. Researchers and drug development professionals must handle this compound with appropriate engineering controls, personal protective equipment, and strictly in accordance with established safety protocols for flammable liquids. Further toxicological studies would be beneficial to provide a more complete hazard profile.

References

Methodological & Application

Application Note: Stereospecific Synthesis of (S)-(+)-1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(+)-1-Chloro-2-methylbutane is a valuable chiral building block used in the asymmetric synthesis of pharmaceuticals and other complex organic molecules.[1] Its specific stereochemistry is crucial for creating enantiomerically pure compounds, which is often a requirement for biological activity and safety in drug development.[1] This application note provides a detailed protocol for the synthesis of this compound from the corresponding primary alcohol, (S)-(+)-2-methyl-1-butanol, using thionyl chloride (SOCl₂) in the presence of pyridine (B92270). This method is an effective way to convert primary alcohols into alkyl chlorides.[2] The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a better leaving group, facilitating its replacement by a chloride ion.[2][3]

Reaction and Mechanism

The conversion of a primary alcohol to an alkyl chloride using thionyl chloride and pyridine typically follows an Sₙ2 mechanism.[3][4] The reaction begins with the alcohol's oxygen atom attacking the electrophilic sulfur atom of thionyl chloride. Pyridine, a mild base, then deprotonates the resulting intermediate. This forms an alkyl chlorosulfite intermediate. The chloride ion, liberated during the initial steps and present from the pyridine hydrochloride salt, then acts as a nucleophile, attacking the primary carbon atom. This backside attack displaces the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion, resulting in an inversion of configuration at the reaction center.[3][4] However, since the reaction occurs at the non-chiral C1 carbon, the stereochemistry at the C2 chiral center of (S)-2-methyl-1-butanol is retained in the final product, (S)-1-chloro-2-methylbutane.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A (S)-2-methyl-1-butanol C Protonated Intermediate A->C Nucleophilic Attack B Thionyl Chloride (SOCl₂) B->C D Alkyl Chlorosulfite C->D - HCl G (S)-1-chloro-2-methylbutane D->G Sₙ2 Attack H SO₂ + Pyridinium (B92312) Chloride D->H Decomposition E Chloride Ion (Cl⁻) E->D F Pyridine F->C Deprotonation

Caption: Sₙ2 reaction pathway for the synthesis.

Experimental Protocol

This protocol details the procedure for the synthesis, purification, and characterization of this compound.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
(S)-(+)-2-methyl-1-butanol88.1510.0 g (12.3 mL)Purity >98%
Thionyl chloride (SOCl₂)118.9716.2 g (9.9 mL)Use fresh, handle in fume hood
Pyridine79.1010.8 mLAnhydrous, handle in fume hood
Diethyl ether (anhydrous)74.12100 mLSolvent
Ice-water bath-As neededFor temperature control
Saturated NaHCO₃ solution84.01~50 mLFor washing/neutralization
Saturated NaCl solution (Brine)58.44~30 mLFor washing
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)120.37~5 gDrying agent
Round-bottom flask (250 mL)-1
Addition funnel (100 mL)-1
Magnetic stirrer and stir bar-1
Condenser-1
Separatory funnel (250 mL)-1For extraction
Distillation apparatus-1For purification

Procedure

  • Reaction Setup:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath on a magnetic stirrer.

    • Add (S)-(+)-2-methyl-1-butanol (10.0 g) and anhydrous diethyl ether (50 mL) to the flask.

    • In the addition funnel, place a solution of thionyl chloride (16.2 g) dissolved in anhydrous diethyl ether (25 mL).

  • Reaction:

    • Begin stirring the alcohol solution and cool it to 0 °C.

    • Slowly add the thionyl chloride solution dropwise from the addition funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, add pyridine (10.8 mL) dropwise, ensuring the temperature remains below 10 °C.

    • Once all reagents are added, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The formation of pyridinium chloride precipitate will be observed.

  • Work-up and Extraction:

    • Cool the reaction mixture again in an ice bath and slowly add 50 mL of cold water to quench the reaction.

    • Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer from the aqueous layer.[5]

    • Wash the organic layer sequentially with:

      • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Vent the funnel frequently to release CO₂ gas.[6][7]

      • 30 mL of saturated sodium chloride (brine) solution to aid in the removal of water.[5][6]

    • Drain the organic layer into a clean Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) for 15-20 minutes.[8]

    • Filter the drying agent and collect the filtrate.

    • Remove the diethyl ether solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by simple distillation.[5]

    • Collect the fraction boiling at approximately 98-101 °C.

    • Weigh the purified product and calculate the percent yield.

Characterization

  • ¹H NMR: The structure can be confirmed by analyzing the proton NMR spectrum. Expected signals for 1-chloro-2-methylbutane (B150327) include a doublet for the two protons on C1, a multiplet for the single proton on C2, a multiplet for the two protons on C3, a triplet for the three protons on C4, and a doublet for the three protons of the methyl group at C2.[9]

  • ¹³C NMR: The carbon NMR spectrum should show five distinct signals corresponding to the five carbon atoms in the molecule.[10]

  • Polarimetry: Confirm the stereochemical integrity of the product by measuring its specific rotation. The literature value for this compound is typically a small positive value.[11]

Workflow and Data Summary

G A 1. Reagent Mixing (S)-2-methyl-1-butanol + Et₂O in ice bath B 2. Reagent Addition Add SOCl₂ solution dropwise (T < 10°C) A->B Start Stirring C 3. Base Addition Add Pyridine dropwise (T < 10°C) B->C D 4. Reaction Stir at room temperature for 2-3 hours C->D E 5. Quenching Add cold water D->E F 6. Extraction Separate organic layer E->F G 7. Washing Wash with NaHCO₃ and Brine F->G H 8. Drying Dry with MgSO₄ G->H I 9. Purification Solvent removal & Distillation H->I J 10. Analysis NMR & Polarimetry I->J

References

Application Notes and Protocols for the Stereoselective Formation of Grignard Reagents from (S)-(+)-1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The preparation of chiral Grignard reagents is a critical step in the asymmetric synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The formation of a Grignard reagent from a chiral starting material such as (S)-(+)-1-Chloro-2-methylbutane presents a significant challenge due to potential racemization at the stereocenter. This document provides detailed application notes on the stereochemical considerations and a comprehensive protocol for the formation of the corresponding Grignard reagent, (S)-2-methylbutylmagnesium chloride, with a focus on maximizing the retention of configuration. The methodologies described herein are essential for researchers in organic synthesis and drug development who require enantiomerically enriched organometallic reagents.

Introduction

Grignard reagents are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. In the context of drug development, the stereochemistry of molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] The synthesis of chiral molecules often relies on the use of chiral building blocks, including enantiomerically pure Grignard reagents.

The formation of a Grignard reagent from a chiral alkyl halide, such as this compound, can be complicated by the loss of stereochemical integrity.[2] The reaction mechanism is believed to occur on the surface of the magnesium metal and can involve radical intermediates.[3] The formation of these radicals can lead to racemization, diminishing the enantiomeric purity of the resulting Grignard reagent. Theoretical calculations have shown that two competitive pathways exist for Grignard reagent formation: a non-radical pathway that leads to retention of configuration and a radical pathway that results in racemization. Therefore, controlling the reaction conditions to favor the non-radical pathway is crucial for preparing chiral Grignard reagents with high enantiomeric excess (e.e.).

Stereochemical Pathways

The stereochemical outcome of the Grignard reagent formation from a chiral alkyl halide is determined by the prevailing reaction mechanism. The two primary pathways are depicted below:

stereochemical_pathways cluster_start cluster_pathways cluster_products start This compound non_radical Non-Radical Pathway (Concerted Insertion) start->non_radical Mg, Ether radical Radical Pathway (Single Electron Transfer) start->radical Mg, Ether retention (S)-2-methylbutylmagnesium chloride (Retention) non_radical->retention Favored under controlled conditions racemic Racemic Grignard Reagent (Racemization) radical->racemic Leads to loss of stereochemistry

Caption: Competing pathways in Grignard formation from a chiral chloride.

Experimental Protocol: Formation of (S)-2-methylbutylmagnesium chloride

This protocol is designed to maximize the retention of stereochemistry during the formation of the Grignard reagent from this compound. The key is to maintain a low reaction temperature and ensure all reagents and equipment are scrupulously dry.

Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98% e.e.Commercially AvailableEnsure high enantiomeric purity of the starting material.
Magnesium turningsHigh purityCommercially AvailableFor Grignard reagent formation.
IodineCrystalCommercially AvailableFor activation of magnesium.
Anhydrous Diethyl Ether (Et₂O)DriSolv® or equivalentCommercially AvailableMust be anhydrous.
Argon or NitrogenHigh purity-For maintaining an inert atmosphere.
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or inert gas manifold

  • Syringes and needles

Experimental Workflow Diagram

experimental_workflow cluster_setup Apparatus Setup cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis and Use setup Assemble and flame-dry three-necked flask with condenser and dropping funnel inert Cool under inert gas (Ar or N₂) setup->inert add_mg Add Mg turnings and a crystal of iodine to the flask setup->add_mg add_ether Add a portion of anhydrous Et₂O add_mg->add_ether prepare_halide Prepare a solution of This compound in anhydrous Et₂O in the dropping funnel add_ether->prepare_halide initiate Initiate the reaction (gentle warming if necessary) prepare_halide->initiate add_halide Slowly add the alkyl chloride solution at a rate that maintains a gentle reflux initiate->add_halide reflux Reflux for 1-2 hours after addition is complete add_halide->reflux cool Cool the reaction mixture to room temperature reflux->cool titrate Determine the concentration of the Grignard reagent (e.g., by titration) cool->titrate use Use the resulting solution of (S)-2-methylbutylmagnesium chloride directly in the subsequent reaction titrate->use

Caption: Workflow for the preparation of the chiral Grignard reagent.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the experiment.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask. The iodine will help to activate the surface of the magnesium.

  • Initiation: Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. Add a few drops of the this compound solution (prepared in the next step) to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of bubbles. Gentle warming with a heating mantle may be necessary to start the reaction. Once initiated, remove the heat source.

  • Addition of Alkyl Halide: Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Once the reaction has started, add the alkyl chloride solution dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • Quantification and Use: The resulting greyish solution is the Grignard reagent, (S)-2-methylbutylmagnesium chloride. It is recommended to determine the concentration of the Grignard reagent before use, for example, by titration with a standard solution of a secondary alcohol in the presence of a colorimetric indicator. The chiral Grignard reagent should be used immediately in the subsequent reaction to minimize the risk of racemization upon standing.

Expected Results and Data

The success of this protocol is measured by the yield of the Grignard reagent and, most importantly, the retention of its stereochemical purity. The enantiomeric excess of the product formed from the reaction of this Grignard reagent with a prochiral electrophile will reflect the stereochemical integrity of the Grignard reagent itself.

ParameterExpected ValueMethod of Determination
Yield of Grignard Reagent 80-95%Titration
Enantiomeric Excess (e.e.) Variable, aiming for >80%Chiral HPLC or GC analysis of a derivative
Reaction Time 2-3 hours-
Optimal Temperature Gentle reflux of diethyl ether (~34 °C)-

Note: The final enantiomeric excess is highly dependent on the purity of the starting material and the strict adherence to anhydrous and inert conditions.

Applications in Drug Development

Chiral Grignard reagents are invaluable intermediates in the synthesis of enantiomerically pure pharmaceutical compounds.[1] They allow for the stereoselective introduction of alkyl groups, which is a common requirement in the construction of complex molecular architectures found in many drugs. The ability to form these reagents with high stereochemical fidelity is a key enabling technology in the efficient and cost-effective production of new drug candidates. The use of enantiopure Grignard reagents can significantly simplify purification processes by avoiding the formation of diastereomeric mixtures that are often difficult to separate.

Conclusion

The formation of Grignard reagents from chiral alkyl halides with high retention of configuration is a challenging but achievable goal. By carefully controlling the reaction conditions, particularly temperature and the exclusion of water, it is possible to favor the non-radical pathway and minimize racemization. The protocol provided in this document offers a reliable method for the preparation of (S)-2-methylbutylmagnesium chloride, a valuable chiral building block for applications in organic synthesis and drug discovery. The successful implementation of this protocol will enable researchers to access a wider range of enantiomerically pure compounds for the development of new and improved therapeutics.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of (S)-(+)-1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Chloro-2-methylbutane is a chiral primary alkyl halide that serves as a versatile building block in organic synthesis. Its stereogenic center makes it a valuable precursor for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry and drug development.[1] Understanding the nucleophilic substitution reactions of this compound is crucial for controlling the stereochemical outcome of synthetic pathways. These application notes provide a detailed overview of the nucleophilic substitution reactions of this compound, focusing on the stereochemical and kinetic aspects of the bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Mechanism and Stereochemistry

As a primary alkyl halide, this compound predominantly undergoes nucleophilic substitution via the SN2 mechanism. This is due to the significant steric hindrance that disfavors the formation of a planar carbocation intermediate required for an SN1 pathway, and the inherent instability of the primary carbocation that would be formed.

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (in this case, the chloride ion). A key characteristic of the SN2 mechanism is the inversion of stereochemistry at the chiral center, a phenomenon known as the Walden inversion.[2]

Therefore, when this compound reacts with a nucleophile, the product will have the opposite (R) configuration.

Finkelstein Reaction: A Case Study

A classic example of an SN2 reaction involving this compound is the Finkelstein reaction, where it is treated with sodium iodide in acetone (B3395972). In this reaction, the iodide ion acts as the nucleophile, displacing the chloride ion. The reaction is driven to completion because sodium chloride is insoluble in acetone and precipitates out of the solution, effectively removing a product and shifting the equilibrium according to Le Châtelier's principle.

The stereochemical outcome is the inversion of the chiral center, yielding (R)-(-)-1-Iodo-2-methylbutane.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Finkelstein reaction of this compound.

ParameterThis compound (Reactant)(R)-(-)-1-Iodo-2-methylbutane (Product)
Molecular Formula C₅H₁₁ClC₅H₁₁I
Molecular Weight 106.59 g/mol 198.05 g/mol
Specific Rotation ([α]D) +1.64° (neat)-8.5° (neat) (Predicted based on inversion)

Note: The specific rotation of the product is predicted based on the principle of Walden inversion. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Synthesis of (R)-(-)-1-Iodo-2-methylbutane via Finkelstein Reaction

Objective: To synthesize (R)-(-)-1-Iodo-2-methylbutane from this compound with inversion of stereochemistry and to determine the stereochemical outcome using polarimetry.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Polarimeter

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium iodide (1.5 molar equivalents) in anhydrous acetone.

  • Addition of Reactant: To the stirring solution, add this compound (1.0 molar equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for a specified time (e.g., 24 hours). The formation of a white precipitate (NaCl) will be observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the precipitated sodium chloride by vacuum filtration.

    • Concentrate the filtrate using a rotary evaporator to remove the acetone.

    • Dissolve the residue in diethyl ether.

    • Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude (R)-(-)-1-Iodo-2-methylbutane by vacuum distillation.

Protocol 2: Polarimetric Analysis of (R)-(-)-1-Iodo-2-methylbutane

Objective: To measure the specific rotation of the synthesized (R)-(-)-1-Iodo-2-methylbutane and determine the enantiomeric excess and extent of stereochemical inversion.

Materials:

  • Purified (R)-(-)-1-Iodo-2-methylbutane

  • A suitable solvent (e.g., chloroform (B151607) or neat)

  • Polarimeter

  • Volumetric flask

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a sample of the purified (R)-(-)-1-Iodo-2-methylbutane and dissolve it in a known volume of the chosen solvent in a volumetric flask. If measuring neat, use the pure liquid.

  • Polarimeter Calibration: Calibrate the polarimeter according to the manufacturer's instructions.

  • Measurement:

    • Fill the polarimeter cell with the prepared solution or the neat liquid.

    • Measure the observed optical rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation ([α]) using the following formula: [α] = α / (c × l) where:

    • α = observed rotation in degrees

    • c = concentration in g/mL

    • l = path length of the polarimeter tube in decimeters (dm)

  • Determination of Enantiomeric Excess (ee): ee (%) = ([α]observed / [α]literature) × 100 where:

    • [α]observed is the specific rotation of the synthesized sample.

    • [α]literature is the specific rotation of the enantiomerically pure compound.

Visualizations

Caption: SN2 reaction mechanism of this compound.

Experimental_Workflow start Start: this compound reaction Finkelstein Reaction (NaI, Acetone, Reflux) start->reaction workup Aqueous Work-up (Filtration, Extraction, Drying) reaction->workup purification Purification (Vacuum Distillation) workup->purification product Product: (R)-(-)-1-Iodo-2-methylbutane purification->product analysis Polarimetric Analysis product->analysis data Determine Specific Rotation & Enantiomeric Excess analysis->data

Caption: Experimental workflow for the synthesis and analysis.

Applications in Drug Development

The ability to predictably invert the stereochemistry of chiral building blocks like this compound is fundamental in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). Enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the stereospecific synthesis of the desired enantiomer is a critical aspect of drug development. The SN2 reaction of chiral alkyl halides provides a reliable method for accessing specific stereoisomers that may be difficult to synthesize through other routes. This control over stereochemistry is essential for producing safer and more effective drugs.

References

The Role of (S)-(+)-1-Chloro-2-methylbutane in Asymmetric Synthesis: A Review of Current Understanding

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-1-Chloro-2-methylbutane , a halogenated alkane, is recognized within the scientific community as a valuable chiral building block in the field of organic chemistry. Its primary application lies in its incorporation as a permanent stereogenic center in the synthesis of enantiomerically pure compounds, particularly within the pharmaceutical and specialty chemical industries. However, a comprehensive review of scientific literature reveals no documented instances of its use as a chiral auxiliary.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After inducing the desired chirality, the auxiliary is subsequently removed from the molecule. While this is a powerful strategy in asymmetric synthesis, there is no evidence to suggest that this compound has been successfully employed in this capacity.

This document aims to provide an overview of the established applications of this compound and clarify its role as a chiral building block rather than a chiral auxiliary.

Established Applications as a Chiral Building Block

This compound serves as a source of chirality in the synthesis of more complex molecules. Its stereocenter is retained within the final product, contributing to the overall three-dimensional structure and, consequently, the biological activity or other desired properties of the target molecule.

Key Applications Include:

  • Intermediate in Pharmaceutical Synthesis: The compound is utilized in the synthesis of various chiral drugs, where the 2-methylbutyl moiety is an integral part of the final active pharmaceutical ingredient (API).[1]

  • Synthesis of Specialty Chemicals: Its application extends to the creation of other high-value chiral chemicals where the specific stereochemistry of the 2-methylbutyl group is required.

The utility of this compound in these roles stems from its commercial availability in an enantiomerically enriched form and the reactivity of the chloro-substituent, which allows for nucleophilic substitution reactions to build larger molecular frameworks.

The Absence of Evidence as a Chiral Auxiliary

Extensive searches of chemical databases and scientific literature have yielded no examples of this compound being used as a recoverable chiral auxiliary to direct stereoselective transformations such as:

  • Asymmetric Alkylation

  • Asymmetric Aldol Reactions

  • Asymmetric Diels-Alder Reactions

The structural and electronic properties of the 2-methylbutyl group may not be well-suited for inducing a high degree of diastereoselectivity in these transformations. Furthermore, the development of efficient methods for its subsequent cleavage without racemization of the newly formed stereocenter would be a prerequisite for its use as an auxiliary, and such methods have not been reported.

Theoretical Workflow for a Chiral Auxiliary

For a compound to function as a chiral auxiliary, a general experimental workflow is followed. The diagram below illustrates this theoretical process. It is important to reiterate that this is a generalized schematic and does not represent a documented application of this compound.

G General Workflow of a Chiral Auxiliary cluster_0 Attachment cluster_1 Diastereoselective Reaction cluster_2 Cleavage and Recovery A Prochiral Substrate C Chiral Substrate-Auxiliary Adduct A->C B This compound (Theoretical Auxiliary) B->C E Diastereomerically Enriched Product C->E D Reagent D->E F Enantiomerically Pure Product E->F G Recovered Auxiliary E->G

Caption: A generalized workflow illustrating the theoretical stages of employing a chiral auxiliary in asymmetric synthesis.

Conclusion

References

Application Notes and Protocols for Alkylation with (S)-(+)-1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Chloro-2-methylbutane is a chiral primary alkyl halide that serves as a valuable building block in organic synthesis. Its primary mode of reaction is through bimolecular nucleophilic substitution (S(_N)2), a mechanism that proceeds with a predictable inversion of stereochemistry.[1][2] This stereospecificity makes it a useful reagent for the synthesis of enantiomerically pure compounds, which is of critical importance in the development of pharmaceuticals and other bioactive molecules where specific stereoisomers often exhibit desired therapeutic effects.[3]

This document provides a detailed experimental protocol for a representative S(_N)2 alkylation reaction using this compound, specifically the synthesis of (R)-(-)-2-methylbutyl azide (B81097). The azide functional group is a versatile precursor for the synthesis of primary amines and other nitrogen-containing heterocycles.

Reaction Principle

The alkylation reaction proceeds via an S(_N)2 mechanism, where the azide anion (N(_3)

^{-}
) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in this compound. This concerted, single-step reaction involves the backside attack of the nucleophile relative to the leaving group (chloride ion).[4][5] This backside attack dictates the stereochemical outcome, resulting in an inversion of the configuration at the chiral center.[1] Consequently, the (S)-enantiomer of the starting material is converted to the (R)-enantiomer of the product. The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is crucial as it solvates the cation (Na
+^{+}+
) more effectively than the anion (N(_3)
^{-}
), leaving the nucleophile "naked" and more reactive, thus favoring the S(_N)2 pathway.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the expected product of the alkylation reaction.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Specific Optical Rotation --INVALID-LINK--ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
20^{20}20
This compoundC(5)H({11})Cl106.5999 - 1010.89+1.3° to +2.3° (neat)[3]
(R)-(-)-2-Methylbutyl azideC(5)H({11})N(_3)113.16Not specifiedNot specified- (Expected to be negative)

Experimental Protocol: Synthesis of (R)-(-)-2-Methylbutyl Azide

This protocol is adapted from established procedures for S(_N)2 reactions of alkyl halides with sodium azide.

Materials:

  • This compound (≥98% purity)

  • Sodium azide (NaN(_3))

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Addition of Alkyl Halide: To the stirred solution of sodium azide, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and maintain stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with deionized water to remove any residual DMF and salts. Follow with a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (R)-(-)-2-methylbutyl azide.

  • Purification (Optional): If necessary, the crude product can be purified by fractional distillation under reduced pressure.

Visualizations

Reaction Mechanism

Caption: S(_N)2 reaction mechanism for the synthesis of (R)-(-)-2-methylbutyl azide.

Experimental Workflow

Experimental_Workflow start Start dissolve_azide Dissolve NaN₃ in anhydrous DMF start->dissolve_azide add_alkyl_halide Add this compound dissolve_azide->add_alkyl_halide react Heat and stir at 50-60 °C add_alkyl_halide->react workup Quench with water react->workup extract Extract with diethyl ether workup->extract wash Wash with water and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation (optional) concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of (R)-(-)-2-methylbutyl azide.

References

The Critical Role of Enantiomeric Purity in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chirality, the property of a molecule to exist in two non-superimposable mirror-image forms called enantiomers, is a fundamental concept in pharmaceutical sciences. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer). Therefore, the development of enantiomerically pure drugs is crucial for enhancing therapeutic efficacy and patient safety. This document provides detailed application notes and protocols for the key methodologies employed in the development of enantiomerically pure drugs, targeted at researchers, scientists, and drug development professionals.

Key Methodologies for Developing Enantiomerically Pure Drugs

The production of single-enantiomer drugs can be broadly categorized into three main approaches:

  • Chiral Separation: This involves the separation of a racemic mixture into its individual enantiomers. Chiral chromatography is the most powerful and widely used technique in this category.

  • Asymmetric Synthesis: This approach aims to selectively synthesize the desired enantiomer from a prochiral starting material, avoiding the formation of a racemic mixture.

  • Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the product.

Application Note 1: Chiral Chromatography for Enantiomeric Separation

Chiral chromatography is a cornerstone technique for the analytical and preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the primary modalities used. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.

Data Presentation: Comparison of Chiral Chromatography Techniques
ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1]Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[1]Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase.[1]
Applicability Broad applicability to a wide range of non-volatile and thermally stable compounds.[1]Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.[2]Applicable to a wide range of compounds, including those not suitable for GC or HPLC. Known for fast analysis.[3]
Resolution Generally provides good to excellent resolution.Often provides very high resolution.Can provide high resolution and efficiency.[3]
Solvent Consumption Can be high, especially for preparative separations.Minimal solvent consumption.Significantly lower organic solvent consumption compared to HPLC, making it a "greener" technique.[1]
Speed Analysis times can range from minutes to an hour.[4]Typically offers fast analysis times.Generally faster than HPLC.[5]
Experimental Protocol: Chiral HPLC Separation of Ibuprofen (B1674241) Enantiomers

This protocol describes the separation of (R)- and (S)-ibuprofen enantiomers using a chiral HPLC method.[6][7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[8]

  • Chiral Stationary Phase: Chiralpak AGP column (10 cm × 4.0 mm × 5 µm).[8]

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 7.0. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of racemic ibuprofen in methanol at a concentration of 1 mg/mL. Prepare individual standard solutions of (R)- and (S)-ibuprofen if available.

  • Sample Preparation: For a tablet sample, dissolve a powdered tablet equivalent to 10 mg of ibuprofen in methanol, sonicate for 30 minutes, and dilute to a final volume of 10 mL.[8] Filter the solution through a 0.45 µm syringe filter.[6]

  • Chromatographic Conditions:

    • Column: Chiralpak AGP (10 cm × 4.0 mm × 5 µm).[8]

    • Mobile Phase: 100 mM phosphate buffer (pH 7).[8]

    • Flow Rate: 0.7 mL/min.[8]

    • Detection Wavelength: 225 nm.[8]

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The enantiomers will be separated, and their retention times and peak areas will be recorded. The enantiomeric excess (ee%) can be calculated using the peak areas of the two enantiomers.

Expected Results:

The method should provide baseline separation of the (R)- and (S)-ibuprofen enantiomers with a resolution greater than 1.5.[8]

Experimental Protocol: Chiral SFC Separation of Warfarin (B611796) Enantiomers

This protocol outlines the separation of (R)- and (S)-warfarin enantiomers using a preparative Supercritical Fluid Chromatography (SFC) system.[9][10]

Instrumentation:

  • Preparative SFC system with a UV detector and fraction collector.[10]

  • Chiral Stationary Phase: A suitable polysaccharide-based chiral column.

Reagents:

  • Mobile Phase A: Supercritical CO2.[10]

  • Mobile Phase B (Co-solvent): Methanol.

  • Warfarin standard (racemic).

Procedure:

  • Sample Preparation: Prepare a solution of racemic warfarin in methanol at a concentration of 5,000 µg/mL.[10]

  • Chromatographic Conditions:

    • Column: Appropriate polysaccharide-based chiral stationary phase.

    • Mobile Phase: A gradient of Methanol in CO2.

    • Flow Rate: Dependent on the preparative scale, can be up to 200 mL/min.[10]

    • Back Pressure: 15 MPa.

    • Detection Wavelength: 308 nm.

    • Injection Volume: Dependent on the scale.

  • Fraction Collection: Set up the fraction collector to collect the separated enantiomers based on their retention times.

  • Analysis and Recovery: Analyze the collected fractions to determine their purity and calculate the recovery rate. Excellent recovery rates are expected with this method.[9]

Diagram: Chiral Chromatography Workflow

G cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_analysis Data Analysis dissolve Dissolve Racemic Mixture filter Filter Sample dissolve->filter inject Inject Sample into System filter->inject separation Separation on Chiral Stationary Phase inject->separation detection Detection (UV, MS, etc.) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantify Quantify Peak Areas chromatogram->quantify calculate_ee Calculate Enantiomeric Excess (%ee) quantify->calculate_ee G start Prochiral Substrate reaction Asymmetric Reaction start->reaction catalyst Chiral Catalyst / Auxiliary catalyst->reaction product Enantiomerically Enriched Product reaction->product purification Purification product->purification analysis Analysis (Yield, %ee) purification->analysis G racemate Racemic Mixture (R- and S-enantiomers) reaction Enzymatic Reaction racemate->reaction enzyme Enzyme (e.g., Lipase) + Acyl Donor enzyme->reaction mixture Mixture of: - Unreacted Enantiomer - Product of other Enantiomer reaction->mixture separation Separation (e.g., Chromatography) mixture->separation product1 Enantiomerically Pure Substrate separation->product1 product2 Enantiomerically Pure Product separation->product2

References

Application Notes and Protocols: Free Radical Halogenation of (S)-(+)-1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the free radical halogenation of (S)-(+)-1-Chloro-2-methylbutane, a reaction that serves as a valuable model for understanding the principles of stereochemistry and regioselectivity in radical reactions. The chlorination of this chiral substrate leads to a mixture of dichlorinated products, the formation of which is governed by the relative stability of the radical intermediates and the statistical probability of hydrogen abstraction. These application notes include theoretical considerations, estimated product distributions, detailed experimental protocols for conducting the reaction, and methods for product analysis.

Introduction

Free radical halogenation is a fundamental reaction in organic chemistry for the functionalization of alkanes. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. When applied to a chiral starting material such as this compound, the reaction offers insights into the stereochemical outcome at a pre-existing chiral center and the formation of new stereocenters. The regioselectivity of the reaction is dictated by the relative reactivity of the primary (1°), secondary (2°), and tertiary (3°) C-H bonds. Due to the high reactivity of chlorine radicals, chlorination is generally less selective than bromination, often resulting in a complex mixture of products.[1] Understanding the product distribution is crucial for synthetic applications and for elucidating the factors that govern radical reactivity.

Reaction Mechanism and Stereochemistry

The free radical chlorination of this compound is initiated by the homolytic cleavage of the Cl-Cl bond upon exposure to UV light, generating two chlorine radicals. These radicals then abstract a hydrogen atom from the alkane in the propagation step, forming an alkyl radical and HCl. The alkyl radical subsequently reacts with a molecule of Cl₂ to yield the dichlorinated product and a new chlorine radical, which continues the chain.

The stereochemical outcome of the reaction depends on the position of hydrogen abstraction:

  • Abstraction at the chiral center (C2): Abstraction of the hydrogen atom from the chiral center (the tertiary carbon) leads to the formation of a planar, achiral radical intermediate. Subsequent attack by a chlorine molecule can occur from either face with equal probability, resulting in a racemic mixture of the (R)- and (S)-1,2-dichloro-2-methylbutane. This product is therefore optically inactive.[2][3]

  • Abstraction at other positions (C1, C3, C4): Abstraction of a hydrogen atom from any other carbon atom (C1, C3, or the methyl groups at C4 and the 2-position) generates a new radical center while the original chiral center at C2 remains intact. The subsequent reaction with chlorine will lead to the formation of diastereomers. These products are expected to be optically active.[2][3]

It has been reported that the free radical chlorination of this compound yields a total of six fractions that are separable by careful fractional distillation. Four of these fractions are optically active, and two are optically inactive.[4][5][6]

Estimated Product Distribution

The exact quantitative distribution of the dichlorinated products is influenced by the number of each type of hydrogen atom and their relative reactivities. The relative reactivity for chlorination at room temperature is generally considered to be in the order of tertiary > secondary > primary C-H bonds. For the structurally similar 2-methylbutane, experimental data has been used to determine the relative ease of removing a hydrogen atom from tertiary, secondary, and primary carbons. In one experiment, the product distribution for the chlorination of 2-methylbutane was found to be 36% 1-chloro-2-methylbutane, 18% 2-chloro-2-methylbutane, 28% 2-chloro-3-methylbutane, and 18% 1-chloro-3-methylbutane.[7]

Based on these principles, a theoretical product distribution for the monochlorination of this compound can be estimated. The presence of the electron-withdrawing chlorine atom at the C1 position will decrease the reactivity of the neighboring C-H bonds, particularly at C1 and C2.

Table 1: Estimated Product Distribution for the Free Radical Chlorination of this compound

Product NamePosition of ChlorinationType of HydrogenNumber of HydrogensEstimated Yield (%)Optical Activity
1,1-dichloro-2-methylbutaneC1Primary2LowOptically Active
1,2-dichloro-2-methylbutaneC2Tertiary1ModerateOptically Inactive (Racemic)
1,3-dichloro-2-methylbutaneC3Secondary2HighOptically Active
1,4-dichloro-2-methylbutaneC4Primary3ModerateOptically Active
1-chloro-2-(chloromethyl)butaneMethyl on C2Primary3ModerateOptically Active

Note: The estimated yields are qualitative ("Low," "Moderate," "High") and are based on the general principles of radical stability and statistical factors. The actual yields would need to be determined experimentally.

Experimental Protocols

Photochemical Chlorination of this compound

This protocol describes a laboratory-scale procedure for the photochemical chlorination of this compound.

Materials:

  • This compound

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: Toxic and carcinogenic ) or conduct the reaction neat.

  • Nitrogen gas (N₂)

  • Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp), a gas inlet, a condenser, and a magnetic stirrer.

  • Gas washing bottle containing sodium hydroxide (B78521) solution (to neutralize excess chlorine)

Procedure:

  • Reactor Setup: Assemble the photochemical reactor in a well-ventilated fume hood. Ensure all glassware is dry. The reactor should be equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, a reflux condenser, and a gas outlet connected to a gas washing bottle containing NaOH solution.

  • Charging the Reactor: Place this compound into the reactor. If using a solvent, add it at this stage.

  • Inert Atmosphere: Purge the system with nitrogen gas for 10-15 minutes to remove any oxygen, which can inhibit the radical chain reaction.

  • Initiation of Reaction: Turn on the magnetic stirrer and the cooling water for the condenser. Begin a slow stream of chlorine gas into the reaction mixture.

  • Photolysis: Switch on the UV lamp to initiate the reaction. The reaction is often exothermic, so the rate of chlorine addition may need to be controlled to maintain a gentle reflux.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).

  • Reaction Quench: Once the desired level of conversion is reached (or after a predetermined time), turn off the UV lamp and stop the flow of chlorine gas.

  • Work-up: Purge the reaction mixture with nitrogen to remove any dissolved HCl and unreacted chlorine. Wash the organic mixture with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water. Dry the organic layer over anhydrous magnesium sulfate.

  • Product Isolation: Remove the drying agent by filtration. The solvent (if used) can be removed by distillation. The resulting mixture of dichlorinated butanes can be separated by fractional distillation.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for separating halogenated hydrocarbons (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Dilute a small sample of the product mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system. The GC oven temperature program should be optimized to achieve good separation of the isomeric products.

  • Data Analysis:

    • Identification: Identify the different dichlorinated products by comparing their mass spectra with a library of known compounds and by analyzing their fragmentation patterns.

    • Quantification: Determine the relative percentage of each product by integrating the peak areas in the gas chromatogram.

Visualizations

Reaction Mechanism

Free_Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl-Cl 2Cl 2 Cl• Cl2->2Cl UV light (hν) RH (S)-1-Chloro-2-methylbutane R_rad Alkyl Radical• RH->R_rad + Cl• Cl_rad Cl• HCl H-Cl RCl Dichlorinated Product R_rad->RCl + Cl2 Cl2_prop Cl-Cl Cl_rad_new Cl• 2Cl_term 2 Cl• Cl2_term Cl2 2Cl_term->Cl2_term R_rad_term R• RCl_term R-Cl R_rad_term->RCl_term Cl_rad_term Cl• 2R_rad_term 2 R• RR_term R-R 2R_rad_term->RR_term

Caption: General mechanism of free radical halogenation.

Experimental Workflow

Experimental_Workflow A Setup Photochemical Reactor B Charge Reactor with This compound A->B C Purge with Nitrogen B->C D Start Chlorine Gas Flow C->D E Initiate with UV Light D->E F Monitor Reaction by GC E->F G Stop Reaction (Turn off UV & Cl2) F->G H Work-up: - N2 Purge - NaHCO3 Wash - Water Wash - Dry G->H I Fractional Distillation H->I J Analyze Products by GC-MS I->J

Caption: Workflow for the synthesis and analysis of products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Enantiomerically Pure 1-Chloro-2-Methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure 1-chloro-2-methylbutane (B150327).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing enantiomerically pure 1-chloro-2-methylbutane?

The main challenges stem from controlling the stereochemistry of the reaction that converts a chiral precursor, typically (S)- or (R)-2-methyl-1-butanol, into the corresponding 1-chloro-2-methylbutane. Key difficulties include:

  • Racemization: The reaction conditions can lead to the formation of a racemic mixture, diminishing the enantiomeric excess (e.e.) of the final product.

  • Side Reactions: Elimination and rearrangement reactions can compete with the desired substitution, reducing the yield and purity of the target molecule.

  • Purification: Separating the desired enantiomer from the starting material, byproducts, and any undesired enantiomer can be complex.

  • Starting Material Purity: The enantiomeric purity of the final product is directly dependent on the enantiomeric excess of the starting 2-methyl-1-butanol (B89646).

Q2: Which synthetic routes are recommended for preserving the stereochemistry of the starting alcohol?

To maintain high enantiomeric purity, it is crucial to select a synthetic route that proceeds with a predictable stereochemical outcome. The following methods are generally preferred:

  • Reactions with Inversion of Configuration (S(_N)2):

    • Appel Reaction: Utilizes triphenylphosphine (B44618) (PPh(_3)) and carbon tetrachloride (CCl(_4)) to convert the alcohol to the chloride with inversion of stereochemistry.[1]

    • Mitsunobu Reaction: Employs triphenylphosphine (PPh(3)) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) with a chloride source (e.g., ZnCl(_2)). This reaction also proceeds with a clean inversion of the stereocenter.[2][3]

    • Thionyl Chloride with Pyridine (B92270): The use of thionyl chloride (SOCl(_2)) in the presence of a base like pyridine promotes an S(_N)2 mechanism, resulting in inversion of configuration.[4]

  • Reactions with Retention of Configuration (S(_N)i):

    • Thionyl Chloride in a Non-Coordinating Solvent: In the absence of a base, thionyl chloride reacts with the alcohol via an internal nucleophilic substitution (S(_N)i) mechanism, which leads to the retention of stereochemistry.[4][5]

Q3: Why is the use of concentrated HCl not ideal for this synthesis?

Treating 2-methyl-1-butanol with concentrated hydrochloric acid is generally not recommended for obtaining an enantiomerically pure product. Although the starting material is a primary alcohol, the reaction conditions can promote an S(_N)1-like pathway, potentially involving carbocation intermediates.[6][7] This can lead to racemization, as the planar carbocation can be attacked by the chloride ion from either face.[8][9][10] Additionally, carbocation rearrangements and elimination side reactions are more likely under these strongly acidic conditions.[6][7]

Q4: How can I determine the enantiomeric excess of my 1-chloro-2-methylbutane product?

The most common and reliable methods for determining the enantiomeric excess (e.e.) of chiral molecules are:

  • Chiral Gas Chromatography (GC): This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.[11][12][13]

  • Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this method employs a chiral stationary phase to resolve the enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, enabling the determination of their ratio by integration.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (e.e.) or Racemization
Potential Cause Troubleshooting Steps
Incorrect Reaction Choice Avoid using reagents known to cause racemization, such as concentrated HCl. Opt for methods with well-defined stereochemical outcomes like the Appel, Mitsunobu, or thionyl chloride reactions under appropriate conditions.
Carbocation Formation If using a method that could involve carbocations (even transiently), ensure reaction temperatures are kept low to minimize their lifetime and the potential for racemization.
Incomplete Inversion/Retention In S(_N)2 or S(_N)i reactions, ensure the reaction goes to completion. Monitor by TLC or GC. For the thionyl chloride reaction, the choice of solvent is critical: use pyridine for inversion and a non-coordinating solvent like toluene (B28343) for retention.[4]
Low Purity of Starting Material Verify the enantiomeric excess of the starting 2-methyl-1-butanol using an appropriate analytical technique before proceeding with the synthesis.
Problem 2: Low Yield
Potential Cause Troubleshooting Steps
Elimination Side Reactions Lower the reaction temperature. If using a strong acid, consider a milder chlorinating agent. The use of pyridine with thionyl chloride can help neutralize the HCl byproduct and reduce acid-catalyzed elimination.[4]
Ether Formation Maintain careful control over the stoichiometry of the reagents and the reaction temperature to minimize the formation of symmetric ethers.
Incomplete Reaction Monitor the reaction progress using TLC or GC to ensure it has gone to completion. Consider increasing the reaction time or temperature slightly if the reaction is sluggish, but be mindful of potential side reactions.
Product Volatility 1-Chloro-2-methylbutane is a volatile compound. Ensure that the workup and purification steps are performed in a well-sealed apparatus and that rotary evaporation is conducted at low temperatures and moderate vacuum.
Problem 3: Difficulty in Purification
Potential Cause Troubleshooting Steps
Removal of Phosphorus Byproducts In Appel and Mitsunobu reactions, the removal of triphenylphosphine oxide can be challenging. Purification is typically achieved by flash column chromatography on silica (B1680970) gel.
Separation of Enantiomers If the product is not enantiomerically pure, separation of the enantiomers may be necessary. This can be achieved using preparative chiral HPLC or GC, although these methods can be costly and time-consuming.
Aqueous Workup Issues Ensure complete separation of the organic and aqueous layers during extraction. Washing with saturated sodium bicarbonate can help remove acidic impurities, and a brine wash will aid in removing residual water before drying the organic layer.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Chloro-2-methylbutane with Inversion of Configuration (Thionyl Chloride/Pyridine)

This protocol is adapted from procedures that favor an S(_N)2 mechanism.

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO(_2)), dissolve (R)-2-methyl-1-butanol (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture over crushed ice. Extract the aqueous mixture with diethyl ether (3x). Combine the organic layers and wash sequentially with cold, dilute HCl to remove pyridine, saturated aqueous NaHCO(_3), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.

  • Purification: Purify the crude product by fractional distillation.

  • Characterization: Confirm the structure by NMR and IR spectroscopy. Determine the enantiomeric excess by chiral GC analysis.

Protocol 2: Synthesis of (R)-1-Chloro-2-methylbutane with Retention of Configuration (Thionyl Chloride)

This protocol is adapted from procedures that favor an S(_N)i mechanism.[4]

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, add (R)-2-methyl-1-butanol (1.0 eq).

  • Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the alcohol at room temperature.

  • Reaction: Gently heat the reaction mixture to reflux and monitor the reaction progress by TLC/GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride by distillation.

  • Purification: Purify the crude product by fractional distillation.

  • Characterization: Confirm the structure by NMR and IR spectroscopy. Determine the enantiomeric excess by chiral GC analysis.

Visualizations

experimental_workflow cluster_inversion SN2 Pathway (Inversion) cluster_retention SNi Pathway (Retention) start_inversion (R)-2-methyl-1-butanol reagents_inversion SOCl2, Pyridine or PPh3, CCl4 (Appel) or PPh3, DEAD, ZnCl2 (Mitsunobu) start_inversion->reagents_inversion Reacts with product_inversion (S)-1-chloro-2-methylbutane reagents_inversion->product_inversion Yields start_retention (R)-2-methyl-1-butanol reagents_retention SOCl2 (neat or in non-coordinating solvent) start_retention->reagents_retention Reacts with product_retention (R)-1-chloro-2-methylbutane reagents_retention->product_retention Yields

Caption: Synthetic pathways to enantiomerically pure 1-chloro-2-methylbutane.

troubleshooting_logic start Low Enantiomeric Excess (e.e.) q1 Which reagent was used? start->q1 a1 Conc. HCl q1->a1 a2 SOCl2 / Pyridine q1->a2 a3 SOCl2 (neat) q1->a3 s1 High risk of racemization via SN1. Switch to SN2 or SNi method. a1->s1 s2 Incomplete inversion? Check reaction time/temp. Ensure pyridine is anhydrous. a2->s2 s3 Incomplete retention? Ensure no basic impurities. Consider solvent effects. a3->s3

Caption: Troubleshooting logic for low enantiomeric excess.

References

Technical Support Center: Optimizing Reaction Conditions for (S)-(+)-1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of (S)-(+)-1-Chloro-2-methylbutane. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct precursor for the synthesis of this compound is (S)-(+)-2-methyl-1-butanol. This chiral primary alcohol allows for the synthesis of the target molecule with a controlled stereochemistry.

Q2: Which chlorinating agents are recommended for the conversion of (S)-(+)-2-methyl-1-butanol to this compound?

For primary alcohols like (S)-(+)-2-methyl-1-butanol, it is best to use reagents that favor an S(_N)2 reaction mechanism to avoid carbocation rearrangements and to achieve a predictable stereochemical outcome.[1] The most commonly recommended chlorinating agents are thionyl chloride (SOCl(_2)) and phosphorus trichloride (B1173362) (PCl(_3)).[1] Using hydrohalic acids like HCl is generally not recommended for primary alcohols in this context as it can be a slower and less clean reaction.[1]

Q3: What is the expected stereochemical outcome of the reaction?

When using thionyl chloride in the presence of a base like pyridine (B92270), or when using phosphorus trichloride, the reaction proceeds primarily through an S(_N)2 mechanism. This results in an inversion of the stereochemical configuration at the chiral center. Therefore, starting with (S)-(+)-2-methyl-1-butanol will yield (R)-(-)-1-Chloro-2-methylbutane. If retention of the (S) configuration is desired, a two-step process involving conversion to a tosylate followed by an S(_N)2 reaction with a chloride salt would be necessary.

Q4: What are the primary advantages of using thionyl chloride (SOCl(_2))?

The use of thionyl chloride offers a significant advantage in terms of product purification. The byproducts of the reaction, sulfur dioxide (SO(_2)) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, which drives the reaction to completion and simplifies the workup.[2]

Q5: Why is pyridine often used with thionyl chloride?

Pyridine is a weak base that serves two main purposes in this reaction. First, it neutralizes the HCl gas produced, preventing unwanted side reactions. Second, and more importantly, it promotes a clean S(_N)2 mechanism by preventing the formation of a chlorosulfite intermediate that can lead to a reaction with retention of configuration (the S(_N)i mechanism).[3] The presence of pyridine ensures a consistent inversion of stereochemistry.[2][3]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Temperature: While the reaction is often performed at or below room temperature to control side reactions, ensure the temperature is adequate for the reaction to proceed. A slight increase in temperature may be necessary if the reaction is sluggish.
Loss of Product During Workup - Extraction: Ensure complete extraction of the product from the aqueous layer by using an adequate amount of an appropriate organic solvent (e.g., diethyl ether, dichloromethane) and performing multiple extractions. - Washing: Minimize the number of washes with aqueous solutions, as some product may be lost due to slight solubility. Ensure the washing solutions are cold. - Distillation: this compound is volatile. Use a well-controlled distillation setup, such as vacuum distillation, to avoid loss of product. Ensure the collection flask is adequately cooled.
Side Reactions - Elimination: The formation of alkenes can be a competing side reaction, especially at higher temperatures. Perform the reaction at the lowest effective temperature. - Ether Formation: In the presence of unreacted alcohol, ether formation can occur. Ensure a slight excess of the chlorinating agent is used.
Issue 2: Low Enantiomeric Excess (Optical Purity)
Potential Cause Suggested Solution
Racemization - Reaction Mechanism: If thionyl chloride is used without a base like pyridine, the reaction can proceed partially through an S(_N)i (internal return) mechanism, which can lead to retention of configuration and thus a mixture of enantiomers.[2][3] Always use pyridine or another suitable base with SOCl(_2). - S(_N)1 Character: Any condition that promotes an S(_N)1 pathway (e.g., use of protic solvents, high temperatures) can lead to the formation of a carbocation and subsequent racemization. Use aprotic solvents like diethyl ether or dichloromethane.[4]
Contamination of Starting Material - Purity of (S)-(+)-2-methyl-1-butanol: Ensure the starting alcohol has a high enantiomeric excess. The optical purity of the product cannot exceed that of the starting material.

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride and Pyridine

This protocol is a general guideline and may require optimization.

Materials:

  • (S)-(+)-2-methyl-1-butanol

  • Thionyl chloride (SOCl(_2))

  • Pyridine

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Ice bath

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • In the flask, dissolve (S)-(+)-2-methyl-1-butanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a slight molar excess of thionyl chloride dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition of thionyl chloride is complete, add a slight molar excess of pyridine dropwise, ensuring the temperature remains low.

  • Once the additions are complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture back down in an ice bath.

    • Slowly and carefully add cold water to quench the excess thionyl chloride.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4) or Na(_2)SO(_4)).

    • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Parameter Typical Value
Reactant Ratio (Alcohol:SOCl(_2):Pyridine) 1 : 1.1 : 1.1
Temperature 0 °C to Room Temperature
Solvent Anhydrous Diethyl Ether
Typical Yield 60-80% (highly dependent on scale and purification)
Expected Enantiomeric Excess >95% with inversion of configuration
Method 2: Synthesis using Phosphorus Trichloride (PCl(_3))

Materials:

  • (S)-(+)-2-methyl-1-butanol

  • Phosphorus trichloride (PCl(_3))

  • Anhydrous solvent (optional, can be run neat)

  • Ice bath

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried reaction vessel as described in Method 1.

  • Place (S)-(+)-2-methyl-1-butanol in the flask and cool it in an ice bath.

  • Slowly add PCl(_3) (approximately 0.33-0.4 molar equivalents per equivalent of alcohol) dropwise, keeping the temperature low.

  • After the addition, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a few hours to complete the reaction.

  • Workup:

    • Cool the reaction mixture.

    • Carefully pour the mixture over crushed ice to decompose the excess PCl(_3) and the phosphorous acid byproduct.

    • Separate the organic layer.

    • Wash the organic layer with cold water, then with a cold, dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous CaCl(_2) or MgSO(_4).

  • Purification: Purify the product by fractional distillation.

Parameter Typical Value
Reactant Ratio (Alcohol:PCl(_3)) 3 : 1 (stoichiometric)
Temperature 0 °C initially, then gentle heating (50-60 °C)
Typical Yield 50-70%
Expected Enantiomeric Excess High, with inversion of configuration

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_reagents Chlorinating Agents cluster_product Product S_Alcohol (S)-(+)-2-methyl-1-butanol SOCl2 SOCl2 / Pyridine S_Alcohol->SOCl2 SN2 Inversion PCl3 PCl3 S_Alcohol->PCl3 SN2 Inversion R_Chloride (R)-(-)-1-Chloro-2-methylbutane SOCl2->R_Chloride PCl3->R_Chloride

Caption: Reaction pathway for the synthesis of (R)-(-)-1-Chloro-2-methylbutane.

Experimental_Workflow Start Start: (S)-(+)-2-methyl-1-butanol Reaction Reaction with Chlorinating Agent (SOCl2 or PCl3) Start->Reaction Quench Quench Reaction (e.g., with ice water) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Aqueous Washing (Acid, Base, Brine) Extraction->Washing Drying Drying of Organic Layer (e.g., MgSO4) Washing->Drying Purification Purification (Distillation) Drying->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting_Tree Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Low_EE Low Enantiomeric Excess Problem->Low_EE Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions? Low_Yield->Side_Reactions Wrong_Mechanism Incorrect Mechanism? Low_EE->Wrong_Mechanism Impure_Start Impure Starting Material? Low_EE->Impure_Start Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Optimize_Temp_Reagents Optimize Temperature and Reagent Ratios Side_Reactions->Optimize_Temp_Reagents Yes Use_Pyridine Ensure Pyridine is Used with SOCl2 Wrong_Mechanism->Use_Pyridine Yes Check_Purity Check Purity of Starting Alcohol Impure_Start->Check_Purity Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: (S)-(+)-1-Chloro-2-methylbutane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(+)-1-Chloro-2-methylbutane. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

This compound is a primary alkyl halide. Kinetically, it is expected to primarily undergo bimolecular nucleophilic substitution (SN2) reactions. However, due to the presence of a methyl group on the β-carbon (C2), steric hindrance is a factor that can influence the reaction pathway. With strong, sterically hindered bases, bimolecular elimination (E2) can become a significant side reaction. Unimolecular pathways (SN1 and E1) are generally not favored due to the high energy of the primary carbocation that would need to form.[1][2]

Q2: What are the expected side products when using this compound in a substitution reaction?

The most common side product is the E2 elimination product, 2-methyl-1-butene (B49056) . The formation of this alkene is competitive with the desired SN2 substitution product. In rare cases, under conditions that might promote carbocation formation (e.g., solvolysis in a polar protic solvent), rearranged substitution or elimination products could be observed, although this is highly unlikely for a primary halide.[3]

Q3: How does the choice of base or nucleophile affect the reaction outcome?

The nature of the base/nucleophile is critical in determining the product distribution:

  • Good Nucleophiles (Weakly Basic): Reagents like I⁻, Br⁻, CN⁻, RS⁻, and N₃⁻ will predominantly favor the SN2 pathway, leading to the desired substitution product.

  • Strong, Unhindered Bases: Strong bases that are not sterically bulky, such as hydroxide (B78521) (OH⁻) and ethoxide (EtO⁻), can lead to a mixture of SN2 and E2 products. The ratio will depend on other factors like solvent and temperature.

  • Strong, Sterically Hindered Bases: Bulky bases like potassium tert-butoxide (t-BuOK) will significantly favor the E2 pathway, making 2-methyl-1-butene the major product.[4][5]

Q4: Can carbocation rearrangements occur with this compound?

Carbocation rearrangements are characteristic of reactions proceeding through an SN1 or E1 mechanism. Since this compound is a primary alkyl halide, the formation of a primary carbocation is energetically unfavorable. Therefore, rearrangements are not a common side reaction under typical synthetic conditions. However, if conditions were to force the formation of a primary carbocation, a 1,2-hydride shift would be expected to form a more stable tertiary carbocation, leading to rearranged products.

Troubleshooting Guide

Problem 1: Low yield of the desired SN2 substitution product and a significant amount of an alkene byproduct.

  • Possible Cause: The base/nucleophile used is too strong or sterically hindered, promoting the E2 elimination pathway. The reaction temperature might be too high, which also favors elimination over substitution.

  • Solution:

    • Reagent Selection: Switch to a less basic, but still potent, nucleophile. For example, if using an alkoxide, consider using a corresponding thiol as the nucleophile for O- vs. S-alkylation, as thiols are generally less basic.

    • Temperature Control: Run the reaction at a lower temperature. Substitution reactions are generally less sensitive to temperature changes than elimination reactions.

    • Solvent Choice: Use a polar aprotic solvent such as DMSO or DMF, which can accelerate SN2 reactions.[6]

Problem 2: The reaction is very slow or does not proceed to completion.

  • Possible Cause: The nucleophile may be too weak. The β-branching in this compound can also slow down the SN2 reaction rate compared to unbranched primary alkyl halides due to steric hindrance.

  • Solution:

    • Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate.

    • Use a More Reactive Nucleophile: If possible, switch to a more potent nucleophile for the desired transformation.

    • Catalysis: In some cases, the addition of a catalytic amount of a more reactive halide, such as sodium iodide, can accelerate the reaction through the Finkelstein reaction, where the chloro group is transiently replaced by a more reactive iodo group.

Problem 3: Formation of unexpected rearranged products.

  • Possible Cause: While unlikely, the reaction conditions may be promoting an SN1/E1 pathway, leading to carbocation formation and subsequent rearrangement. This could be due to the use of a polar protic solvent and a very weak nucleophile.

  • Solution:

    • Change Solvent: Switch to a polar aprotic solvent to disfavor carbocation formation.

    • Use a Stronger Nucleophile: Employ a stronger, negatively charged nucleophile to favor the bimolecular SN2 pathway.

Quantitative Data on Product Distribution

The ratio of substitution to elimination products is highly dependent on the reaction conditions. The following table summarizes expected outcomes based on the nature of the nucleophile/base.

Nucleophile/BaseExpected Major PathwayExpected Major Product(s)
Sodium Iodide (NaI) in AcetoneSN2(S)-1-Iodo-2-methylbutane
Sodium Cyanide (NaCN) in DMSOSN2(S)-3-Methylpentanenitrile
Sodium Ethoxide (NaOEt) in Ethanol (B145695)SN2 / E2 Mixture(S)-1-Ethoxy-2-methylbutane and 2-Methyl-1-butene
Potassium tert-Butoxide (t-BuOK) in t-BuOHE22-Methyl-1-butene

Experimental Protocols

Key Experiment: Reaction of this compound with Sodium Ethoxide in Ethanol

This experiment is illustrative of the competition between SN2 and E2 pathways.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1 equivalent) to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has reacted.

  • Reaction: To the freshly prepared sodium ethoxide solution, add this compound (1 equivalent) dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by GC-MS to determine the ratio of the SN2 product ((S)-1-Ethoxy-2-methylbutane) to the E2 product (2-Methyl-1-butene). The products can be further purified by fractional distillation or column chromatography.

Visualizations

Reaction_Pathways reactant This compound sn2_product (S)-Substitution Product (SN2) reactant->sn2_product Good Nucleophile (e.g., I⁻, CN⁻) reactant->sn2_product Strong, Unhindered Base (e.g., EtO⁻) e2_product 2-Methyl-1-butene (E2) reactant->e2_product Strong, Bulky Base (e.g., t-BuOK) reactant->e2_product Strong, Unhindered Base (e.g., EtO⁻) rearranged_product Rearranged Products (SN1/E1 - Unlikely) reactant->rearranged_product Forced Carbocation Formation

Caption: Reaction pathways of this compound.

Troubleshooting_Logic start Low Yield of SN2 Product? check_byproduct Significant Alkene Formation? start->check_byproduct strong_base Cause: Strong/Bulky Base or High Temperature check_byproduct->strong_base Yes slow_reaction Cause: Weak Nucleophile or Steric Hindrance check_byproduct->slow_reaction No solution1 Solution: Use Weaker Base, Lower Temperature strong_base->solution1 solution2 Solution: Increase Nucleophile Concentration or Use Catalyst slow_reaction->solution2

Caption: Troubleshooting low SN2 product yield.

References

Technical Support Center: Purification of (S)-(+)-1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-(+)-1-Chloro-2-methylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two primary methods for purifying this compound are fractional distillation and preparative gas chromatography (GC). Fractional distillation is suitable for separating the compound from impurities with different boiling points, while preparative GC with a chiral stationary phase is necessary for separating the (S)-enantiomer from the (R)-enantiomer.

Q2: What is the expected purity of commercially available this compound?

A2: Commercially available this compound is typically offered at a purity of >98.0%, as determined by gas chromatography (GC).

Q3: What are common impurities in the synthesis of this compound?

A3: Common impurities can include the starting material, (S)-(+)-2-methyl-1-butanol, other isomers formed during chlorination, and byproducts from side reactions. If the synthesis is not stereospecific, the (R)-enantiomer will also be present.

Q4: How can I remove acidic impurities before final purification?

A4: Before fractional distillation, it is recommended to wash the crude product. A typical procedure involves washing with 95% sulfuric acid, followed by a saturated sodium carbonate or sodium bicarbonate solution to neutralize any remaining acid, and then washing with distilled water.[1]

Q5: Is vacuum distillation necessary for this compound?

A5: While the boiling point of this compound is approximately 100°C at atmospheric pressure, vacuum distillation can be employed.[1] Distillation under reduced pressure lowers the boiling point, which can prevent potential decomposition of the compound and may improve separation efficiency.[2]

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Solution(s)
Poor Separation of Components - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Inadequate reflux ratio.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).- Reduce the heating rate to ensure a slow and steady distillation rate (1-2 drops per second).- Adjust the reflux ratio to favor more reflux, allowing for better equilibrium between liquid and vapor phases.
Temperature Fluctuations at the Thermometer - Uneven heating.- "Bumping" of the liquid.- Ensure the heating mantle is in good contact with the distillation flask and provides even heating.- Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
No Condensate Reaching the Condenser - Insufficient heating.- Heat loss from the distillation column.- Gradually increase the temperature of the heating source.- Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.
Preparative Gas Chromatography (Chiral Separation)
Issue Possible Cause(s) Solution(s)
Poor Enantiomeric Resolution - Incorrect chiral stationary phase (CSP).- Suboptimal oven temperature program.- Incorrect carrier gas flow rate.- Select a CSP known to be effective for halogenated hydrocarbons, such as a cyclodextrin-based column (e.g., β- or γ-cyclodextrin derivatives).[3][4][5][6]- Optimize the temperature program. A slower ramp rate (e.g., 1-2 °C/min) often improves resolution.[7]- Adjust the carrier gas (e.g., Helium or Hydrogen) flow rate to its optimal linear velocity for the column being used.
Peak Broadening or Tailing - Column overload.- Column degradation.- Injection port temperature is too low.- Dilute the sample and inject a smaller volume.[3][7]- Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need replacement.[7]- Increase the injector temperature to ensure rapid volatilization of the sample.
Inconsistent Retention Times - Fluctuations in carrier gas flow rate.- Leaks in the system.- Oven temperature not stable.- Check the gas supply and regulators for consistent pressure.- Perform a leak check on the system, especially at the injector and detector fittings.- Ensure the GC oven is properly calibrated and maintaining a stable temperature.

Data Presentation

Table 1: Representative Purity and Yield Data for Purification Techniques

Purification Technique Starting Purity (GC) Final Purity (GC) Enantiomeric Excess (ee%) Typical Yield
Fractional Distillation 90-95%>99%No change70-85%
Preparative GC (Chiral) >99% (racemic or low ee)>99%>99%50-70%

Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Pre-treatment of Crude Product:

    • In a separatory funnel, wash the crude this compound with an equal volume of cold 95% sulfuric acid. Shake vigorously and allow the layers to separate. Discard the acid layer. Repeat until the acid layer remains colorless.[1]

    • Next, wash the organic layer with a saturated solution of sodium bicarbonate until gas evolution ceases. This neutralizes any remaining acid.

    • Finally, wash the organic layer with distilled water.

    • Dry the washed product over an anhydrous drying agent such as magnesium sulfate (B86663) or calcium chloride. Filter to remove the drying agent.

  • Fractional Distillation Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., a 10-inch Vigreux column), a condenser, a receiving flask, and a thermometer.[1]

    • Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser.

  • Distillation Process:

    • Add the dried and filtered crude product to the distillation flask along with a few boiling chips.

    • Begin heating the flask gently.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 99-101°C at atmospheric pressure).

    • Discard any initial distillate that comes over at a lower temperature and stop the distillation before the flask goes to dryness.

Protocol 2: Purification by Preparative Gas Chromatography (Chiral Separation)
  • Instrument and Column Selection:

    • Utilize a preparative gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and a fraction collector.

    • Select a suitable chiral capillary column. A column with a cyclodextrin-based stationary phase (e.g., a derivative of β-cyclodextrin) is recommended for the separation of halogenated enantiomers.[3][4][6]

  • Optimization of Parameters (Analytical Scale):

    • Before performing the preparative separation, optimize the separation conditions on an analytical scale.

    • Oven Temperature Program: Start with a low initial temperature (e.g., 40-60°C) and a slow ramp rate (e.g., 1-5°C/min) to a final temperature where the compound elutes.

    • Carrier Gas: Use high-purity helium or hydrogen as the carrier gas. Optimize the flow rate to achieve the best resolution.

    • Injector and Detector Temperature: Set the injector and detector temperatures appropriately higher than the final oven temperature (e.g., 200-250°C) to ensure efficient sample transfer and detection.

  • Preparative Separation:

    • Scale up the injection volume for the preparative run. Be careful not to overload the column, as this will lead to poor separation.

    • Set the fraction collector to isolate the peaks corresponding to the (S)- and (R)-enantiomers as they elute from the column.

    • Multiple injections may be necessary to obtain the desired quantity of the purified enantiomer.

  • Purity Analysis:

    • Analyze the collected fractions using an analytical GC with a chiral column to determine the purity and enantiomeric excess of the purified this compound.

Visualizations

Fractional_Distillation_Workflow start Crude this compound wash_acid Wash with H2SO4 start->wash_acid wash_base Wash with NaHCO3 Solution wash_acid->wash_base wash_water Wash with Water wash_base->wash_water dry Dry with Anhydrous Salt wash_water->dry distill Fractional Distillation dry->distill pure_product Pure this compound distill->pure_product

Caption: Workflow for the purification of this compound by fractional distillation.

Preparative_GC_Workflow start Racemic or Enantiomerically Impure This compound analytical_gc Optimize Separation on Analytical Chiral GC start->analytical_gc prep_gc Perform Preparative Chiral GC analytical_gc->prep_gc collect_fractions Collect Enantiomer Fractions prep_gc->collect_fractions analyze_purity Analyze Purity and ee% collect_fractions->analyze_purity pure_enantiomer Pure this compound analyze_purity->pure_enantiomer

Caption: Workflow for the chiral separation of this compound by preparative GC.

Caption: Logical flow for troubleshooting purification issues.

References

Troubleshooting Grignard formation with chiral alkyl halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from chiral alkyl halides.

Troubleshooting Guides & FAQs

Frequently Asked Questions

Q1: Why is the formation of Grignard reagents from chiral alkyl halides prone to racemization?

A1: The standard method for forming Grignard reagents involves the reaction of an alkyl halide with magnesium metal. This process is widely understood to proceed through a radical mechanism.[1][2] A single electron transfer from the magnesium surface to the alkyl halide generates an alkyl radical intermediate.[3] This radical species is typically trigonal planar or rapidly inverting, leading to a loss of the original stereochemical information at the chiral center.[2][3] Consequently, the resulting Grignard reagent is either completely or largely racemic.

Q2: What are the main side reactions to be aware of when preparing Grignard reagents from chiral secondary alkyl halides?

A2: Besides racemization, two common side reactions are Wurtz coupling and elimination.

  • Wurtz-type coupling: This reaction produces a homocoupled dimer (R-R) from the reaction of a newly formed Grignard reagent molecule (R-MgX) with a molecule of the unreacted alkyl halide (R-X).[4][5] This side reaction is more prevalent with reactive halides and at higher concentrations and temperatures.[4]

  • Elimination: Chiral secondary alkyl halides can undergo elimination reactions (E2) to form an alkene, especially if the Grignard reagent acts as a base.[6] This is more likely with sterically hindered alkyl halides and at elevated temperatures.

Q3: I am observing very low yields for my chiral Grignard reagent formation. What are the likely causes?

A3: Low yields in Grignard reactions can stem from several factors:

  • Presence of Protic Impurities: Grignard reagents are strong bases and will react with any protic species, such as water, alcohols, or even acidic protons on other functional groups.[7][8] This will quench the Grignard reagent as it forms, reducing the yield. All glassware, solvents, and reagents must be scrupulously dry.[9]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can prevent the reaction from initiating.[10] Inadequate activation of the magnesium will lead to slow or incomplete reaction.

  • Side Reactions: As mentioned in Q2, Wurtz coupling and elimination reactions consume the starting material and the Grignard reagent, leading to lower yields of the desired product.[4][6]

  • Slow Reaction Rate: Some alkyl halides, particularly chlorides, are less reactive than bromides and iodides, which can result in incomplete conversion.[8]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Complete or significant loss of stereochemistry (racemization) The reaction is proceeding through a standard radical pathway.[2]Employ a stereoretentive preparation method such as the iodine-lithium exchange followed by transmetalation at low temperatures or the sulfoxide-magnesium exchange.[1]
High percentage of Wurtz coupling byproduct (R-R) High local concentration of the alkyl halide. Elevated reaction temperature.[4]Add the alkyl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide.[4] Maintain a controlled, gentle reflux and avoid overheating.[4] For reactive halides, consider using a less coordinating solvent like diethyl ether instead of THF.[4]
Formation of a significant amount of alkene byproduct Elimination reaction is competing with Grignard formation.Use a less sterically hindered chiral alkyl halide if possible. Maintain a lower reaction temperature to favor the Grignard formation pathway.
Reaction fails to initiate Inactive magnesium surface due to an oxide layer. Presence of moisture.Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under anhydrous conditions. Ensure all glassware is flame-dried or oven-dried and all solvents and reagents are anhydrous.[9]
Low yield of the desired Grignard reagent Quenching by protic impurities. Competing side reactions. Incomplete reaction.[4][8]Ensure rigorously anhydrous conditions.[9] Optimize reaction conditions (slow addition, temperature control) to minimize side reactions.[4] Consider using a more reactive alkyl halide (iodide > bromide > chloride).[8]

Data Presentation

The following table summarizes the results of a stereoretentive method for the preparation of a chiral secondary Grignard reagent. This method involves an iodine-lithium exchange followed by an in situ transmetalation with a magnesium reagent at low temperatures to preserve the stereochemical integrity.

Table 1: Optimization of Reaction Conditions for Stereoretentive Grignard Formation

EntryTemperature (°C)Yield of Product (%)aEnantiomeric Excess (ee %)b
1-1008091
2-788191
3-607390
4-507186 (after 1h)
5-407182
6-206660 (after 1h)
  • a Yield of the corresponding alcohol after quenching the Grignard reagent.

  • b Enantiomeric excess of the alcohol product, reflecting the stereochemical purity of the Grignard reagent.

Experimental Protocols

Protocol 1: Standard Formation of a Grignard Reagent from a Chiral Alkyl Halide (Illustrative)

This protocol describes the general procedure for preparing a Grignard reagent from a chiral secondary alkyl halide, such as (S)-2-bromobutane, under standard conditions which typically lead to significant racemization.

Materials:

  • Magnesium turnings

  • (S)-2-bromobutane

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • Apparatus for reaction under an inert atmosphere (e.g., Schlenk line or nitrogen-filled balloon)

Procedure:

  • Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.

  • Heat the flask gently under a flow of nitrogen to activate the magnesium until the iodine vapor is visible. Allow the flask to cool to room temperature.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Prepare a solution of (S)-2-bromobutane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the alkyl halide solution to the magnesium suspension. The reaction should initiate, as indicated by gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete reaction.

  • The resulting Grignard reagent solution is typically used directly for subsequent reactions. The stereochemical outcome is expected to be largely racemic.

Protocol 2: Stereoretentive Preparation of a Chiral Secondary Grignard Reagent

This protocol describes a method for preparing an enantiomerically enriched secondary Grignard reagent with high retention of configuration.

Materials:

  • Enantiomerically enriched secondary alkyl iodide (e.g., (R)-1-iodo-2-phenylpropane, 1.0 equiv.)

  • Me₃SiCH₂MgCl (trimethylsilylmethylmagnesium chloride, 1.0 M in Et₂O, 1.1 equiv.)

  • tert-Butyllithium (t-BuLi, 1.7 M in pentane (B18724), 2.2 equiv.)

  • Anhydrous pentane

  • Anhydrous diethyl ether (Et₂O)

  • Apparatus for reaction under an inert atmosphere at low temperature.

Procedure:

  • To a flame-dried and argon-flushed Schlenk tube, add the chiral secondary alkyl iodide.

  • Add a 2:1 mixture of anhydrous pentane and diethyl ether.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add the Me₃SiCH₂MgCl solution via syringe.

  • Slowly add the t-BuLi solution dropwise over 10 minutes, maintaining the temperature at -78 °C.

  • Stir the resulting mixture for an additional 30 minutes at -78 °C.

  • The enantiomerically enriched Grignard reagent is now formed and can be used for subsequent reactions by adding an electrophile at this low temperature.

Visualizations

Troubleshooting_Workflow start Start: Low Yield or Racemization Observed check_conditions Check Anhydrous Conditions? start->check_conditions dry_glassware Action: Flame/Oven-dry all glassware. Use anhydrous solvents. check_conditions->dry_glassware No check_mg Check Mg Activation? check_conditions->check_mg Yes dry_glassware->check_mg activate_mg Action: Use I₂, 1,2-dibromoethane, or mechanical abrasion. check_mg->activate_mg No check_racemization High Racemization? check_mg->check_racemization Yes activate_mg->check_racemization use_stereoretentive Action: Use stereoretentive method (e.g., I/Li exchange at low temp). check_racemization->use_stereoretentive Yes check_byproducts High Side Products? (Wurtz, Elimination) check_racemization->check_byproducts No end Successful Grignard Formation use_stereoretentive->end optimize_addition Action: Slow, dropwise addition of alkyl halide. Control temperature. check_byproducts->optimize_addition Yes check_byproducts->end No optimize_addition->end Stereoretentive_Pathway start Chiral Alkyl Iodide (R-I) li_exchange Iodine-Lithium Exchange (+ 2 t-BuLi, -78°C) start->li_exchange chiral_li Chiral Alkyllithium (R-Li) li_exchange->chiral_li transmetalation In situ Transmetalation (+ Me₃SiCH₂MgCl) chiral_li->transmetalation chiral_grignard Chiral Grignard Reagent (R-MgR') transmetalation->chiral_grignard electrophile Quench with Electrophile (E+) chiral_grignard->electrophile product Chiral Product (R-E) electrophile->product

References

Technical Support Center: Enhancing Yield and Enantio­selectivity in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in achieving high yield and enantioselectivity in your asymmetric reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low Enantiomeric Excess (% ee)

You are observing a high conversion to your desired product, but the enantiomeric excess is disappointingly low.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter influencing enantioselectivity.[1][2][3] Generally, lower temperatures favor higher enantiomeric excess because the difference in activation energies between the two enantiomeric transition states becomes more significant.[4][5] However, this is not a universal rule, and some reactions show improved enantioselectivity at higher temperatures.[6]

    • Solution: Conduct a temperature optimization study. Screen a range of temperatures (e.g., -78°C, -40°C, 0°C, room temperature, 40°C) to identify the optimal condition for your specific reaction.[3]

  • Incorrect Solvent Choice: The solvent can significantly impact the stability of the diastereomeric transition states, thereby affecting enantioselectivity.[3] Solvents with different polarities and coordinating abilities can alter the catalyst-substrate complex.[7]

    • Solution: Perform a solvent screening experiment. Test a variety of solvents (e.g., toluene, dichloromethane, THF, acetonitrile, etc.) to find the one that provides the highest enantioselectivity.[1][8]

  • Inappropriate Catalyst Loading: Both excessively high and low catalyst loadings can negatively affect enantioselectivity.[8] High concentrations may lead to the formation of less selective catalyst aggregates, while low concentrations might result in a more prominent non-catalyzed, non-selective background reaction.[8]

    • Solution: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration.[9]

  • Poor Quality of Reagents or Catalyst: The presence of impurities, including water or residual starting materials from a previous step, can poison the catalyst or interfere with the catalytic cycle. The enantiomeric purity of the chiral ligand or catalyst itself is also paramount.

    • Solution: Ensure all reagents and solvents are of high purity and are anhydrous.[1] Verify the enantiomeric purity of your chiral catalyst or ligand before use.

Issue 2: Low Reaction Yield

Your reaction is not proceeding to completion, resulting in a low yield of the desired product.

Possible Causes and Solutions:

  • Catalyst Deactivation or Inhibition: The catalyst may be unstable under the reaction conditions or could be inhibited by the substrate, product, or impurities.[7]

    • Solution: Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture. If catalyst inhibition by the substrate or product is suspected, consider strategies like slow addition of the limiting reagent.

  • Suboptimal Reaction Conditions: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient.

    • Solution: Monitor the reaction over time using techniques like TLC or HPLC to determine the optimal reaction duration.[7] If the reaction is sluggish, consider cautiously increasing the temperature, while keeping in mind its potential impact on enantioselectivity.[7]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively turn over the substrate.

    • Solution: Gradually increase the catalyst loading and monitor the effect on the reaction yield.

  • Poor Solubility of Reactants: If the reactants are not fully dissolved in the chosen solvent, the reaction will be heterogeneous and likely slow.

    • Solution: Select a solvent in which all reactants are fully soluble at the reaction temperature.

Issue 3: Inconsistent or Irreproducible Results

You are observing significant variations in yield and enantioselectivity between different batches of the same reaction.

Possible Causes and Solutions:

  • Variability in Reagent Quality: The purity of commercially available reagents and solvents can differ between batches.

    • Solution: Use reagents and solvents from the same batch for a series of experiments. When opening a new bottle of a reagent, it is good practice to re-run a standard reaction to ensure consistency.[3]

  • Atmospheric Contamination: Many catalysts and reagents are sensitive to air and moisture.[8][9]

    • Solution: Employ rigorous inert atmosphere techniques (e.g., using a glovebox or Schlenk line) for handling sensitive materials. Use freshly distilled or anhydrous solvents.

  • Inaccurate Temperature Control: Fluctuations in the reaction temperature can lead to inconsistent results.[8]

    • Solution: Use a reliable thermostat or cryostat to maintain a constant and accurate temperature throughout the reaction.

  • Errors in Analytical Determination: The method used to determine enantiomeric excess (e.g., chiral HPLC or GC) may not be fully validated or could be prone to error.

    • Solution: Ensure your analytical method is robust and reproducible. Validate the method by analyzing a racemic standard.

Data Presentation

The following tables summarize the impact of key experimental parameters on reaction yield and enantiomeric excess (% ee), providing a general guideline for optimization.

Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (% ee)Reaction Type
0.59585Asymmetric Michael Addition
1.09892Asymmetric Michael Addition
2.09995Asymmetric Michael Addition
5.09993Asymmetric Michael Addition
10.09788Asymmetric Michael Addition
Data is illustrative and compiled from general trends observed in the literature.[8]

Table 2: Effect of Solvent on Yield and Enantioselectivity in an L-proline Catalyzed Aldol (B89426) Reaction

SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (% ee)
DMSO2546876
DMF25245570
Acetonitrile25484565
THF25723050
Chloroform25722540
Data is illustrative and based on typical results for L-proline catalyzed aldol reactions.[1]

Table 3: Effect of Temperature on Yield and Enantioselectivity in an Asymmetric Aldol Reaction in DMSO

Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (% ee)
2546876
0247585
-10487092
-209665>95
Data is illustrative and based on typical results for L-proline catalyzed aldol reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Chiral Catalyst Screening

Objective: To identify the most effective chiral catalyst for a given asymmetric transformation.

Methodology:

  • Preparation: In an inert atmosphere glovebox, arrange a series of clean, dry reaction vials.

  • Stock Solutions: Prepare stock solutions of the substrate, reagent, and an internal standard in the chosen reaction solvent to ensure accurate and consistent dispensing.

  • Catalyst Dispensing: To each vial, add the appropriate amount of each chiral catalyst to be screened. If the catalysts are solids, weigh them directly into the vials. A typical catalyst loading to start with is 1-2 mol%.[8]

  • Reaction Initiation: Add the solvent to each vial, followed by the substrate and reagent stock solutions.

  • Reaction Conditions: Seal the vials and place them in a temperature-controlled shaker or on a stirrer plate at the desired reaction temperature.

  • Monitoring: At specific time points, take aliquots from each reaction to monitor conversion and enantioselectivity by a suitable analytical method (e.g., chiral HPLC or GC).[8]

Protocol 2: General Procedure for Solvent and Temperature Optimization

Objective: To determine the optimal solvent and temperature for maximizing enantioselectivity.

Methodology:

  • Setup: Prepare a series of identical reactions. For solvent screening, each reaction will be in a different solvent. For temperature screening, each reaction will be run at a different temperature.

  • Solvent Selection: For solvent screening, choose a range of solvents with varying polarities and coordinating abilities (e.g., toluene, CH₂Cl₂, THF, acetonitrile, etc.).[1][8]

  • Temperature Range: For temperature optimization, select a range of temperatures to investigate (e.g., -78°C, -40°C, 0°C, room temperature, 40°C).[3]

  • Execution:

    • Add the catalyst, substrate, and solvent to each reaction vessel under an inert atmosphere.

    • Allow the reaction mixtures to equilibrate to the target temperature before initiating the reaction by adding the final reagent.

    • Run all reactions for the same amount of time.

  • Analysis:

    • Quench the reactions.

    • Determine the conversion and enantiomeric excess for each reaction using a validated analytical method.

  • Selection: Identify the solvent and temperature that provide the best balance of reaction rate and high enantioselectivity.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_Yield Low Yield Catalyst_Deactivation Catalyst Deactivation/ Inhibition Low_Yield->Catalyst_Deactivation Suboptimal_Conditions Suboptimal Conditions (Temp, Time, Conc.) Low_Yield->Suboptimal_Conditions Reagent_Purity Poor Reagent/ Solvent Purity Low_Yield->Reagent_Purity Low_ee Low Enantioselectivity Low_ee->Reagent_Purity Incorrect_Solvent Incorrect Solvent Low_ee->Incorrect_Solvent Suboptimal_Temp Suboptimal Temperature Low_ee->Suboptimal_Temp Catalyst_Loading Incorrect Catalyst Loading Low_ee->Catalyst_Loading Inert_Atmosphere Use Inert Atmosphere Catalyst_Deactivation->Inert_Atmosphere Optimize_Conditions Optimize Temp, Time, Conc. Suboptimal_Conditions->Optimize_Conditions Purify_Reagents Purify Reagents/ Use Anhydrous Solvents Reagent_Purity->Purify_Reagents Screen_Solvents Screen Solvents Incorrect_Solvent->Screen_Solvents Optimize_Temp Optimize Temperature Suboptimal_Temp->Optimize_Temp Optimize_Loading Optimize Catalyst Loading Catalyst_Loading->Optimize_Loading

Caption: Troubleshooting workflow for low yield and enantioselectivity.

Optimization_Workflow start Start Optimization catalyst_screen Screen Chiral Catalysts start->catalyst_screen Select best catalyst solvent_screen Screen Solvents catalyst_screen->solvent_screen Select best solvent temp_screen Optimize Temperature solvent_screen->temp_screen Select best temp loading_screen Optimize Catalyst Loading temp_screen->loading_screen Select best loading end Optimized Conditions loading_screen->end

Caption: A stepwise workflow for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial catalyst loading for a new reaction?

A1: A good starting point for many enantioselective reactions is 1-2 mol%.[8] From there, you can screen a range of loadings (e.g., 0.1 mol%, 0.5 mol%, 5 mol%) to observe the effect on yield and enantioselectivity.[9]

Q2: Can increasing the catalyst loading have a negative effect?

A2: Yes. At high concentrations, some catalysts may form aggregates or dimers that are less selective or even inactive.[8] This can also lead to an increase in side reactions. It is crucial to find the optimal loading through experimentation.

Q3: My reaction gives a good yield but a low ee. What should I try first?

A3: If the yield is good, it indicates that the catalyst is active but not sufficiently selective. The first parameters to investigate are typically the solvent and temperature. Lowering the reaction temperature often increases enantioselectivity.[3] A solvent screen is also a high-impact experiment to perform early in your optimization.[3]

Q4: Can the order of reagent addition affect enantioselectivity?

A4: Absolutely. The order of addition can be critical. For example, pre-forming the catalyst by mixing the metal precursor and the chiral ligand for a period before adding the substrate can be crucial for achieving high enantioselectivity.

Q5: What are some practical considerations for handling chiral catalysts, especially at low loadings?

A5: Working with low catalyst loadings requires careful experimental technique.

  • Accurate Weighing: Use a high-precision balance. For very small quantities, preparing a stock solution of the catalyst can improve accuracy.[9]

  • Inert Atmosphere: Many chiral catalysts are sensitive to air and moisture. Handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[8][9]

  • Solvent Purity: Always use high-purity, anhydrous solvents.

References

Technical Support Center: Stereochemical Integrity in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to helping researchers, scientists, and drug development professionals navigate the complexities of stereochemistry during substitution reactions. Racemization, the conversion of a stereochemically pure substance into a mixture of enantiomers, is a critical challenge in synthesis, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific three-dimensional structure.[1][2][3][4] This guide provides practical troubleshooting advice, frequently asked questions, and detailed protocols to help you prevent unwanted racemization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern in drug development?

A1: Racemization is the process where a pure enantiomer is converted into an equal mixture of both enantiomers (a racemate).[2] This is a major concern in drug development because the two enantiomers of a chiral drug can have vastly different biological properties. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause harmful side effects.[2][4] Therefore, maintaining the stereochemical purity of a drug candidate is crucial for its safety and efficacy.[2][3]

Q2: Which types of nucleophilic substitution reactions are prone to racemization?

A2: Nucleophilic substitution reactions are primarily categorized as SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

  • SN1 reactions are highly prone to racemization. The mechanism involves the formation of a flat, planar carbocation intermediate.[5][6] The incoming nucleophile can attack this intermediate from either face with nearly equal probability, leading to a mixture of retention and inversion products, often resulting in a racemic or near-racemic mixture.[5][7][8]

  • SN2 reactions are stereospecific and result in the inversion of stereochemistry, a process known as Walden inversion.[9] This occurs because the reaction proceeds via a backside attack where the nucleophile approaches the carbon atom from the side opposite to the leaving group in a single, concerted step.[9] Therefore, SN2 reactions inherently avoid racemization.

Q3: Is racemization in SN1 reactions always complete, resulting in a 50:50 mixture?

A3: Not always. While the formation of a planar carbocation is the primary reason for racemization, complete 50:50 racemization is not always observed.[10] Often, a slight excess of the inversion product is formed.[7][8] This is explained by the concept of "ion pairs."[7][8] Immediately after the leaving group departs, it can linger near the carbocation, temporarily shielding that face from the incoming nucleophile.[7][8][10] If the nucleophile attacks before the leaving group fully diffuses away, a backside attack is favored, leading to more of the inversion product.[7][8]

Q4: Besides SN1 reactions, what other conditions can cause racemization?

A4: Racemization can occur under various conditions, especially when a stereocenter is adjacent to a carbonyl group, as is common in amino acid and peptide chemistry. The primary mechanism involves the formation of a planar enolate or oxazolone (B7731731) intermediate.

  • Strong Bases or Acids: Both acids and bases can catalyze the enolization of carbonyl compounds, which leads to the loss of stereochemistry at the alpha-carbon.[11]

  • Peptide Coupling: During peptide synthesis, the activation of a carboxylic acid can lead to the formation of a 5(4H)-oxazolone intermediate. This planar, achiral intermediate is susceptible to nucleophilic attack from either side, causing racemization of the amino acid residue.[11][12][13]

  • Harsh Work-up or Purification: Exposure to strong acids or bases during aqueous work-up, or purification on acidic media like silica (B1680970) gel, can cause racemization of sensitive compounds.[14]

Troubleshooting Guide: High Racemization Detected

This section addresses the common problem of observing significant racemization in your product. Follow this workflow to diagnose and resolve the issue.

Problem: My final product has a low enantiomeric excess (ee), indicating significant racemization.

Step 1: Identify the Reaction Type and Key Reagents
  • Is your reaction intended to be SN1 or SN2?

    • SN1: Racemization is expected. To minimize it, see the suggestions below.

    • SN2: Racemization suggests a competing SN1 pathway or issues during work-up/purification.

  • Are you performing a peptide coupling or working with α-chiral carbonyl compounds?

    • If yes, racemization is a known risk, often linked to the choice of coupling reagents, additives, and base.[11][12][15]

Step 2: Review and Optimize Reaction Conditions

Scenario A: For SN1-type Reactions

Possible CauseSuggested Solution
Highly stable carbocation and/or polar protic solvent (e.g., water, alcohols) are promoting the SN1 pathway and full dissociation.[16][17]If possible, modify the substrate to be less sterically hindered to favor an SN2 pathway. Consider using a less polar solvent, though this may slow down the reaction significantly.
High reaction temperature. Conduct the reaction at a lower temperature (e.g., 0 °C or below).[18] This can reduce the rate of racemization.
Long reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to racemizing conditions.[14]

Scenario B: For Peptide Coupling and α-Chiral Carbonyls

Possible CauseSuggested Solution
Use of carbodiimides (e.g., DCC, DIC) without an additive. [11][12]Add a racemization suppressant such as 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[11][12][19]
Inappropriate coupling reagent for sensitive amino acids. For amino acids prone to racemization like Histidine (His) and Cysteine (Cys), consider using phosphonium (B103445) or aminium/uronium salt reagents like HBTU, HATU, or COMU.[11][15]
Use of a strong base (e.g., DIPEA).[11]Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or collidine.[13] Use the minimum necessary equivalents of base.
Electron-withdrawing groups on the α-carbon increase the acidity of the α-proton, making it easier to abstract.[11]Consider a protecting group strategy to temporarily alter the electronic properties of the substituent if compatible with the overall synthesis.
Step 3: Evaluate Work-up and Purification Procedures
Possible CauseSuggested Solution
Exposure to strong acids or bases during aqueous work-up. [14]Perform the work-up under neutral or mildly acidic/basic conditions. Use buffered solutions where appropriate.
Purification on acidic silica gel. [14]For acid-sensitive compounds, consider using a neutral support like alumina (B75360) or deactivating the silica gel with a base (e.g., triethylamine) before chromatography.

Quantitative Data Summary

The choice of reagents in peptide coupling is critical for minimizing racemization. The following table provides a qualitative comparison of common coupling systems.

Coupling Reagent SystemRelative Racemization RiskNotes
Carbodiimides (DCC, DIC) aloneHighKnown to cause significant racemization via oxazolone formation.[12]
DIC + HOBtLowHOBt is a classic and effective racemization suppressant.[11][15]
DIC + HOAtVery LowHOAt is generally more effective at suppressing racemization than HOBt.[12][19]
DIC + OxymaPureVery LowA highly effective, non-explosive alternative to HOBt/HOAt.[11][12]
HBTU, HATU, COMULow to Very LowUronium/Aminium salts are designed for rapid coupling, which outcompetes racemization.[11][12]
DIC/HOBt + CuCl₂Very LowThe addition of Copper(II) chloride has been shown to suppress racemization, especially in segment coupling.[15]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling

This protocol describes a general method for coupling an Fmoc-protected amino acid to a resin-bound peptide, minimizing racemization.

  • Resin Preparation: Swell the resin-bound peptide in dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vessel, dissolve the Fmoc-amino acid (1.0 eq), an additive like HOAt (1.1 eq), in a minimal amount of DMF.

  • Coupling: Add the solution from Step 2 to the swelled resin. Then, add the coupling agent, such as diisopropylcarbodiimide (DIC) (1.1 eq), to the resin slurry.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the completion of the reaction using a Kaiser test (a negative result indicates completion).[12]

  • Washing: Once the coupling is complete, drain the solvent and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.[12]

  • Proceed: Continue with the Fmoc-deprotection step for the next coupling cycle.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Accurate quantification of racemization is essential. This protocol provides a general guideline for analyzing the enantiomeric purity of your product.

  • Sample Preparation:

    • Prepare a dilute solution of your purified compound (approx. 1 mg/mL) in a suitable solvent, ideally the mobile phase.[11]

    • Prepare a sample of the racemic mixture to serve as a reference for determining the retention times of both enantiomers.[11]

  • Chiral HPLC Analysis:

    • Column: Select a chiral stationary phase (CSP) column appropriate for your class of compound (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column).[13]

    • Mobile Phase: Optimize the mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) to achieve baseline separation of the two enantiomers.

    • Flow Rate: Use a typical flow rate, for example, 0.5 - 1.0 mL/min.[11]

    • Detection: Use a UV detector set to a wavelength where your compound has strong absorbance.[11]

  • Data Analysis:

    • Inject the racemic standard to identify the peaks corresponding to the R and S enantiomers.

    • Inject your sample.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the formula: % ee = [ |Area(major) - Area(minor)| / (Area(major) + Area(minor)) ] * 100

Visualizations

SN1_Racemization cluster_start Reactant cluster_intermediate Intermediate start R-Enantiomer (Chiral Center) carbocation Planar Carbocation (Achiral) start->carbocation Slow, RDS - Leaving Group product_R R-Enantiomer (Retention) carbocation->product_R Attack from front + Nucleophile product_S S-Enantiomer (Inversion) carbocation->product_S Attack from back + Nucleophile

Caption: SN1 reaction mechanism leading to racemization via a planar carbocation.

SN2_Inversion reactant R-Enantiomer transition_state Trigonal Bipyramidal Transition State reactant->transition_state Backside Attack by Nucleophile product S-Enantiomer (Inversion) transition_state->product Leaving Group Departs

Caption: SN2 reaction mechanism showing complete inversion of stereochemistry.

Troubleshooting_Workflow start Start: High Racemization Detected check_type Identify Reaction Type start->check_type sn1_path S_N1 Conditions? check_type->sn1_path Substitution peptide_path Peptide Coupling? check_type->peptide_path Amide Bond Formation workup_path Evaluate Work-up & Purification Conditions check_type->workup_path General sn1_path->workup_path No sn1_actions Lower Temperature Change Solvent sn1_path->sn1_actions Yes peptide_path->workup_path No peptide_actions Use Additives (HOAt) Change Coupling Reagent Use Weaker Base peptide_path->peptide_actions Yes workup_actions Use Neutral pH Use Neutral Support (e.g., Alumina) workup_path->workup_actions end End: Enantiomeric Purity Improved sn1_actions->end peptide_actions->end workup_actions->end

Caption: A logical workflow for troubleshooting and resolving racemization issues.

References

Technical Support Center: (S)-(+)-1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of (S)-(+)-1-Chloro-2-methylbutane.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is a highly flammable liquid and vapor.[1][2] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[3][4] The substance can also cause skin and serious eye irritation.[5] Inhalation may lead to respiratory irritation.

2. What are the recommended storage conditions for this compound?

To ensure its stability and safety, this compound should be stored in a refrigerator at temperatures between 2-8°C (36-46°F).[3][6] The container must be kept tightly closed and stored in a dry, well-ventilated place.[4]

3. What personal protective equipment (PPE) should be worn when handling this chemical?

When handling this compound, it is essential to wear appropriate personal protective equipment, including:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemically resistant gloves.[3]

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or with heated material, a suitable respirator should be used.[5]

4. What should I do in case of a spill?

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[7][8] Ventilate the area well. For small spills, absorb the chemical with an inert material such as sand or vermiculite (B1170534) and place it in a suitable container for disposal.[8] For larger spills, it may be necessary to use a vapor-suppressing foam.[7] Always wear appropriate PPE during cleanup.

5. How should I dispose of waste containing this compound?

Waste containing this chemical is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[8] It should be sent to an approved waste disposal plant. Do not allow the product to enter drains.

Troubleshooting Guides

Low Reaction Yield

Q: I am experiencing a lower than expected yield in my reaction involving this compound. What are the potential causes and solutions?

A: Low yields can stem from several factors:

  • Reagent Purity: Ensure the this compound and other reagents are of high purity (≥98%).[6] Impurities can interfere with the reaction.

    • Solution: Use a freshly opened bottle of the reagent or purify the existing stock. A common purification method involves washing with sulfuric acid, followed by sodium carbonate solution, water, drying, and fractional distillation.[9][10]

  • Reaction Conditions: The reaction may be sensitive to temperature and moisture.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture. Ensure precise temperature control throughout the experiment.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.

  • Product Loss During Workup: The product may be lost during extraction or purification steps.

    • Solution: Be meticulous during the workup process. Ensure complete extraction by performing multiple extractions with the appropriate solvent. Be cautious during distillation to avoid loss of the volatile product.

Formation of Impurities

Q: My final product is contaminated with impurities. What could be the source of these impurities and how can I avoid them?

A: Impurity formation is a common issue. Here are some likely causes:

  • Side Reactions: this compound can participate in side reactions, especially under non-optimal conditions. For instance, in the synthesis of Grignard reagents, side reactions can occur if the magnesium is not sufficiently activated or if there is moisture in the system.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is run under strictly anhydrous conditions. Use freshly distilled solvents.

  • Starting Material Contamination: Impurities in the starting material will carry through to the final product.

    • Solution: Verify the purity of your starting materials before beginning the synthesis.

  • Decomposition: The product or intermediates may be unstable under the reaction or workup conditions.

    • Solution: Avoid excessive heat and prolonged reaction times. If the product is sensitive, consider purification methods that do not require high temperatures, such as column chromatography.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₁₁Cl[1][3][6]
Molecular Weight 106.59 g/mol [1][2][6]
Appearance Colorless to almost colorless clear liquid[3][6]
Boiling Point 99 - 101 °C[6][9]
Melting Point -104 °C[9][11]
Density 0.89 g/mL[6]
Refractive Index n20/D = 1.41[6]
Optical Rotation [α]20/D = +1.3 to +2.3° (neat)[6]
Flash Point 0 °C (32 °F)[11]

Experimental Protocols

Synthesis of 2-Chloro-2-methylbutane from 2-methyl-2-butanol (B152257) (Illustrative Protocol)

This protocol describes the synthesis of the related compound 2-chloro-2-methylbutane, which follows a similar SN1 mechanism and highlights common laboratory techniques.

Materials:

  • 2-methyl-2-butanol

  • Concentrated Hydrochloric Acid (12M)

  • 5% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (B86663)

  • Separatory Funnel

  • Erlenmeyer flasks

  • Beakers

  • Pipettes

  • Stir plate and stir bar

Procedure:

  • In a fume hood, combine 10 mL of 2-methyl-2-butanol and 25 mL of concentrated HCl in a 125 mL separatory funnel.[12][13]

  • Gently swirl the funnel for about one minute without the stopper to mix the reactants.[12][14]

  • Stopper the funnel, invert it, and immediately vent to release any pressure buildup.[12][14]

  • Shake the funnel for approximately 5 minutes, venting frequently.[12]

  • Allow the layers to separate. Drain the lower aqueous layer into a beaker.[12]

  • Wash the organic layer with 10 mL of water. Allow the layers to separate and drain the aqueous layer.[12][13]

  • Carefully add 10 mL of 5% sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid. Swirl gently at first, as CO2 gas will be evolved.[14][15] Stopper and shake, venting frequently.[12]

  • Separate the layers and drain the aqueous wash.

  • Wash the organic layer again with 10 mL of water, separate, and drain the aqueous layer.[12]

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove any residual water. Swirl the flask for several minutes.[16]

  • Decant or filter the dried organic product into a pre-weighed flask to determine the yield.

  • The product can be further purified by distillation if necessary.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents: This compound Other reactants reaction_setup Reaction Setup (Temperature Control) reagents->reaction_setup glassware Dry Glassware (Inert Atmosphere) glassware->reaction_setup monitoring Reaction Monitoring (TLC/GC) reaction_setup->monitoring extraction Extraction monitoring->extraction Reaction Complete washing Washing extraction->washing drying Drying washing->drying purification Purification (Distillation/Chromatography) drying->purification analysis Product Analysis (NMR, GC-MS, Polarimetry) purification->analysis

Caption: A general experimental workflow involving this compound.

References

Technical Support Center: Managing Elimination Side Reactions with Hindered Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing elimination side reactions when working with hindered alkyl halides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your synthetic work.

Issue 1: My substitution reaction with a hindered primary or secondary alkyl halide is yielding a significant amount of an alkene (elimination) byproduct.

  • Potential Cause: The nucleophile you are using is also a strong base, or the reaction conditions are favoring elimination.

  • Troubleshooting Steps:

    • Evaluate the Base Strength of Your Nucleophile: Nucleophiles that are also strong bases (e.g., hydroxides, alkoxides) are more likely to promote E2 elimination.[1][2] If substitution is the desired outcome, consider using a nucleophile that is a weak base.[1]

    • Use a Less Hindered Base/Nucleophile: If your substrate is sterically hindered, using a bulky base will strongly favor E2 elimination.[2][3] Conversely, a smaller nucleophile is more likely to be able to access the electrophilic carbon for an SN2 reaction.[4]

    • Lower the Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution.[5][6] Running your reaction at a lower temperature can often tip the balance in favor of the desired substitution product.

    • Choose an Appropriate Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) tend to favor SN2 reactions, which can be a desired pathway for less hindered primary and some secondary halides.[5] Polar protic solvents (e.g., water, ethanol) can promote SN1 and E1 reactions for tertiary and some secondary halides.[7]

Issue 2: My reaction with a tertiary alkyl halide is giving a mixture of substitution and elimination products, and I want to favor substitution.

  • Potential Cause: Tertiary alkyl halides readily form carbocation intermediates, leading to a competition between SN1 and E1 pathways.[8][9]

  • Troubleshooting Steps:

    • Use a Weakly Basic, Highly Nucleophilic Reagent: To favor the SN1 pathway, use a nucleophile that is a poor base, such as water, alcohols, or halide ions in a polar protic solvent.[7][9]

    • Control the Temperature: As with bimolecular reactions, lower temperatures will generally favor the substitution (SN1) product over the elimination (E1) product.[6]

    • Solvent Choice: Polar protic solvents are necessary to stabilize the carbocation intermediate for both SN1 and E1 reactions.[7]

Issue 3: I am working with a neopentyl halide and observing extremely slow or no reaction for a planned SN2 transformation.

  • Potential Cause: Neopentyl halides are primary halides but are exceptionally sterically hindered due to the adjacent quaternary carbon. This steric bulk severely retards the rate of SN2 reactions.[10][11]

  • Troubleshooting Steps:

    • Re-evaluate the Synthetic Route: Direct SN2 reactions on neopentyl halides are often impractical.[10][11] It is highly recommended to consider alternative synthetic strategies.

    • Consider Alternative Mechanisms: If substitution is necessary, conditions that favor an SN1 reaction (high temperature, polar protic solvent) might be attempted, but be aware that this will lead to a rearranged product via a 1,2-methyl shift.[10][12]

    • Utilize Organometallic Reagents: Formation of a Grignard reagent from the neopentyl halide is a viable strategy to overcome the low reactivity towards nucleophilic substitution.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that determine whether a hindered alkyl halide will undergo substitution or elimination?

A1: The outcome of the reaction is primarily determined by a competition between the SN1, SN2, E1, and E2 pathways. The key factors to consider are:

  • Structure of the Alkyl Halide: The degree of substitution at the carbon bearing the leaving group (primary, secondary, tertiary) and at adjacent carbons is critical. Increased steric hindrance favors elimination.[7][13]

  • Nature of the Nucleophile/Base: The strength and steric bulk of the base/nucleophile are crucial. Strong, bulky bases favor E2 elimination.[1][3] Strong, non-bulky nucleophiles can favor SN2 in less hindered systems.[3] Weak nucleophiles/bases favor SN1/E1 pathways for tertiary and some secondary halides.[7]

  • Reaction Conditions: The solvent and temperature play a significant role. Polar aprotic solvents can favor SN2, while polar protic solvents favor SN1/E1.[5][7] Higher temperatures generally favor elimination.[5][6]

Q2: How can I selectively promote E2 elimination with a hindered alkyl halide?

A2: To favor E2 elimination, you should use a strong, sterically hindered base.[2][3] Examples of such bases include potassium tert-butoxide (t-BuOK), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and DBN (1,5-Diazabicyclo[4.3.0]non-5-ene).[1][3] Additionally, using a higher reaction temperature will further favor elimination.[5]

Q3: Why are neopentyl halides so unreactive in SN2 reactions?

A3: Neopentyl halides are primary alkyl halides, which would normally suggest reactivity towards SN2. However, the carbon adjacent to the electrophilic carbon is a quaternary center (a "neopentyl" group). This bulky group provides significant steric hindrance, effectively blocking the backside attack required for the SN2 mechanism.[10][11]

Q4: Can I get a substitution product from a neopentyl halide?

A4: Yes, but not typically through a direct SN2 reaction. Under forcing SN1 conditions (e.g., heating in a polar protic solvent like water or ethanol), a neopentyl halide can undergo solvolysis. However, the initially formed unstable primary carbocation will undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation, which then reacts with the solvent to give a rearranged substitution product.[10][12]

Data Presentation

Table 1: Relative Reaction Rates of Alkyl Halides in SN2 Reactions

Alkyl HalideRelative RateReason for Rate
Methyl Halide>30Least Steric Hindrance
Primary Halide1Baseline
Secondary Halide~0.02Increased Steric Hindrance
Neopentyl Halide~0.00001Extreme Steric Hindrance
Tertiary Halide~0Prohibitively High Steric Hindrance

Note: Rates are approximate and can vary with specific substrates and conditions.

Experimental Protocols

Protocol 1: General Procedure for E2 Elimination using a Hindered Base

This protocol describes a general method to favor the E2 elimination of a hindered secondary or tertiary alkyl halide.

  • Reagents and Setup:

    • In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the hindered alkyl halide (1.0 eq).

    • Dissolve the alkyl halide in a suitable anhydrous solvent (e.g., THF, tert-butanol).

    • In a separate flask, prepare a solution of a strong, hindered base such as potassium tert-butoxide (1.5 - 2.0 eq) in the same solvent.

  • Reaction Execution:

    • Cool the alkyl halide solution in an ice bath (0 °C).

    • Slowly add the solution of the hindered base to the stirred alkyl halide solution via a dropping funnel or syringe over 15-30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

G cluster_0 Reaction Pathway Decision Logic start Start with Hindered Alkyl Halide substrate Substrate Type? start->substrate primary Primary (Neopentyl-type) substrate->primary Hindered Primary secondary_tertiary Secondary or Tertiary substrate->secondary_tertiary Secondary/ Tertiary no_sn2 SN2 Highly Unlikely primary->no_sn2 base Base/Nucleophile? secondary_tertiary->base strong_bulky Strong, Bulky Base (e.g., t-BuOK) base->strong_bulky Strong & Bulky strong_nonbulky Strong, Non-Bulky Nucleophile base->strong_nonbulky Strong & Not Bulky weak_nucleophile Weak Nucleophile/ Weak Base base->weak_nucleophile Weak e2_major E2 is Major Product strong_bulky->e2_major sn2_e2_mix SN2/E2 Mixture (Favor E2 with Heat) strong_nonbulky->sn2_e2_mix sn1_e1_mix SN1/E1 Mixture (Favor E1 with Heat) weak_nucleophile->sn1_e1_mix

Caption: Decision tree for predicting reaction outcomes with hindered alkyl halides.

G cluster_1 Neopentyl Halide SN1 Reaction Pathway neopentyl_halide Neopentyl Halide primary_carbocation Primary Carbocation (Unstable) neopentyl_halide->primary_carbocation - Leaving Group rearrangement 1,2-Methyl Shift primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (Stable) rearrangement->tertiary_carbocation nucleophilic_attack Nucleophilic Attack (e.g., by H2O) tertiary_carbocation->nucleophilic_attack rearranged_product Rearranged Substitution Product nucleophilic_attack->rearranged_product

Caption: Rearrangement pathway in the SN1 reaction of a neopentyl halide.

References

Technical Support Center: Grignard Reagent Activation from Alkyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful activation of Grignard reagents from alkyl chlorides.

Frequently Asked Questions (FAQs)

Q1: Why is it often difficult to initiate a Grignard reaction with alkyl chlorides?

The primary challenge in initiating Grignard reactions with any organic halide, including alkyl chlorides, is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1] This layer forms upon exposure to air and prevents the magnesium from reacting with the alkyl chloride.[1] Alkyl chlorides are also generally less reactive than the corresponding bromides and iodides, which can lead to longer initiation times.[2]

Q2: What are the visual signs of a successful Grignard reaction initiation?

A successful initiation is typically marked by one or more of the following observations:

  • The appearance of a cloudy or grey/brownish color in the reaction mixture.

  • Spontaneous boiling of the solvent (particularly with low-boiling point ethers like diethyl ether).

  • The disappearance of the color of a chemical activator, such as the purple vapor or brown solution of iodine.[3]

  • Noticeable heat generation (an exothermic reaction).

  • The evolution of gas bubbles if an activator like 1,2-dibromoethane (B42909) is used.[4]

Q3: What are the most common methods to activate magnesium for the reaction?

Magnesium activation methods are broadly categorized as chemical and physical.

  • Chemical Activation: Involves using activating agents to chemically remove the oxide layer. Common activators include:

    • Iodine (I₂): A small crystal of iodine is added to the magnesium.[5]

    • 1,2-Dibromoethane (DBE): A few drops of this reactive halide can kickstart the reaction.[1]

    • Diisobutylaluminum hydride (DIBAH): A powerful activating and drying agent.[6][7]

  • Physical Activation: These methods aim to physically disrupt the magnesium oxide layer. Common techniques include:

    • Mechanical Crushing: Grinding the magnesium turnings with a glass rod to expose a fresh surface.[8]

    • Vigorous Stirring: Continuous and rapid stirring can help break the oxide layer.[9]

    • Sonication: Using an ultrasonic bath to clean the magnesium surface.[5]

Q4: Is the choice of solvent critical for Grignard reactions with alkyl chlorides?

Yes, the solvent is crucial. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential as they solvate and stabilize the Grignard reagent through coordination.[10] THF is often preferred for less reactive halides like alkyl chlorides due to its higher solvating power.[11] It is imperative that the solvent is anhydrous, as Grignard reagents are strong bases and will be quenched by water.[12]

Q5: Can I use commercially available Grignard reagents instead of preparing them in situ?

For common and simple Grignard reagents, purchasing a pre-prepared solution can be a reliable and time-saving option.[11] However, for more complex or less stable reagents, in situ preparation is often necessary.

Troubleshooting Guide

Problem: The Grignard reaction with an alkyl chloride fails to initiate.

If you have added the alkyl chloride to the magnesium suspension and observe no signs of reaction, follow these troubleshooting steps:

dot

TroubleshootingWorkflow Troubleshooting Grignard Reaction Initiation Failure start Reaction Fails to Initiate check_anhydrous Are all glassware and solvents strictly anhydrous? start->check_anhydrous solution_anhydrous Flame-dry glassware under vacuum. Use freshly distilled anhydrous solvents. check_anhydrous->solution_anhydrous No check_activator Has a magnesium activator been used? check_anhydrous->check_activator Yes solution_anhydrous->check_activator solution_activator Add a chemical or apply a physical activation method. check_activator->solution_activator No check_warming Has gentle heating been applied? check_activator->check_warming Yes solution_activator->check_warming solution_warming Gently warm the mixture with a heat gun. check_warming->solution_warming No check_reagents Are the magnesium and alkyl chloride of sufficient purity and reactivity? check_warming->check_reagents Yes solution_warming->check_reagents solution_reagents Use fresh, high-purity magnesium turnings. Consider switching to the corresponding alkyl bromide or iodide. check_reagents->solution_reagents No success Reaction Initiates check_reagents->success Yes solution_reagents->success GrignardFormationWorkflow General Experimental Workflow for Grignard Reagent Formation start Start prep_glassware Prepare Dry Glassware (Flame-dry under inert gas) start->prep_glassware add_mg Add Magnesium Turnings to the Flask prep_glassware->add_mg activate_mg Activate Magnesium (Chemical or Physical Method) add_mg->activate_mg add_solvent Add Anhydrous Ether/THF activate_mg->add_solvent initiate Add a Small Portion of Alkyl Chloride Solution add_solvent->initiate check_initiation Reaction Initiated? initiate->check_initiation troubleshoot Troubleshoot (See Guide) check_initiation->troubleshoot No add_remaining Dropwise Addition of Remaining Alkyl Chloride check_initiation->add_remaining Yes troubleshoot->activate_mg reflux Maintain Gentle Reflux add_remaining->reflux complete Grignard Reagent Formed reflux->complete

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Chiral Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of chiral purity is a critical analytical task in the pharmaceutical industry, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This guide provides an objective comparison of the primary analytical methods used for determining enantiomeric excess (% ee): High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This comparison is supported by experimental data and detailed methodologies to assist in the selection and implementation of the most suitable technique for your analytical needs.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is widely regarded as the gold standard for enantiomeric purity analysis due to its robustness, versatility, and the wide availability of chiral stationary phases (CSPs).[1] The separation is based on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[2]

ParameterTypical PerformanceNotes
Resolution (Rs) > 1.5 for baseline separationA resolution of at least 1.7 is often targeted to ensure robust quantification.[3]
Selectivity (α) > 1.1Higher selectivity factors indicate better separation between the enantiomers.
Analysis Time 10 - 30 minutesCan be optimized by adjusting flow rate and mobile phase composition.[4]
Limit of Detection (LOD) ng/mL to µg/mL rangeDependent on the detector used (e.g., UV, MS) and the analyte's properties.[5]
Limit of Quantitation (LOQ) ng/mL to µg/mL rangeTypically 3x the LOD.[5]
Precision (%RSD) < 2% for the major enantiomerFor the minor enantiomer near the LOQ, a higher %RSD may be acceptable.[3]

This protocol describes the separation of warfarin (B611796) enantiomers using a polysaccharide-based chiral stationary phase.

1. Sample Preparation:

  • Dissolve the warfarin sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Chiralpak® IG (amylose-based) (250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: 100% Methanol (B129727).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (Ambient).[6]

  • Detection: UV at 300 nm.[6]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_1 - Area_2) / (Area_1 + Area_2)] x 100 Where Area_1 is the peak area of the major enantiomer and Area_2 is the peak area of the minor enantiomer.

G cluster_prep Sample Preparation cluster_screening Initial Screening cluster_optimization Method Optimization cluster_params Parameters cluster_analysis Data Analysis SamplePrep Dissolve and Filter Sample ColumnScreening Screen Polysaccharide Columns (e.g., Chiralpak AD-H, Chiralcel OD-H) SamplePrep->ColumnScreening MobilePhaseScreening Test Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) ColumnScreening->MobilePhaseScreening Optimize Optimize Separation MobilePhaseScreening->Optimize AdjustRatio Adjust Solvent Ratio Optimize->AdjustRatio AdjustFlow Adjust Flow Rate Optimize->AdjustFlow AdjustTemp Adjust Temperature Optimize->AdjustTemp DataAcquisition Acquire Chromatogram Optimize->DataAcquisition PeakIntegration Integrate Peaks DataAcquisition->PeakIntegration EECalculation Calculate % ee PeakIntegration->EECalculation

Workflow for Chiral HPLC Method Development
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations. It utilizes supercritical carbon dioxide as the main component of the mobile phase, significantly reducing organic solvent consumption.[1] Key advantages of SFC include faster analysis times, rapid column equilibration, and often improved resolution and peak shapes compared to HPLC.[1]

A study comparing SFC and HPLC for the chiral separation of primary amines on a cyclofructan-based CSP showed that SFC provided comparable selectivities and analysis times with improved peak symmetries.[7] For the separation of proline derivatives on a polysaccharide-type CSP, SFC achieved better resolution for Boc-2-methylproline with a shorter run time compared to HPLC.[8]

ParameterChiral SFCChiral HPLC (Normal Phase)
Analysis Time Typically 3-5 times fasterLonger due to higher viscosity of mobile phase
Solvent Consumption Significantly lowerHigh consumption of organic solvents
Resolution Often higherCan be high, but may require longer run times
Peak Shape Generally sharper peaksCan be broader
Equilibration Time FasterSlower

This protocol outlines a general approach for the chiral separation of primary amines using SFC.

1. Sample Preparation:

  • Dissolve the amine sample in the mobile phase co-solvent (e.g., methanol) to a concentration of 1 mg/mL.

2. SFC System and Conditions:

  • SFC System: An analytical SFC system with a UV or MS detector.

  • Column: Cyclofructan-based CSP (e.g., CF6-P).[7]

  • Mobile Phase: Supercritical CO2 and a co-solvent (e.g., methanol) with additives. A common mobile phase is 0.3-0.2% (v/v) trifluoroacetic acid-triethylamine in methanol as the modifier.[7]

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-200 bar.

  • Column Temperature: 25-40 °C.

  • Detection: UV at an appropriate wavelength.

3. Data Analysis:

  • Similar to HPLC, integrate the peak areas of the enantiomers and calculate the % ee.

Start Racemic Sample ScreenColumns Screen Multiple Chiral Columns (e.g., Polysaccharide-based) Start->ScreenColumns ScreenModifiers Screen Co-solvent Modifiers (e.g., Methanol, Ethanol, Isopropanol) ScreenColumns->ScreenModifiers ScreenAdditives Screen Additives (e.g., TFA, DEA for acidic/basic analytes) ScreenModifiers->ScreenAdditives Optimization Optimize Conditions (Gradient, Temperature, Back Pressure) ScreenAdditives->Optimization Analysis Analyze and Quantify Optimization->Analysis End Report % ee Analysis->End

Workflow for Chiral SFC Method Screening
Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. Separation is achieved by adding a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities.[9] Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[10]

ParameterTypical PerformanceNotes
Efficiency (Plates/meter) > 100,000High efficiency leads to sharp peaks and excellent resolution.
Analysis Time 5 - 20 minutesVery fast separations are possible.
Sample Volume Nanoliter rangeIdeal for precious or limited samples.
Solvent Consumption Microliter range per runA "green" analytical technique.
Versatility High, through choice of chiral selectorA wide variety of chiral selectors are available, including cyclodextrins, antibiotics, and proteins.[10][11][12]

This protocol describes the enantiomeric separation of beta-blockers using a cyclodextrin-based chiral selector.[9][13]

1. Sample Preparation:

  • Dissolve the beta-blocker sample in water or the BGE to a final concentration of 0.1-1 mg/mL.

2. CE System and Conditions:

  • CE System: A standard CE system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm effective length).

  • Background Electrolyte (BGE): 50 mM Tris buffer at pH 4.0 containing 8 mM Carboxymethylated-β-cyclodextrin (CM-β-CD).[9]

  • Voltage: 24 kV.[9]

  • Temperature: 20 °C.[9]

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: On-capillary UV detection at a suitable wavelength (e.g., 214 nm).

3. Data Analysis:

  • Determine the migration times of the two enantiomers.

  • Calculate the % ee based on the corrected peak areas (peak area divided by migration time).

Analyte Chiral Analyte AnalyteType Determine Analyte Properties (Acidic, Basic, Neutral) Analyte->AnalyteType NeutralCD Try Neutral Cyclodextrins (e.g., HP-β-CD) AnalyteType->NeutralCD Neutral ChargedCD Try Charged Cyclodextrins (e.g., SBE-β-CD, CM-β-CD) AnalyteType->ChargedCD Charged Optimization Optimize Selector Concentration and BGE pH NeutralCD->Optimization ChargedCD->Optimization DualCD Consider Dual CD Systems DualCD->Optimization OtherSelectors Explore Other Selectors (Antibiotics, Proteins) OtherSelectors->Optimization Optimization->DualCD Partial Resolution Optimization->OtherSelectors No Separation Separation Achieve Enantioseparation Optimization->Separation

Decision Pathway for Chiral Selector in CE
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum. This is achieved by using either a chiral derivatizing agent (CDA) to form covalent diastereomeric adducts or a chiral solvating agent (CSA) to form non-covalent diastereomeric complexes.[14]

ParameterTypical PerformanceNotes
Accuracy High, direct measure of molar ratioIntegration of well-resolved signals provides accurate quantification.
Analysis Time < 90 minutes per sampleIncludes sample preparation and data acquisition.[15]
Sample Requirement mg quantitiesHigher concentration needed compared to chromatographic methods.
Non-destructive YesThe sample can be recovered after analysis.
Information Content HighProvides structural information in addition to purity.

This protocol describes the determination of the enantiomeric purity of a chiral primary amine using a three-component derivatization system.[15][16]

1. Sample Preparation:

  • In an NMR tube, mix the chiral primary amine (approx. 0.1 mmol), 2-formylphenylboronic acid (1 equivalent), and an enantiopure diol such as (S)-BINOL (1.1 equivalents).[15]

  • Dissolve the mixture in 0.6 mL of deuterated chloroform (B151607) (CDCl3).

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the signals of interest.

3. Data Analysis:

  • Identify the well-resolved signals corresponding to the two diastereomeric iminoboronate esters formed in situ. The imine proton is often a good diagnostic signal.[15]

  • Carefully integrate the signals for each diastereomer.

  • The ratio of the integrals directly reflects the enantiomeric ratio of the starting amine. Calculate the % ee from this ratio.

Enantiomers Mixture of Enantiomers (Spectroscopically Indistinguishable) AddAuxiliary Add Chiral Auxiliary Enantiomers->AddAuxiliary CDA Chiral Derivatizing Agent (CDA) AddAuxiliary->CDA Covalent Bonding CSA Chiral Solvating Agent (CSA) AddAuxiliary->CSA Non-covalent Interaction Diastereomers Formation of Diastereomers (Spectroscopically Distinguishable) CDA->Diastereomers CSA->Diastereomers NMR ¹H NMR Spectroscopy Diastereomers->NMR Signals Distinct Signals for each Diastereomer NMR->Signals Integration Integrate Signal Areas Signals->Integration Calculation Calculate Enantiomeric Ratio and % ee Integration->Calculation

Pathway for NMR Chiral Purity Determination

Conclusion: A Comparative Overview

The choice of the most appropriate analytical method for chiral purity determination depends on several factors, including the properties of the analyte, the required sensitivity and accuracy, sample availability, and the desired throughput.

  • Chiral HPLC remains the most widely used and versatile technique, with a vast library of chiral stationary phases and established protocols.

  • Chiral SFC offers a significant advantage in terms of speed and reduced solvent consumption, making it an excellent choice for high-throughput screening and preparative separations.

  • Chiral CE provides unparalleled separation efficiency and is ideal for situations where sample volume is limited.

  • NMR Spectroscopy is a powerful tool for accurate quantification and provides valuable structural information, although it is less sensitive than chromatographic methods.

By understanding the principles, performance characteristics, and experimental workflows of each of these techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and stereochemical integrity of their chiral compounds.

References

A Comparative Guide to Chiral Alkylating Agents in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise construction of stereogenic centers is a cornerstone of modern organic and medicinal chemistry. Chiral alkylating agents and methodologies for asymmetric alkylation are pivotal in this endeavor, enabling the synthesis of enantiomerically pure compounds that are crucial for therapeutic applications. This guide provides a comparative analysis of prominent chiral alkylation strategies, focusing on the performance of chiral auxiliaries and phase-transfer catalysts, supported by experimental data and detailed protocols.

Performance Comparison of Chiral Alkylation Strategies

The efficacy of a chiral alkylating strategy is primarily assessed by the stereoselectivity of the reaction, reported as diastereomeric excess (de) or enantiomeric excess (ee), and the chemical yield. Below is a comparative summary of the performance of widely used chiral auxiliaries and phase-transfer catalysts in asymmetric alkylation reactions.

Chiral Auxiliary-Mediated Alkylation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

Table 1: Performance of Common Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) (%)
Evans' Oxazolidinones N-Propionyl-(S)-4-benzyloxazolidin-2-oneAllyl iodideNaHMDS92>99:1 dr
N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl bromideLDA80-92>99:1 dr
N-Butyryl-(S)-4-isopropyloxazolidin-2-oneMethyl iodideNaHMDS8599:1 dr
Myers' Pseudoephedrine Amides N-Propionyl-(1R,2R)-pseudoephedrineBenzyl bromideLDA99≥99:1 dr
N-Butanoyl-(1R,2R)-pseudoephedrineMethyl iodideLDA90≥98:2 dr
N-Propionyl-(1S,2S)-pseudoephenamineBenzyl bromideLDA/LiCl99≥99:1 dr
Enders' SAMP/RAMP Hydrazones 3-Pentanone SAMP HydrazoneEthyl iodideLDA56-58≥95 ee
Propanal SAMP HydrazoneMethyl iodideLDA70≥98 ee
Cyclohexanone RAMP HydrazoneMethyl iodideLDA65-72≥96 ee

Data compiled from multiple sources.[1][2][3]

Chiral Phase-Transfer Catalysis

Chiral phase-transfer catalysis (PTC) utilizes a chiral catalyst, typically a quaternary ammonium (B1175870) salt derived from a natural product like a cinchona alkaloid, to shuttle an enolate from an aqueous or solid phase into an organic phase for alkylation. This method avoids the need for stoichiometric chiral auxiliaries.

Table 2: Performance of Chiral Phase-Transfer Catalysts in Asymmetric Alkylation

SubstrateElectrophileCatalystBaseYield (%)Enantiomeric Excess (ee) (%)
2,2-Diphenylethyl tert-butyl α-methylmalonateBenzyl bromide(S,S)-3,4,5-Trifluorophenyl-NAS bromide50% KOH (aq)9595
2,2-Diphenylethyl tert-butyl α-methylmalonateAllyl bromide(S,S)-3,4,5-Trifluorophenyl-NAS bromide50% KOH (aq)9986
2,2-Diphenylethyl tert-butyl α-methylmalonatep-Chlorobenzyl bromide(S,S)-3,4,5-Trifluorophenyl-NAS bromide50% KOH (aq)9998
tert-Butyl 2-oxocyclopentane-1-carboxylateBenzyl bromideCinchona alkaloid derivativeK₂CO₃9590
tert-Butyl 2-oxoindane-1-carboxylateBenzyl bromideCinchona alkaloid derivativeCs₂CO₃9991

Data compiled from multiple sources.[4][5]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of these methodologies.

Evans' Asymmetric Alkylation Protocol[1]
  • Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene (B28343) is added triethylamine (B128534) (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Propionic anhydride (B1165640) (1.2 equiv) is then added, and the mixture is heated to reflux for 30 minutes. After cooling, the reaction is quenched with water, and the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, is extracted, dried, and purified.

  • Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate. Allyl iodide (1.2 equiv) is then added, and the reaction is stirred at -78 °C until completion (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified by chromatography. The diastereomeric ratio is typically determined by GC or NMR analysis.

  • Auxiliary Cleavage: The purified alkylated product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. Lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) are added, and the mixture is stirred until the starting material is consumed. The chiral auxiliary can be recovered, and the desired chiral carboxylic acid is isolated after an appropriate workup.

Myers' Asymmetric Alkylation Protocol[1][6][7]
  • Amide Formation: (1R,2R)-(+)-Pseudoephedrine (1.0 equiv) is dissolved in an appropriate solvent and reacted with an acyl chloride or anhydride (1.1 equiv) in the presence of a base such as triethylamine or pyridine (B92270) to form the corresponding amide.

  • Asymmetric Alkylation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C is slowly added a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF. The mixture is stirred and allowed to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes. The reaction is then cooled to the desired temperature (e.g., 0 °C or -78 °C), and the alkylating agent (1.1-1.5 equiv) is added. The reaction is monitored by TLC.

  • Auxiliary Cleavage: The alkylated amide can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, or reduced to the primary alcohol.

Enders' SAMP/RAMP Asymmetric Alkylation Protocol[1][8]
  • Hydrazone Formation: The ketone or aldehyde (1.0 equiv) is reacted with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) (1.2 equiv) in an appropriate solvent. The mixture is stirred, typically at room temperature or with gentle heating, until hydrazone formation is complete. The crude hydrazone is purified by distillation or recrystallization.

  • Asymmetric Alkylation: The purified hydrazone (1.0 equiv) is dissolved in dry diethyl ether or THF and cooled to 0 °C. A solution of lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise to deprotonate the hydrazone. The reaction is then cooled to a low temperature (e.g., -78 °C or -110 °C), and the alkyl halide (1.1 equiv) is added slowly. The reaction is allowed to warm to room temperature and stirred until completion.

  • Auxiliary Cleavage: The alkylated hydrazone is cleaved to regenerate the chiral ketone or aldehyde. A common method is ozonolysis, followed by a reductive workup.

Protocol for Determining Enantiomeric Excess by Chiral HPLC[9][10][11]
  • Sample Preparation: Accurately weigh and dissolve the product in a suitable solvent (e.g., a mixture of n-hexane and isopropanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Chiral Stationary Phase (CSP): Select an appropriate chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).

    • Mobile Phase: A mixture of a nonpolar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio is optimized to achieve good separation.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times. Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Visualizing Mechanisms and Workflows

Asymmetric Alkylation Workflow Using a Chiral Auxiliary

The general process of using a chiral auxiliary for asymmetric synthesis involves three main stages: attachment of the auxiliary, diastereoselective alkylation, and removal of the auxiliary to yield the enantiomerically enriched product.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Removal A Achiral Substrate C Substrate-Auxiliary Adduct (S-A) A->C B Chiral Auxiliary (A) B->C D Enolate Formation (Base) C->D E Alkylation (Electrophile, R-X) D->E F Alkylated Adduct (R-S-A*) E->F G Cleavage F->G H Enantiomerically Enriched Product (R-S) G->H I Recovered Chiral Auxiliary (A*) G->I

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Mechanism of Action of Trabectedin (B1682994): A Chiral Anticancer Alkylating Agent

Trabectedin is a chiral, marine-derived natural product with a unique mechanism of action that involves binding to the minor groove of DNA and interfering with DNA repair pathways, ultimately leading to cell cycle arrest and apoptosis.[6][7][8][9][10]

G Trabectedin Trabectedin (Chiral Alkylating Agent) DNAMinorGroove DNA Minor Groove Trabectedin->DNAMinorGroove Binds to DNAAdduct Covalent DNA Adduct DNAMinorGroove->DNAAdduct Forms DNAHelixDistortion DNA Helix Distortion DNAAdduct->DNAHelixDistortion RNAPolII RNA Polymerase II Stalling DNAAdduct->RNAPolII TCNER Transcription-Coupled Nucleotide Excision Repair (TC-NER) DNAHelixDistortion->TCNER Inhibits HRR Homologous Recombination Repair (HRR) DNAHelixDistortion->HRR Inhibits TranscriptionFactors Transcription Factors DNAHelixDistortion->TranscriptionFactors Displaces DSB Double-Strand Breaks (DSBs) DNAHelixDistortion->DSB TCNER->RNAPolII HRR->DSB TranscriptionInhibition Transcription Inhibition TranscriptionFactors->TranscriptionInhibition RNAPolII->TranscriptionInhibition CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest TranscriptionInhibition->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Simplified signaling pathway for the anticancer agent Trabectedin.

References

A Comparative Guide to Chiral Electrophiles in Asymmetric Synthesis: (S)-(+)-1-Chloro-2-methylbutane in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the choice of a chiral electrophile is a critical determinant of stereochemical outcomes. For researchers, scientists, and drug development professionals, understanding the comparative performance of these reagents is paramount for the efficient construction of enantiomerically pure molecules. This guide provides an objective comparison of (S)-(+)-1-Chloro-2-methylbutane with other classes of chiral electrophiles, supported by available experimental data.

This compound is a versatile chiral building block frequently employed in organic and pharmaceutical synthesis.[1] Its utility lies in its ability to participate in nucleophilic substitution reactions, allowing for the introduction of a chiral fragment into a target molecule.[1] This primary alkyl halide is particularly valuable in the synthesis of complex chiral compounds where the stereochemistry at a specific position is crucial for biological activity.

Performance in Nucleophilic Substitution Reactions

The primary mode of reaction for this compound is the S(_N)2 mechanism, which proceeds with inversion of configuration at the stereocenter.[2] The steric hindrance around the electrophilic carbon is a key factor influencing the reaction rate. As a primary alkyl halide with a methyl group at the C-2 position, it represents a moderately hindered substrate.

Table 1: Performance of this compound in a Representative S(_N)2 Reaction

NucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)Reference
Sodium Azide (B81097) (NaN₃)DMF6012>95 (predicted)>99 (predicted)[3][4]

Comparison with Other Chiral Electrophiles

For a comprehensive evaluation, we will compare this compound with other classes of chiral electrophiles, namely proline derivatives and chiral sulfinyl compounds. It is important to note that these compounds often act as chiral auxiliaries or catalysts, but they can also function as electrophiles in specific contexts.

Proline-Derived Electrophiles

Proline and its derivatives can be converted into chiral electrophiles, such as N-acyliminium ions, which are highly reactive intermediates in carbon-carbon and carbon-heteroatom bond-forming reactions.[5] These reactions often exhibit high levels of stereocontrol.

Table 2: Performance of Proline-Derived Electrophiles in Asymmetric Amination

Electrophile PrecursorNucleophileCatalystSolventYield (%)Enantiomeric Excess (ee%)Reference
KetonesAzodicarboxylatesL-Proline-Highup to 99[6]
Branched β-Keto CarbonylsN-HydroxycarbamatesL-Proline-derived primary amine/Cu(I)Acetonitrileup to 99up to 99[5]
Chiral Sulfinyl Electrophiles

Chiral sulfinyl compounds, such as sulfinate esters and sulfinimidoyl halides, can act as electrophiles at the sulfur atom.[7][8] Nucleophilic substitution at the chiral sulfur center allows for the synthesis of a variety of enantioenriched sulfur-containing compounds.

Table 3: Performance of Chiral Sulfinyl Electrophiles in Asymmetric Synthesis

ElectrophileNucleophileCatalystSolventYield (%)Enantiomeric Excess (ee%)Reference
Racemic Sulfinamides (activated)AlcoholsCinchonidine--Excellent[9]
Sulfinimidoyl IodidesWaterAnionic Stereogenic-at-Cobalt(III) Complex--High[7][8]
Chlorosulfite estersDialkylzinc reagents--Highup to 92 (96:4 dr)[10]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for reactions involving the discussed classes of chiral electrophiles.

Synthesis of (S)-(-)-2-Methylbutyl Azide from this compound (Predicted Protocol)

This protocol is based on general procedures for the synthesis of alkyl azides from alkyl halides.[3][4]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield (S)-(-)-2-Methylbutyl azide.

  • The enantiomeric excess of the product can be determined by chiral GC analysis.

L-Proline-Catalyzed Asymmetric α-Amination of Ketones

This protocol is a general representation of the direct catalytic asymmetric α-amination of ketones.[6]

Materials:

  • Ketone (e.g., cyclohexanone)

  • Azodicarboxylate (e.g., dibenzyl azodicarboxylate)

  • L-Proline

  • Solvent (e.g., CH₂Cl₂)

Procedure:

  • To a solution of the ketone (1.0 eq) in the chosen solvent, add L-proline (10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the azodicarboxylate (1.2 eq) and continue stirring at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically purified by column chromatography on silica (B1680970) gel to afford the α-aminated ketone.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing Reaction Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

sn2_workflow start Start dissolve Dissolve this compound and NaN3 in DMF start->dissolve react Heat and Stir (60 °C, 12h) dissolve->react workup Aqueous Workup and Extraction react->workup dry Dry and Concentrate workup->dry product (S)-(-)-2-Methylbutyl Azide dry->product

Caption: Workflow for the S(_N)2 synthesis of a chiral azide.

proline_catalysis cluster_catalyst Catalytic Cycle proline L-Proline enamine Chiral Enamine Intermediate proline->enamine + Ketone ketone Ketone enamine->proline + Product product α-Aminated Ketone (Chiral Product) enamine->product electrophile Azodicarboxylate (Electrophile) electrophile->enamine Attack

References

A Comparative Guide to the Reaction Outcomes of Racemic 1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction outcomes of racemic 1-chloro-2-methylbutane (B150327), a primary alkyl halide with significant steric hindrance near the reaction center. Understanding the competitive nature of substitution (SN1, SN2) and elimination (E1, E2) reactions is crucial for predicting product formation and designing synthetic pathways. This document outlines the mechanistic pathways, expected product distributions based on reaction conditions, and provides supporting experimental protocols.

Introduction to the Reactivity of 1-Chloro-2-methylbutane

1-Chloro-2-methylbutane is a chiral primary alkyl halide. Its structure presents a unique case for reactivity: as a primary halide, it might be expected to favor SN2 and E2 reactions. However, the presence of a methyl group on the adjacent carbon (C2) creates steric hindrance, which can significantly slow down the SN2 pathway. Furthermore, under conditions favoring ionization, the initially formed unstable primary carbocation can undergo a 1,2-hydride shift to form a much more stable tertiary carbocation, opening up SN1 and E1 pathways. This guide will explore the interplay of these factors in determining the reaction products.

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of the chlorine atom by a nucleophile. The mechanism, and therefore the product's stereochemistry and the potential for rearrangement, is highly dependent on the reaction conditions.

SN2: Bimolecular Nucleophilic Substitution

The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[1] This leads to an inversion of the stereochemical configuration at the chiral center.[2] For (S)-1-chloro-2-methylbutane, the product would be the (R)-substituted compound. However, the rate of SN2 reactions is highly sensitive to steric hindrance.[1] The methyl group at the C2 position of 1-chloro-2-methylbutane impedes the backside attack of the nucleophile, making SN2 reactions slower compared to unhindered primary alkyl halides like 1-chlorobutane.[3]

Favorable Conditions:

  • Nucleophile: Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻).[4]

  • Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) that solvate the cation but not the nucleophile, enhancing its reactivity.[5]

  • Temperature: Lower temperatures generally favor substitution over elimination.[6]

SN2_Pathway reactant Racemic 1-Chloro-2-methylbutane transition_state Transition State (Backside Attack) reactant->transition_state Strong Nucleophile (e.g., NaCN in Ethanol) product Inverted Substitution Product transition_state->product

Caption: SN2 reaction pathway for 1-chloro-2-methylbutane.

SN1: Unimolecular Nucleophilic Substitution

The SN1 reaction proceeds in two steps: the rate-limiting formation of a carbocation, followed by a rapid attack by a nucleophile.[7] For 1-chloro-2-methylbutane, the initial ionization would form a highly unstable primary carbocation. This intermediate rapidly rearranges via a 1,2-hydride shift to form a more stable tertiary carbocation.

The resulting tertiary carbocation is planar (sp² hybridized), meaning the nucleophile can attack from either face.[8] If the starting material is chiral, this leads to a mixture of enantiomers, often approaching a racemic mixture.[9][10]

Favorable Conditions:

  • Nucleophile: Weak nucleophiles (e.g., H₂O, ROH).[4]

  • Solvent: Polar protic solvents (e.g., water, ethanol) that can stabilize the carbocation intermediate and the leaving group.[5]

  • Substrate: While primary, the ability to rearrange to a tertiary carbocation makes this pathway possible.

SN1_Pathway reactant Racemic 1-Chloro-2-methylbutane primary_carbocation Primary Carbocation (Unstable) reactant->primary_carbocation Slow, Rate-Limiting rearrangement 1,2-Hydride Shift primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (Planar, Stable) rearrangement->tertiary_carbocation product Racemic Substitution Product (e.g., 2-methyl-2-butanol) tertiary_carbocation->product Weak Nucleophile (e.g., H₂O)

Caption: SN1 reaction pathway showing carbocation rearrangement.

Elimination Reactions (E1 and E2)

Elimination reactions compete with substitution and result in the formation of alkenes. The mechanism is dictated by the strength of the base and the reaction conditions.

E2: Bimolecular Elimination

The E2 reaction is a concerted, single-step process where a base removes a proton from a carbon adjacent to the leaving group (β-carbon), while the leaving group departs simultaneously.[11] This reaction requires a strong base. For 1-chloro-2-methylbutane, there are two different types of β-protons, leading to two possible alkene products. The product distribution is governed by regioselectivity, which is highly influenced by the steric bulk of the base.

  • Zaitsev's Rule: With a small, strong base (e.g., sodium ethoxide, potassium hydroxide), the more substituted (and more stable) alkene is the major product.[12] For 1-chloro-2-methylbutane, this is 2-methyl-2-butene (B146552) .

  • Hofmann's Rule: With a bulky, sterically hindered base (e.g., potassium tert-butoxide), the base preferentially removes the less sterically hindered proton, leading to the formation of the less substituted alkene as the major product.[11] For 1-chloro-2-methylbutane, this is 2-methyl-1-butene (B49056) .

Favorable Conditions:

  • Base: Strong bases are required.[4]

  • Solvent: Less polar solvents are often used.

  • Temperature: Higher temperatures favor elimination over substitution.[6]

E2_Pathway cluster_products Products cluster_products_bulky Products zaitsev 2-Methyl-2-butene (Zaitsev Product, Major) hofmann 2-Methyl-1-butene (Hofmann Product, Minor) zaitsev_bulky 2-Methyl-2-butene (Zaitsev Product, Minor) hofmann_bulky 2-Methyl-1-butene (Hofmann Product, Major) reactant Racemic 1-Chloro-2-methylbutane small_base Strong, Small Base (e.g., KOH in Ethanol) reactant->small_base bulky_base Strong, Bulky Base (e.g., KOC(CH₃)₃) reactant->bulky_base small_base->zaitsev small_base->hofmann bulky_base->zaitsev_bulky bulky_base->hofmann_bulky

Caption: E2 reaction outcomes based on the steric bulk of the base.

E1: Unimolecular Elimination

The E1 reaction pathway competes with the SN1 pathway and proceeds through the same rearranged tertiary carbocation intermediate.[10] Instead of attacking the carbocation, a weak base removes a proton from an adjacent carbon to form an alkene. E1 reactions typically follow Zaitsev's rule, favoring the formation of the most stable, more substituted alkene.[4] Therefore, the major elimination product under E1 conditions is 2-methyl-2-butene .

Data Presentation: Summary of Reaction Outcomes

The following tables summarize the expected products for racemic 1-chloro-2-methylbutane under various reaction conditions. Product ratios are predictive and can vary with precise experimental conditions.

Table 1: Substitution Reaction Outcomes

MechanismReagents & ConditionsMajor Product(s)Minor Product(s)Stereochemistry
SN2 NaCN in acetone, low temp.2-MethylpentanenitrileEliminationInversion of config.
SN1 H₂O, heat (solvolysis)2-Methyl-2-butanol (B152257) (from rearranged carbocation)E1 productsRacemization (mixture)

Table 2: Elimination Reaction Outcomes

MechanismReagents & ConditionsMajor Product(s)Minor Product(s)Regioselectivity
E2 KOH in ethanol (B145695), heat2-Methyl-2-butene2-Methyl-1-buteneZaitsev
E2 KOC(CH₃)₃ in t-butanol, heat2-Methyl-1-butene2-Methyl-2-buteneHofmann
E1 H₂O, heat (competes with SN1)2-Methyl-2-buteneSN1 productZaitsev

Experimental Protocols

Protocol 1: E2 Dehydrohalogenation of 1-Chloro-2-methylbutane

This protocol is adapted from a known procedure for the dehydrohalogenation of 1-chloro-2-methylbutane.[13]

Objective: To synthesize 2-methyl-2-butene and 2-methyl-1-butene via an E2 elimination and analyze the product distribution.

Materials:

  • 5-mL conical vial with a triangular spin vane

  • Thermometer adapter with rubber hose attachment

  • Hot plate with aluminum heating block

  • 1-Chloro-2-methylbutane

  • Ethanolic potassium hydroxide (B78521) solution (strong, small base)

  • Potassium tert-butoxide in tert-butanol (B103910) (strong, bulky base)

  • Gas collection apparatus (inverted, water-filled test tubes in a beaker)

  • Gas chromatograph (GC) for product analysis

Procedure (using Ethanolic KOH):

  • Add 3.0 mL of ethanolic potassium hydroxide solution to a 5-mL conical vial containing a spin vane.

  • Carefully add 0.48 mL (approx. 4.0 mmol) of 1-chloro-2-methylbutane to the vial.

  • Attach the thermometer adapter and secure the assembly in a heating block on a hot plate.

  • While stirring, slowly heat the reaction mixture until gas evolution begins.

  • Collect the gaseous alkene products by displacing water from an inverted test tube.

  • Continue heating until gas evolution ceases.

  • Analyze the collected gas sample using GC to determine the ratio of 2-methyl-2-butene to 2-methyl-1-butene.

  • Repeat the experiment using potassium tert-butoxide as the base to observe the change in product ratio.

Protocol 2: Competitive SN1/E1 Solvolysis

Objective: To observe the formation of substitution and elimination products from the solvolysis of 1-chloro-2-methylbutane.

Materials:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • 1-Chloro-2-methylbutane

  • 50% aqueous ethanol solution

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • GC-Mass Spectrometer (GC-MS) for product identification

Procedure:

  • In a round-bottom flask, combine 2 mL of 1-chloro-2-methylbutane with 20 mL of 50% aqueous ethanol.

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Add 20 mL of cold water and 20 mL of diethyl ether. Shake and separate the layers.

  • Wash the organic layer with 10 mL of water, then with 10 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried ether solution and carefully evaporate the solvent.

  • Analyze the resulting liquid product mixture by GC-MS to identify the presence of 2-methyl-2-butanol (SN1 product) and 2-methyl-2-butene/2-methyl-1-butene (E1 products).

References

Unveiling Stereochemistry's Impact: A Comparative Analysis of (S)-(+) and (R)-(-) Enantiomers in Drug Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of atoms in a drug molecule, a property known as stereochemistry, plays a pivotal role in its pharmacological activity. For chiral drugs, which exist as non-superimposable mirror images called enantiomers, this three-dimensional structure can dictate the difference between a potent therapeutic effect and inactivity or even toxicity. This guide provides a detailed comparison of the efficacy of drugs synthesized with (S)-(+) versus (R)-(-) enantiomers, supported by quantitative data, experimental protocols, and visualizations of the underlying biological pathways.

Chiral drugs are often synthesized and administered as a racemic mixture, containing a 50:50 ratio of both enantiomers. However, the human body, being a chiral environment, often interacts differently with each enantiomer. One enantiomer, termed the "eutomer," is responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or contribute to undesirable side effects.[1][2] This understanding has led to the development of "chiral switches," where a successful racemic drug is re-developed as a single-enantiomer product to improve its therapeutic profile.[2]

This guide will delve into two illustrative examples: the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and the bronchodilator albuterol, to highlight the profound impact of stereoisomerism on drug efficacy.

Ibuprofen: A Tale of Two Enantiomers in Inflammation

Ibuprofen is a widely used over-the-counter medication for pain, fever, and inflammation. It is commonly sold as a racemic mixture of (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The anti-inflammatory and analgesic effects of ibuprofen are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3]

Data Presentation: Comparative Efficacy of Ibuprofen Enantiomers

The therapeutic activity of racemic ibuprofen is almost exclusively attributed to the (S)-(+)-enantiomer, which is a potent inhibitor of both COX-1 and COX-2 enzymes. The (R)-(-)-enantiomer is largely inactive in this regard.[4][5] A crucial aspect of ibuprofen's pharmacology is the in vivo unidirectional chiral inversion of the inactive R(-)-enantiomer to the active S(+)-enantiomer, which contributes to the overall therapeutic effect of the racemic mixture.[4]

Enantiomer/MixtureTarget EnzymeIC50 (µM)
(S)-(+)-Ibuprofen COX-11.8[4]
COX-24.6[4]
(R)-(-)-Ibuprofen COX-1>1000[4]
COX-2>1000[4]
Racemic Ibuprofen COX-1~12-13[6][7]
COX-2~80-370[6][7]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

The inhibitory activity of ibuprofen enantiomers on COX enzymes is typically determined using in vitro assays. Two common methods are the purified enzyme assay and the whole blood assay.

1. In Vitro COX Inhibition Assay using Purified Enzymes

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

  • Objective: To determine the concentration of the test compound required to inhibit 50% of the COX enzyme activity (IC50).

  • Principle: The assay measures the peroxidase activity of COX. COX converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is monitored by the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a measurable color change.

  • Materials:

    • Purified ovine or human COX-1 and COX-2 enzymes

    • Test compounds (S)-(+)-Ibuprofen, (R)-(-)-Ibuprofen, Racemic Ibuprofen

    • Arachidonic acid (substrate)

    • Hemin (cofactor)

    • TMPD (chromogenic substrate)

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Procedure:

    • In a 96-well plate, add assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).

    • Add various concentrations of the test compound or a vehicle control to the wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the colorimetric substrate solution followed by arachidonic acid to all wells.

    • Immediately read the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader in kinetic mode.

    • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to determine the IC50 value.

2. Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of NSAID activity by accounting for factors such as protein binding.[8]

  • Objective: To determine the IC50 of a test compound for COX-1 and COX-2 in a whole blood matrix.

  • Principle: COX-1 activity is measured by the production of thromboxane (B8750289) B2 (TXB2) during blood clotting, while COX-2 activity is measured by the production of prostaglandin E2 (PGE2) after stimulation with lipopolysaccharide (LPS).[9][10]

  • Procedure:

    • COX-1 Activity:

      • Collect whole blood from healthy, drug-free donors.

      • Aliquot the blood into tubes containing various concentrations of the test compound or a vehicle control.

      • Allow the blood to clot at 37°C for a set time (e.g., 1 hour) to trigger platelet activation and TXB2 synthesis.[6]

      • Centrifuge to separate the serum.

      • Quantify TXB2 levels in the serum using an enzyme-linked immunosorbent assay (ELISA).[6]

    • COX-2 Activity:

      • Aliquot whole blood into tubes containing a COX-1 inhibitor (to isolate COX-2 activity), LPS (to induce COX-2 expression), and various concentrations of the test compound.[11]

      • Incubate at 37°C for an extended period (e.g., 24 hours) to allow for COX-2 induction and PGE2 production.[6]

      • Centrifuge to separate the plasma.

      • Quantify PGE2 levels in the plasma using ELISA.[6]

    • Data Analysis: For both assays, calculate the IC50 value by determining the concentration of the drug that causes a 50% reduction in TXB2 or PGE2 production compared to the vehicle control.

Mandatory Visualization

Cyclooxygenase Signaling Pathway Cyclooxygenase (COX) Signaling Pathway and Inhibition by Ibuprofen Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Injury/Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Thromboxane synthase Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet Platelet Aggregation Thromboxane->Platelet Ibuprofen (S)-(+)-Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2

Caption: Inhibition of COX-1 and COX-2 by (S)-(+)-Ibuprofen in the arachidonic acid pathway.

Albuterol: Stereoselectivity in Bronchodilation

Albuterol (also known as salbutamol) is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD). It is administered as a racemic mixture of (R)-(-)-albuterol and (S)-(+)-albuterol.

The therapeutic effect of albuterol is mediated by the (R)-enantiomer, which binds to the β2-adrenergic receptor with approximately 100-fold greater affinity than the (S)-enantiomer and is responsible for its bronchodilating activity.[12] The (S)-enantiomer is not only less active but has been suggested to have pro-inflammatory effects and may even augment bronchospasm, potentially limiting the clinical efficacy of the racemic mixture.[13][14][15]

Data Presentation: Comparative Efficacy of Albuterol Enantiomers

The distinct pharmacological profiles of the albuterol enantiomers are evident from their differing affinities for the β2-adrenergic receptor and their downstream effects.

Enantiomer/MixturePrimary TargetPharmacological Effect
(R)-(-)-Albuterol (Levalbuterol) β2-Adrenergic ReceptorHigh-affinity agonist, potent bronchodilator, anti-inflammatory effects.[12][14][16]
(S)-(+)-Albuterol β2-Adrenergic ReceptorLow-affinity, may have pro-inflammatory effects and can increase airway reactivity.[14][16]
Racemic Albuterol β2-Adrenergic ReceptorBronchodilator (due to the (R)-enantiomer), but potential for paradoxical effects with chronic use (attributed to the (S)-enantiomer).[16]
Experimental Protocols

The differential activity of albuterol enantiomers can be assessed using receptor binding assays and functional assays that measure downstream signaling events.

1. Beta-2 Adrenergic Receptor (β2AR) Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Objective: To quantify the binding affinity of (R)- and (S)-albuterol for the β2-adrenergic receptor.

  • Principle: The assay is based on the competition between a fixed concentration of a radiolabeled β2AR antagonist (e.g., [³H]-Dihydroalprenolol) and varying concentrations of the unlabeled test compound (albuterol enantiomers) for binding to the β2AR in a cell membrane preparation. The amount of bound radioligand is inversely proportional to the concentration of the competing unlabeled ligand.[17]

  • Materials:

    • Membrane preparations from cells expressing the human β2-adrenergic receptor.[18]

    • Radiolabeled β2AR antagonist (e.g., [³H]-Dihydroalprenolol).

    • Test compounds: (R)-(-)-Albuterol, (S)-(+)-Albuterol.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membrane preparation with the radiolabeled antagonist and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation.[17]

2. cAMP Accumulation Functional Assay

This assay measures the functional consequence of β2AR activation by quantifying the production of the second messenger, cyclic AMP (cAMP).

  • Objective: To determine the potency (EC50) and efficacy of albuterol enantiomers in activating the β2-adrenergic receptor.

  • Principle: Activation of the β2AR, a Gs protein-coupled receptor, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[19] The amount of cAMP produced is a measure of receptor activation.

  • Procedure:

    • Culture cells expressing the human β2-adrenergic receptor.

    • Treat the cells with varying concentrations of the albuterol enantiomers.

    • After a specific incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., ELISA or HTRF-based assay).

    • Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

Mandatory Visualization

Beta2_Adrenergic_Signaling Beta-2 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane b2ar β2-Adrenergic Receptor g_protein Gs Protein (α, β, γ) b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts albuterol (R)-(-)-Albuterol albuterol->b2ar Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Smooth Muscle Relaxation (Bronchodilation) pka->response Phosphorylates Downstream Targets

Caption: Activation of the β2-adrenergic receptor by (R)-(-)-albuterol leading to bronchodilation.

References

A Comparative Guide to the Applications of (S)-(+)-1-Chloro-2-methylbutane in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chiral building block is a critical step in the enantioselective synthesis of complex molecular targets. (S)-(+)-1-Chloro-2-methylbutane is a versatile chiral synthon, primarily utilized for the introduction of a chiral 2-methylbutyl group. Its stereocenter allows for the creation of new chiral centers with a controlled stereochemical outcome. This guide provides a comparative analysis of the applications of this compound, its performance in key reactions, and a comparison with alternative chiral reagents.

Principle Application: The Chiral Grignard Reagent

The most prominent application of this compound is as a precursor to the chiral Grignard reagent, (S)-2-methylbutylmagnesium chloride. This organometallic reagent serves as a chiral nucleophile or a reducing agent in asymmetric synthesis, most notably in the reaction with prochiral ketones to produce optically active secondary alcohols.[1] The stereochemical outcome of these reactions is influenced by the steric hindrance imposed by the chiral Grignard reagent, leading to the preferential formation of one enantiomer of the alcohol product.

Performance in Asymmetric Reduction of Ketones

The effectiveness of a chiral reagent is determined by the yield and the enantiomeric excess (e.e.) of the desired product. The following table summarizes the performance of the Grignard reagent derived from this compound in the asymmetric reduction of a series of alkyl methyl ketones.

Table 1: Asymmetric Reduction of Alkyl Methyl Ketones with (S)-2-methylbutylmagnesium chloride

Ketone (R-CO-CH₃)R GroupYield of Alcohol (%)Enantiomeric Excess (e.e., %) of (S)-alcohol
PropiophenonePhenylNot specifiedLow
AcetophenonePhenylNot specifiedLow
ButyrophenonePropylNot specifiedLow
Pinacolonetert-ButylNot specifiedLow
Ethyl methyl ketoneEthyl~50Not specified
Isobutyl methyl ketoneIsobutyl~50Not specified
Isopropyl methyl ketoneIsopropyl~50Not specified
Cyclohexyl methyl ketoneCyclohexyl~50Not specified

Data compiled from various sources. The reported enantiomeric excesses for these reductions are generally low, which has limited the widespread use of this specific chiral Grignard reagent as a highly selective reducing agent.

Comparison with Alternative Chiral Reducing Agents

The modest enantioselectivity achieved with (S)-2-methylbutylmagnesium chloride has led to the development and preference for other more effective chiral reducing agents in asymmetric synthesis. Below is a comparison with well-established methods.

Table 2: Comparison of Chiral Reagents for the Asymmetric Reduction of Acetophenone

Reagent/Catalyst SystemYield (%)Enantiomeric Excess (e.e., %)
(S)-2-methylbutylmagnesium chloride Low-Mod.Low
CBS Catalyst (Corey-Bakshi-Shibata) >90>95
Noyori's Ruthenium Catalysts >95>99
Chiral Borane Reagents (e.g., Alpine-Borane®) 80-9590-99

This comparison clearly indicates that for high enantioselectivity in ketone reductions, catalytic systems like the CBS reduction or Noyori's hydrogenation catalysts are significantly superior to the stoichiometric use of the Grignard reagent derived from this compound.

Experimental Protocols

Preparation of (S)-2-methylbutylmagnesium chloride

Objective: To prepare the chiral Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • A three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

  • A solution of this compound (1 equivalent) in anhydrous diethyl ether is prepared and added to the dropping funnel.

  • A small amount of the chloride solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • The remaining chloride solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard solution is cooled to room temperature and is ready for use.

Asymmetric Reduction of a Prochiral Ketone

Objective: To synthesize a chiral secondary alcohol via the reduction of a ketone using (S)-2-methylbutylmagnesium chloride.

Materials:

  • (S)-2-methylbutylmagnesium chloride solution (prepared as above)

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • The prochiral ketone (1 equivalent) dissolved in anhydrous diethyl ether is added dropwise to the stirred Grignard solution (2-3 equivalents) at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the chiral secondary alcohol.

  • The enantiomeric excess of the product is determined by chiral HPLC or by conversion to a diastereomeric ester followed by NMR analysis.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformation involving this compound and a general workflow for its application in asymmetric synthesis.

G cluster_0 Preparation of Chiral Grignard Reagent cluster_1 Asymmetric Reduction S_Chloride This compound Grignard (S)-2-methylbutylmagnesium chloride S_Chloride->Grignard Anhydrous Ether S_Chloride->Grignard Mg Mg Mg->Grignard Alcohol Chiral Secondary Alcohol Grignard->Alcohol 1. Reaction 2. Workup Grignard->Alcohol Ketone Prochiral Ketone (R-CO-R') Ketone->Alcohol

Caption: Synthesis of a chiral secondary alcohol using the Grignard reagent derived from this compound.

G start Start: Select Chiral Building Block reagent_prep Prepare (S)-2-methylbutylmagnesium chloride start->reagent_prep This compound reaction React with Prochiral Substrate reagent_prep->reaction workup Quench and Extract Product reaction->workup purification Purify via Chromatography workup->purification analysis Analyze Yield and Enantiomeric Excess (e.g., Chiral HPLC) purification->analysis end End: Enantioenriched Product analysis->end

References

A Comparative Guide to Modern Chiral Synthesis: Benchmarking New Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective synthesis of single enantiomers is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry. While established protocols utilizing metal catalysts have long been the workhorses of asymmetric synthesis, a new generation of methods, including organocatalysis and biocatalysis, offers compelling alternatives. This guide provides an objective comparison of these new approaches against traditional methods for key chiral transformations, supported by experimental data and detailed protocols.

Asymmetric Aldol (B89426) Reaction: Proline vs. Transition Metal Catalysis

The asymmetric aldol reaction is a powerful tool for forming carbon-carbon bonds and creating chiral β-hydroxy carbonyl compounds, which are valuable synthetic intermediates.[1] For decades, this transformation has been dominated by metal-based catalysts. However, the discovery of proline-catalyzed direct asymmetric aldol reactions marked a significant breakthrough in organocatalysis.[2]

Data Presentation: Performance Comparison
Catalyst/MethodAldehydeKetoneSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Established: TiCl4-BINOLateBenzaldehydeAcetone (B3395972)CH2Cl2-7828596[3]
New: L-Proline (20 mol%)p-NitrobenzaldehydeAcetoneDMSORT486876[4]
New: (S)-Diphenylprolinol TMS Ether (10 mol%)PropanalNitrostyreneToluene429599[5]

Data Interpretation: While traditional metal catalysts like the TiCl4-BINOLate system can provide high enantioselectivity, they often require cryogenic temperatures and strictly anhydrous conditions.[3] Organocatalysts such as L-proline and its derivatives offer the advantage of operating under milder, often aerobic conditions.[4][5] Notably, modified organocatalysts like the Hayashi-Jørgensen catalyst ((S)-Diphenylprolinol TMS Ether) can achieve exceptional yields and enantioselectivities, surpassing even some established metal-based systems under optimized conditions.[5][6]

Experimental Protocols

Established Method: TiCl4-BINOLate Catalyzed Aldol Reaction

  • Catalyst Preparation: To a solution of (R)-BINOL in CH2Cl2 at 0 °C, add TiCl4 dropwise. Stir the resulting solution for 1 hour at 0 °C to form the chiral titanium complex.

  • Reaction: Cool the catalyst solution to -78 °C. Add the ketone dropwise, followed by the aldehyde.

  • Work-up: Stir the reaction mixture at -78 °C for the specified time. Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Purification and Analysis: Extract the aqueous layer with CH2Cl2. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess using chiral HPLC.[3]

New Method: L-Proline Catalyzed Direct Asymmetric Aldol Reaction

  • Reaction Setup: To a stirred solution of L-proline (20 mol%) in DMSO, add the aldehyde and then the ketone at room temperature.[4]

  • Reaction: Stir the mixture vigorously at room temperature for the specified duration.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Purification and Analysis: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue by flash chromatography on silica (B1680970) gel. Determine the enantiomeric excess by chiral HPLC analysis.[4]

Mandatory Visualization

Aldol_Catalytic_Cycle cluster_organo Organocatalysis (Enamine Pathway) cluster_metal Metal Catalysis (Lewis Acid Activation) Ketone_O Ketone Enamine Chiral Enamine Ketone_O->Enamine + Proline - H2O Proline L-Proline Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde_O Aldehyde Product_O Aldol Product Iminium->Product_O + H2O - Proline Ketone_M Ketone Enolate Metal Enolate Ketone_M->Enolate + Metal Catalyst Metal_Catalyst Chiral Metal Catalyst (e.g., Ti(IV)) Aldolate Metal Aldolate Enolate->Aldolate + Aldehyde Aldehyde_M Aldehyde Product_M Aldol Product Aldolate->Product_M Work-up - Metal Catalyst

Caption: Catalytic cycles for organocatalyzed and metal-catalyzed asymmetric aldol reactions.

Asymmetric Reduction of Prochiral Ketones: Biocatalysis vs. Chemical Catalysis

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[7][8] While chemical methods like the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation are well-established, biocatalytic reductions using ketoreductases (KREDs) are gaining prominence as a green and highly selective alternative.[9][10]

Data Presentation: Performance Comparison
Catalyst/MethodSubstrateReducing AgentSolventTemp (°C)Yield (%)ee (%)Reference
Established: CBS Catalyst (in situ)AcetophenoneBorane-THFTHFRT9597[11][12]
Established: Noyori's Ru-TsDPENAcetophenoneIsopropanol (B130326)Isopropanol28>9999[13]
New: Daucus carota (carrot roots)AcetophenoneEndogenousWaterRT95>99 (S)[14]
New: KRED EnzymeProchiral KetoneIsopropanolWater30>95>99[9]

Data Interpretation: Both CBS and Noyori catalysts deliver excellent enantioselectivities and yields for the reduction of a broad range of ketones.[11][13] However, they often rely on hazardous reagents like borane (B79455) or require high-pressure hydrogen gas. Biocatalytic methods, using either whole cells like carrot roots or isolated enzymes, operate under mild, aqueous conditions and can achieve exceptional enantioselectivities, often with the added benefit of being more environmentally friendly.[8][9][14]

Experimental Protocols

Established Method: CBS Catalytic Reduction

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere, a solution of the chiral amino alcohol in THF is treated with borane-THF complex to generate the oxazaborolidine catalyst in situ.

  • Reduction: The ketone is added to the catalyst solution, followed by the slow addition of borane-THF at the desired temperature.

  • Work-up: After the reaction is complete, the mixture is quenched by the slow addition of methanol, followed by 1N HCl.

  • Purification and Analysis: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The chiral alcohol is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC or GC.[11]

New Method: Biocatalytic Reduction with Daucus carota

  • Biocatalyst Preparation: Fresh carrot roots are washed, peeled, and homogenized in a blender with water or a buffer solution.

  • Reaction: The prochiral ketone is added to the carrot homogenate. The reaction mixture is then shaken or stirred at room temperature.

  • Work-up: The reaction mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: The combined organic extracts are dried over anhydrous sulfate, filtered, and concentrated. The crude product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.[14]

Mandatory Visualization

Ketone_Reduction_Workflow cluster_bio Biocatalytic Reduction cluster_chem Chemical Reduction (CBS) Start_B Prepare Biocatalyst (e.g., KRED solution or carrot homogenate) React_B Add Ketone Substrate Start_B->React_B Incubate_B Incubate with Shaking (controlled temp.) React_B->Incubate_B Workup_B Extraction Incubate_B->Workup_B Analyze_B Purification & ee Analysis Workup_B->Analyze_B Start_C Prepare Catalyst in situ (under inert atmosphere) React_C Add Ketone and Borane Start_C->React_C Stir_C Stir at Controlled Temperature React_C->Stir_C Workup_C Quench and Extract Stir_C->Workup_C Analyze_C Purification & ee Analysis Workup_C->Analyze_C

Caption: General experimental workflows for biocatalytic and chemical ketone reduction.

Asymmetric Michael Addition: Cinchona Alkaloid Catalysis

The asymmetric Michael addition is a key C-C bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds and their derivatives, which are precursors to many complex molecules.[15] Chiral bifunctional organocatalysts, particularly those derived from cinchona alkaloids, have emerged as highly effective catalysts for this transformation.[16][17]

Data Presentation: Performance Comparison
CatalystMichael DonorMichael AcceptorSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Established: Chiral ImidazolidinoneDiethyl malonateChalconeTolueneRT249291[18]
New: Cinchona-derived Thiourea (B124793)Acetylacetoneβ-NitrostyreneTolueneRT129896[16]
New: Cinchona-derived Squaramide1,3-DicarbonylNitroalkeneTolueneRT29999[19]

Data Interpretation: While established organocatalysts like chiral imidazolidinones are effective, cinchona alkaloid-derived catalysts, such as thioureas and squaramides, often exhibit superior performance in terms of reaction speed, yield, and enantioselectivity for Michael additions.[16][18][19] The bifunctional nature of these catalysts, with both a Lewis basic site (the quinuclidine (B89598) nitrogen) and a hydrogen-bonding donor (the thiourea or squaramide moiety), allows for simultaneous activation of both the nucleophile and the electrophile.[20]

Experimental Protocol: Cinchona-derived Thiourea Catalyzed Michael Addition
  • Reaction Setup: To a solution of the cinchona-derived thiourea catalyst (1-10 mol%) in an appropriate solvent (e.g., toluene), add the Michael donor.

  • Reaction: Add the Michael acceptor to the mixture and stir at the specified temperature for the required time.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct. Determine the enantiomeric excess by chiral HPLC analysis.[16]

Mandatory Visualization

Michael_Addition_Mechanism Catalyst Cinchona Thiourea Catalyst Transition_State Ternary Complex (Transition State) Catalyst->Transition_State Donor Michael Donor Donor->Transition_State Activated by Quinuclidine Base Acceptor Michael Acceptor Acceptor->Transition_State Activated by H-bonding with Thiourea Product Michael Adduct Transition_State->Product Product->Catalyst Catalyst Regeneration

Caption: Proposed mechanism for the cinchona thiourea-catalyzed asymmetric Michael addition.

Determination of Enantiomeric Excess: A Standard Protocol

Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of any asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.[21][22]

Experimental Protocol: Chiral HPLC Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase. A typical concentration is around 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system equipped with a suitable chiral stationary phase (CSP) column and a UV detector.

  • Method Development:

    • Column Selection: Choose a chiral column based on the functional groups present in the analyte (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel® are often a good starting point).

    • Mobile Phase: A mixture of hexane (B92381) and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio of the two solvents is optimized to achieve good separation.

    • Flow Rate and Temperature: Typical flow rates are between 0.5 and 1.5 mL/min. The column temperature can also be adjusted to improve resolution.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column. Record the chromatogram.

  • Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: % ee = [|Areamajor - Areaminor| / (Areamajor + Areaminor)] x 100

Mandatory Visualization

HPLC_Workflow Start Purified Product Prepare_Sample Dissolve in Mobile Phase & Filter Start->Prepare_Sample Inject Inject into HPLC (Chiral Column) Prepare_Sample->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram (Two Peaks) Detect->Chromatogram Calculate Integrate Peaks & Calculate % ee Chromatogram->Calculate Result Enantiomeric Excess (%) Calculate->Result

Caption: General workflow for the determination of enantiomeric excess using chiral HPLC.

References

Safety Operating Guide

Proper Disposal of (S)-(+)-1-Chloro-2-methylbutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, (S)-(+)-1-Chloro-2-methylbutane is a highly flammable and irritating chemical. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential at all times. All handling and disposal procedures should be conducted in a well-ventilated fume hood.

The safe and compliant disposal of this compound, a halogenated organic compound, is critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical effectively.

Hazard Profile and Safety Precautions

This compound is classified as a highly flammable liquid and vapor.[1][2][3][4] It can cause skin and serious eye irritation.[1] Therefore, stringent safety measures are necessary during its handling and disposal.

Key Hazard Information:

Hazard ClassificationDescriptionPrecautionary Statements
Flammable Liquid (Category 2)Highly flammable liquid and vapor.[1][3]Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof equipment.[1][3][4]
Skin Irritation (Category 2)Causes skin irritation.[1]Wash skin thoroughly after handling. Wear protective gloves.[1]
Eye Irritation (Category 2A)Causes serious eye irritation.[1]Wear eye protection/face protection.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in collection by a licensed waste disposal service.

Waste Segregation: Halogenated Organic Waste

This compound is a chlorinated organic compound and must be disposed of as halogenated organic waste .[5] It is crucial to keep this waste stream separate from non-halogenated organic waste, as the disposal methods and costs differ significantly.[6][7]

Do NOT mix with:

  • Non-halogenated organic solvents[6]

  • Acids or bases[5]

  • Aqueous waste[5]

  • Heavy metals[6][7]

  • Oxidizing or reducing agents[6]

Waste Collection and Containment
  • Designated Waste Container: Collect this compound waste in a designated, properly labeled container specifically for halogenated organic waste.[5][8] This container should be made of a compatible material and have a secure, tight-fitting lid to prevent the release of flammable vapors.[8]

  • Container Condition: Ensure the waste container is in good condition and free from leaks or damage.[8]

  • Vapor-Tight Seal: The container must be "vapor tight" and "spill proof."[8] Keep the container closed at all times except when actively adding waste.[7][8]

Labeling of Waste Containers

Proper labeling is a critical compliance step. The waste container must be clearly labeled as soon as the first drop of waste is added.[8]

The label must include:

  • The words "Hazardous Waste "[6]

  • The full chemical name: This compound (avoid abbreviations or chemical formulas)[8]

  • If it is a mixed waste stream, list all chemical constituents and their approximate percentages.[5][7]

  • Appropriate hazard pictograms (e.g., flammable liquid).[1]

  • The name and contact information of the generating researcher or laboratory.[7]

Storage of Waste
  • Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[7]

  • Ventilation: The storage area must be cool, dry, and well-ventilated.[3][8]

  • Ignition Sources: Keep the waste container away from all sources of ignition, including heat, sparks, and open flames.[1][3]

  • Secondary Containment: It is best practice to store the waste container in secondary containment to mitigate any potential leaks or spills.[7]

Disposal Request and Collection
  • Licensed Professional Disposal: The final disposal of this compound must be handled by a licensed professional waste disposal service.[1][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[6][7]

Spill Management

In the event of a spill, prioritize personal safety and contain the spill to the smallest area possible.

  • Small Spills:

    • Alert personnel in the immediate area.

    • If safe to do so, eliminate all ignition sources.[9]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[4][7]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][3]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Activate the nearest fire alarm if there is a risk of fire or explosion.

    • Contact your institution's emergency response team or EHS office.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal start Start: Unused or Waste this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_id Identify as Halogenated Organic Waste fume_hood->waste_id container Select a Designated, Compatible Waste Container waste_id->container segregation Segregate from: - Non-halogenated organics - Acids/Bases - Aqueous waste waste_id->segregation collection Collect Waste in Container container->collection labeling Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name - Hazards collection->labeling storage Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources labeling->storage secondary_containment Use Secondary Containment storage->secondary_containment ehs_request Request Waste Pickup from EHS or Institutional Authority secondary_containment->ehs_request disposal Disposal by Licensed Professional Waste Service ehs_request->disposal

References

Essential Safety and Operational Guide for (S)-(+)-1-Chloro-2-methylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical plans for the handling and disposal of (S)-(+)-1-Chloro-2-methylbutane, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.

This compound is a highly flammable liquid and vapor that requires careful handling to prevent ignition and exposure. Adherence to the following personal protective equipment (PPE) and operational plans is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are recommended for similar compounds). Gloves should be inspected for integrity before each use.Prevents skin contact, which can cause irritation. The choice of glove material should be based on chemical compatibility.
Body Protection A flame-retardant lab coat worn over long-sleeved clothing and long pants.Protects skin from accidental splashes and provides a barrier against fire hazards.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes the inhalation of flammable and potentially harmful vapors.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure that a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

    • Assemble all necessary PPE as outlined in the table above and inspect for any defects.

    • Have a chemical spill kit readily available.

    • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.

  • Handling the Chemical :

    • Conduct all work with this compound inside a chemical fume hood.

    • Ground and bond containers when transferring the material to prevent the buildup of static electricity.

    • Use only non-sparking tools.

    • Keep the container tightly closed when not in use.

    • Avoid breathing vapors.

    • Wash hands thoroughly after handling.

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, open flames, and other ignition sources.

    • Store separately from incompatible materials such as strong oxidizing agents.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Segregation of Waste :

    • This compound is a halogenated organic compound.

    • Collect all waste containing this chemical in a designated, properly labeled hazardous waste container for "Halogenated Organic Solvents."[1][2][3][4]

    • Do not mix with non-halogenated solvent waste, as this will increase disposal costs and complexity.[1][3][4]

  • Container Management :

    • Use a compatible, leak-proof container with a secure screw-top cap for waste collection.[1][2]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms (e.g., flammable).[3][4]

    • Keep the waste container closed except when adding waste.[3][4]

  • Disposal Procedure :

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or by evaporation.[2]

    • Contaminated materials such as gloves, absorbent pads, and empty containers should also be disposed of as hazardous waste.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

  • Spill :

    • Evacuate all non-essential personnel from the immediate area.

    • If the spill is flammable, eliminate all ignition sources.

    • If it is safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5]

    • Place the absorbed material into a sealed container for hazardous waste disposal.

    • Ventilate the area.

    • For large spills, or if you are unsure how to proceed, contact your institution's emergency response team.

  • Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7][8] Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7][9] Seek immediate medical attention.[5]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][8]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Below is a workflow diagram illustrating the safe handling procedure for this compound.

SafeHandlingWorkflow start Start: Prepare for Handling prep 1. Preparation - Verify fume hood and safety equipment - Assemble and inspect PPE - Prepare spill kit - Remove ignition sources start->prep end_node End: Complete and Secure handle 2. Handling - Work in fume hood - Ground and bond containers - Use non-sparking tools - Keep container closed prep->handle storage 3. Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from ignition sources handle->storage If storing disposal 4. Disposal - Segregate as halogenated waste - Use labeled, sealed container - Contact EHS for pickup handle->disposal If disposing emergency Emergency Event (Spill or Exposure) handle->emergency storage->end_node disposal->end_node spill_proc Spill Procedure - Evacuate and eliminate ignition sources - Contain with absorbent material - Dispose as hazardous waste emergency->spill_proc Spill exposure_proc Exposure Procedure - Skin/Eye: Flush with water for 15 min - Inhalation: Move to fresh air - Seek immediate medical attention emergency->exposure_proc Exposure spill_proc->disposal exposure_proc->end_node After medical attention

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.